3,3'-Diiodo-L-thyronine
Descripción
This compound has been reported in Homo sapiens with data available.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13I2NO4/c16-10-7-9(2-3-13(10)19)22-14-4-1-8(5-11(14)17)6-12(18)15(20)21/h1-5,7,12,19H,6,18H2,(H,20,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCJBZABTUOGNM-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)OC2=CC(=C(C=C2)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196697 | |
| Record name | 3,3'-Diiodothyronine, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4604-41-5 | |
| Record name | 3,3′-Diiodo-L-thyronine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4604-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Diiodothyronine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004604415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Diiodothyronine, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(4-hydroxy-3-iodophenyl)-3-iodo-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3'-DIIODOTHYRONINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L9U2Z4602 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on 3,3'-Diiodo-L-thyronine: An Endogenous Metabolite of Thyroid Hormone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-Diiodo-L-thyronine (3,3'-T2) is an endogenous metabolite of thyroid hormone, produced through the deiodination of triiodothyronine (T3) and reverse T3 (rT3).[1][2] Once considered an inactive byproduct of thyroid hormone metabolism, emerging evidence suggests that 3,3'-T2 possesses distinct biological activities, particularly in modulating energy metabolism, mitochondrial function, and glucose homeostasis. This technical guide provides a comprehensive overview of the current understanding of 3,3'-T2, focusing on its synthesis, metabolism, physiological effects, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on this intriguing thyromimetic compound.
Introduction
Thyroid hormones, primarily thyroxine (T4) and the more biologically active 3,5,3'-triiodo-L-thyronine (T3), are crucial regulators of metabolism, growth, and development. Their synthesis and peripheral metabolism are tightly controlled by a family of deiodinase enzymes. The sequential removal of iodine atoms from the thyronine backbone generates a series of metabolites, including various diiodothyronines. Among these, this compound (3,3'-T2) has garnered increasing scientific interest. This document aims to provide a detailed technical resource for professionals in the fields of endocrinology, pharmacology, and drug discovery, summarizing the key aspects of 3,3'-T2 biochemistry and physiology.
Synthesis and Metabolism of 3,3'-T2
3,3'-T2 is formed from the enzymatic degradation of T3 and reverse T3 (rT3).[3][4] The primary enzymes responsible for its production are the deiodinases, specifically through the inner ring deiodination of T3 and the outer ring deiodination of rT3.[2]
Key Metabolic Pathways:
-
From T3: Type 3 deiodinase (D3) catalyzes the removal of an iodine atom from the inner ring of T3, yielding 3,3'-T2.[2][5]
-
From rT3: Type 1 (D1) and Type 2 (D2) deiodinases can catalyze the removal of an iodine atom from the outer ring of rT3 to produce 3,3'-T2.[2]
Once formed, 3,3'-T2 is rapidly cleared from circulation.[6] The liver plays a major role in its metabolism, primarily through two pathways: further deiodination and sulfation.[6] Sulfate conjugation appears to precede and accelerate the deiodination of 3,3'-T2.[6]
Metabolic Parameters of 3,3'-T2 in Humans
| Parameter | Value | Reference |
| Metabolic Clearance Rate (MCR) | 0.52 ± 0.07 L/min (926 ± 142 L/day) | [7] |
| Production Rate | 23.7 ± 8.2 ng/min (34 ± 12 µ g/day ) | [7] |
Table 1: Metabolic clearance rate and production rate of 3,3'-T2 in healthy human subjects.
Serum Concentrations of 3,3'-T2 in Various Conditions
| Condition | Serum Concentration | Reference |
| Healthy Adults | 7.2 ng/dL (range 3-11 ng/dL) | [8] |
| Hypothyroidism | < 3.0 ng/dL | [8] |
| Hyperthyroidism | 11-64 ng/dL | [8] |
| Newborns (Cord Blood) | 16.5 ng/dL | [8] |
| Liver Cirrhosis | Reduced levels | [9] |
| Non-thyroidal Illnesses | Variable (low in myocardial infarction, malignancies, uremia, and brain injury; normal in sepsis; elevated in liver disease or brain tumors) | [10] |
Table 2: Serum concentrations of 3,3'-T2 in different physiological and pathological states.
Physiological Effects of 3,3'-T2
While often studied in conjunction with its isomer, 3,5-diiodo-L-thyronine (3,5-T2), 3,3'-T2 exhibits some distinct physiological effects. However, it is important to note that many studies have shown 3,5-T2 to be more metabolically active than 3,3'-T2.[11]
Effects on Energy Metabolism and Mitochondrial Function
3,3'-T2 has been shown to influence mitochondrial activity. It can significantly enhance the activity of cytochrome c oxidase (COX), a key enzyme in the mitochondrial respiratory chain.[3][4] This effect is achieved by blocking the inhibitory action of ATP on the enzyme.[4]
Effects on Glucose Metabolism
The effects of 3,3'-T2 on glucose metabolism appear to be distinct from those of T3 and 3,5-T2. In a study on a mouse model of diet-induced obesity, 3,3'-T2 was found to worsen glucose tolerance, in contrast to T3 and 3,5-T2 which improved it.[11]
Effects on Lipid Metabolism
The impact of 3,3'-T2 on lipid metabolism is less pronounced compared to 3,5-T2. While 3,5-T2 has been shown to reduce hepatic lipid accumulation and increase fatty acid oxidation, the effects of 3,3'-T2 are not as well-defined and appear to be less significant.[12][13]
Signaling Pathways
The molecular mechanisms underlying the actions of 3,3'-T2 are still being elucidated. Unlike T3, which primarily acts through nuclear thyroid hormone receptors (TRs) to regulate gene expression, 3,3'-T2 has a very low affinity for these receptors.[14] This suggests that its effects are likely mediated through non-genomic pathways, potentially involving direct interactions with mitochondrial proteins.
Proposed Signaling Pathway for 3,3'-T2 Action on Mitochondria
Caption: Proposed mechanism of 3,3'-T2 action on mitochondrial respiration.
Experimental Protocols
Accurate measurement of 3,3'-T2 is crucial for understanding its physiological roles. Several analytical methods have been developed for its quantification in biological samples.
Radioimmunoassay (RIA)
Principle: A competitive binding assay where unlabeled 3,3'-T2 in a sample competes with a fixed amount of radiolabeled 3,3'-T2 for binding to a limited amount of specific antibody.
Methodology:
-
Sample Preparation: Serum or other biological fluids are typically extracted with ethanol to remove interfering substances.[8][15]
-
Antibody Production: Antibodies specific to 3,3'-T2 are generated by immunizing animals (e.g., rabbits) with a 3,3'-T2-protein conjugate.[15]
-
Assay Procedure:
-
A known amount of radiolabeled 3,3'-T2 (e.g., [¹²⁵I]3,3'-T2) is mixed with the sample or standard and the specific antibody.
-
The mixture is incubated to allow competitive binding.
-
The antibody-bound fraction is separated from the free fraction (e.g., by precipitation).
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Quantification: A standard curve is generated using known concentrations of unlabeled 3,3'-T2, and the concentration in the sample is determined by interpolation.
Workflow for Radioimmunoassay of 3,3'-T2
Caption: General workflow for the radioimmunoassay of 3,3'-T2.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: A highly sensitive and specific method that separates 3,3'-T2 from other components in a sample using liquid chromatography, followed by its detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry.
Methodology:
-
Sample Preparation:
-
LC Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. 3,3'-T2 is separated from other molecules on a chromatographic column based on its physicochemical properties.
-
MS/MS Detection:
-
The eluent from the LC is introduced into the mass spectrometer.
-
3,3'-T2 molecules are ionized (e.g., by electrospray ionization).
-
The precursor ion corresponding to 3,3'-T2 is selected and fragmented.
-
Specific product ions are detected and quantified.
-
-
Quantification: The concentration of 3,3'-T2 is determined by comparing the peak area of the analyte to that of the internal standard.
Conclusion and Future Directions
This compound is an intriguing endogenous metabolite of thyroid hormone with emerging biological functions. While its metabolic effects appear less potent than its isomer, 3,5-T2, its distinct actions, particularly on mitochondrial respiration and glucose metabolism, warrant further investigation. The development of highly sensitive and specific analytical methods like LC-MS/MS will be instrumental in accurately determining its physiological and pathophysiological concentrations and roles.
For drug development professionals, understanding the unique signaling pathways of 3,3'-T2 could open avenues for designing novel therapeutic agents that selectively target specific metabolic processes, potentially avoiding the undesirable side effects associated with broader-acting thyromimetics. Future research should focus on elucidating the specific molecular targets of 3,3'-T2, further characterizing its signaling cascades, and exploring its therapeutic potential in metabolic disorders.
References
- 1. 3,3'-Diiodothyronine - Wikipedia [en.wikipedia.org]
- 2. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Metabolism of 3,3'-diiodothyronine in rat hepatocytes: interaction of sulfation with deiodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of 3,3'-diiodothyronine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioimmunoassay for 3,3'-diiodothyronine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic studies of thyroxine, 3,5,3'-triiodothyronine, 3,3,5'-triiodothyronine, 3',5'-diiodothyronine, 3,3'-diiodothyronine, and 3'-monoiodothyronine in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3,3′- DIIODOTHYRONINE CONCENTRATIONS IN HOSPITALIZED OR THYROIDECTOMIZED PATIENTS: RESULTS FROM A PILOT STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,5-diiodothyronine (3,5-T2) reduces blood glucose independently of insulin sensitization in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Both 3,5-Diiodo-L-Thyronine and 3,5,3′-Triiodo-L-Thyronine Prevent Short-term Hepatic Lipid Accumulation via Distinct Mechanisms in Rats Being Fed a High-Fat Diet [frontiersin.org]
- 13. Frontiers | A Renewed Focus on the Association Between Thyroid Hormones and Lipid Metabolism [frontiersin.org]
- 14. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 15. A radioimmunoassay for measurement of 3,3'-L-diiodothyronine (T2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
3,3'-Diiodo-L-thyronine mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 3,3'-Diiodo-L-thyronine (T2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (3,3'-T2) is an endogenous metabolite of the active thyroid hormone, 3,5,3'-triiodo-L-thyronine (T3). Historically viewed as an inactive byproduct of T3 degradation, emerging research indicates that 3,3'-T2 possesses some biological activity, albeit significantly weaker than its parent compound. Its mechanism of action is primarily centered on its interaction with nuclear thyroid hormone receptors (TRs), where it functions as a weak agonist. Unlike its isomer, 3,5-T2, which has demonstrated potent metabolic effects, the physiological role of 3,3'-T2 appears to be context-dependent and its metabolic consequences in vivo are minimal or even detrimental under certain conditions. This document provides a comprehensive overview of the current understanding of the 3,3'-T2 mechanism of action, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and development.
Introduction: The Role of 3,3'-T2 in Thyroid Hormone Metabolism
Thyroid hormones are critical regulators of metabolism, growth, and development. The prohormone thyroxine (T4) is converted to the more potent T3 in peripheral tissues. The biological activity of T3 is tightly regulated through a series of deiodination steps. The enzyme Type 3 deiodinase (D3) catalyzes the removal of an iodine atom from the inner ring of T3, producing 3,3'-T2.[1][2] This conversion is generally considered a key step in the inactivation and degradation pathway of T3, effectively terminating its potent metabolic signaling.[1][2]
However, studies have demonstrated that 3,3'-T2 is not entirely inert. It can interact with the same nuclear receptors as T3, suggesting a potential, albeit weak, role in modulating gene expression. This guide will dissect the genomic and metabolic actions attributed to 3,3'-T2.
Genomic Mechanism of Action: A Weak Agonist at Thyroid Hormone Receptors
The primary mechanism of action for thyroid hormones involves binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors that regulate the expression of target genes.[3][4] 3,3'-T2 has been shown to bind to these same receptors and, in specific cellular contexts, elicit a biological response.
Binding Affinity and Potency
Studies in cultured rat pituitary cells (GH cells) have demonstrated that 3,3'-T2 can stimulate thyroid hormone-regulated functions, such as growth hormone production and glucose consumption.[5][6] However, its potency is substantially lower than that of T3. Considerably higher concentrations of 3,3'-T2 are required to achieve the same level of stimulation and to inhibit the nuclear binding of radioactively labeled T3.[5][6] In contrast, other studies have found that 3,3'-T2 exhibits no significant thyromimetic effects on the expression of genes like growth hormone or TRβ2 in GH3 cells.[7] This discrepancy suggests that the effects of 3,3'-T2 may be highly dependent on the specific cellular model and experimental conditions.
Data Presentation: Comparative Potency of T3 and 3,3'-T2
| Parameter | Cell Type | T3 Concentration for Effect | 3,3'-T2 Concentration for Equivalent Effect | Reference |
| Growth Hormone Production | Cultured Rat Pituitary Cells | ~1x | 10-100x greater | [5][6] |
| Glucose Consumption | Cultured Rat Pituitary Cells | ~1x | 10-100x greater | [5][6] |
| Inhibition of [¹²⁵I]-T3 Nuclear Binding | Cultured Rat Pituitary Cells | ~1x | 50-70x greater (serum-free) | [5] |
| GH mRNA Stimulation | GH3 Cells | ~1x | No significant effect | [7] |
| TRβ2 mRNA Downregulation | GH3 Cells | ~1x | No significant effect | [7] |
Signaling Pathway
The genomic action of 3,3'-T2 follows the canonical pathway of thyroid hormone signaling. It enters the cell, translocates to the nucleus, and binds to TRs (predominantly as a heterodimer with the retinoid X receptor, RXR) located on thyroid hormone response elements (TREs) of target genes. This binding event, even if weaker and requiring higher concentrations than T3, can initiate the transcription of these genes.
In Vivo Metabolic Effects: A Contrasting Picture
While in vitro studies suggest weak thyromimetic potential, in vivo animal studies present a different and often contradictory picture. In models of diet-induced obesity, 3,3'-T2 does not replicate the beneficial metabolic effects observed with T3 or its isomer, 3,5-T2.
Effects on Body Weight and Metabolism
In a mouse model of diet-induced obesity, 3,3'-T2 was found to lack the ability to reduce body weight and adiposity.[8] Furthermore, unlike T3 and 3,5-T2 which improve glucose metabolism, 3,3'-T2 was shown to worsen glucose tolerance.[8] Other studies have noted that 3,3'-T2 treatment only led to an increase in food intake with a tendency to increase body and liver fat.[9]
Data Presentation: Comparative In Vivo Metabolic Effects
| Parameter | T3 Effect | 3,5-T2 Effect | 3,3'-T2 Effect | Reference |
| Body Weight | Decrease | Decrease | No Effect | [8] |
| Adiposity | Decrease | Decrease | No Effect | [8] |
| Blood Glucose | Decrease | Decrease | No Effect / Worsens Tolerance | [8] |
| Food Intake | Increase | Increase | Increase | [8][9] |
| Liver Fat | - | Decrease | Trend to Increase | [9] |
Formation and Inactivation Pathway
The primary route of 3,3'-T2 formation is through the action of Type 3 deiodinase (D3) on T3. This enzymatic process is crucial for clearing active T3 from the circulation and tissues, thereby preventing excessive thyroid hormone action.[2] The generation of 3,3'-T2 is thus a critical step in the deactivation cascade of thyroid hormones.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for studying the effects of 3,3'-T2.
Protocol: Nuclear Binding Assay
-
Cell Culture: Culture rat pituitary cells (e.g., GH3 cells) in DMEM supplemented with 10% fetal bovine serum. Prior to the experiment, switch to a serum-free medium to eliminate interference from serum-binding proteins.
-
Nuclear Extract Preparation: Harvest cells and isolate nuclei by homogenization in a hypotonic buffer followed by centrifugation. Extract nuclear proteins using a high-salt buffer.
-
Binding Reaction: Incubate the nuclear extract with a constant, low concentration of radiolabeled [¹²⁵I]-T3.
-
Competition: In parallel reactions, add increasing concentrations of unlabeled T3 (as a positive control) or unlabeled 3,3'-T2 to compete for binding to the thyroid hormone receptors.
-
Separation: Separate receptor-bound from free radiolabeled T3 using a method such as gel filtration or precipitation.
-
Quantification: Measure the radioactivity in the bound fraction using a gamma counter.
-
Data Analysis: Plot the percentage of [¹²⁵I]-T3 binding against the concentration of the competitor. Calculate the concentration of 3,3'-T2 required to displace 50% of the bound [¹²⁵I]-T3 (IC50) to determine its relative binding affinity compared to T3.
Protocol: In Vivo Metabolic Study in Mice
-
Animal Model: Use male C57BL/6 mice. Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 8-12 weeks.
-
Compound Administration: Prepare 3,3'-T2 in a suitable vehicle (e.g., saline). Administer daily via intraperitoneal (i.p.) injection at a specified dose (e.g., 1.25 mg/kg body weight). Include control groups receiving vehicle only, T3, and 3,5-T2 for comparison.
-
Metabolic Monitoring: Monitor body weight and food intake daily. Perform glucose tolerance tests (GTT) at baseline and at the end of the treatment period by administering a glucose bolus after an overnight fast and measuring blood glucose at timed intervals (0, 15, 30, 60, 120 min).
-
Tissue Collection: At the end of the study (e.g., 4 weeks), euthanize the animals and collect blood for serum analysis (e.g., glucose, lipids). Harvest tissues such as liver and adipose tissue, weigh them, and flash-freeze for subsequent analysis (e.g., triglyceride content, gene expression).
-
Data Analysis: Use statistical methods (e.g., ANOVA) to compare the effects of 3,3'-T2 treatment with control and other treatment groups on all measured parameters.
Conclusion and Future Directions
The available evidence indicates that this compound is not merely an inactive metabolite but a weak agonist at nuclear thyroid hormone receptors. Its physiological actions, however, are minimal compared to T3 and its isomer 3,5-T2. In vivo, it fails to produce the beneficial metabolic effects seen with other thyromimetics and may even impair glucose homeostasis. Its primary role remains as a product of the T3 inactivation pathway.
For drug development professionals, 3,3'-T2 itself does not appear to be a promising therapeutic candidate for metabolic diseases. However, understanding its formation and low-level activity is crucial for a complete picture of thyroid hormone regulation. Future research should focus on clarifying the discrepancies between in vitro and in vivo findings and exploring whether 3,3'-T2 has any yet-undiscovered, non-canonical signaling roles in specific tissues or pathological states.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The flow of genetic information – the role of thyroid hormones in the regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyroid Hormone Receptors [vivo.colostate.edu]
- 5. Thyroid hormonelike actions of 3,3',5'-L-triiodothyronine nad 3,3'-diiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thyroid Hormonelike Actions of 3,3′,5′-l-Triiodothyronine and 3,3′-Diiodothyronine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,5-diiodothyronine (3,5-T2) reduces blood glucose independently of insulin sensitization in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Physiological Role of 3,3'-Diiodo-L-thyronine (3,3'-T2) in Humans: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3,3'-Diiodo-L-thyronine (3,3'-T2) is an endogenous metabolite of thyroid hormone, produced through the deiodination of triiodothyronine (T3) and reverse triiodothyronine (rT3). While its isomer, 3,5-diiodo-L-thyronine (3,5-T2), has been investigated for its metabolic and thyromimetic effects, the physiological role of 3,3'-T2 in humans remains largely uncharacterized. This technical guide provides a comprehensive overview of the current state of knowledge regarding 3,3'-T2, focusing on its metabolism, measurement in human serum, and observed correlations with various physiological and pathophysiological states. It is critical to note that direct interventional studies assessing the physiological effects of 3,3'-T2 administration in humans are currently lacking in the scientific literature. Therefore, this document distinguishes between established data on endogenous 3,3'-T2 and the more extensively studied effects of its isomer, 3,5-T2, to provide a clear and accurate perspective for research and development professionals.
Introduction: The Landscape of Iodothyronine Metabolism
Thyroid hormones, primarily thyroxine (T4) and the more biologically active T3, are crucial regulators of metabolism, growth, and development. Their activity is tightly controlled through a process of sequential deiodination, which can either activate or inactivate the hormone. 3,3'-T2 is a product of this inactivation pathway.[1][2] Specifically, it is formed by the inner ring deiodination of T3 and the outer ring deiodination of rT3, reactions catalyzed by deiodinase enzymes.[1] While considered a degradation product, the presence of 3,3'-T2 in human circulation has prompted investigation into its potential biological activities. However, no specific physiological role for 3,3'-T2 in humans has been definitively demonstrated to date.[3]
Biosynthesis and Metabolism of 3,3'-T2 in Humans
The production and clearance of 3,3'-T2 are integral to thyroid hormone homeostasis. The primary pathways of its formation are illustrated in the diagram below.
Figure 1: Biosynthesis of this compound. This diagram illustrates the metabolic pathways leading to the formation of 3,3'-T2 from T4 via T3 and rT3. D1, D2, and D3 represent deiodinase enzymes.
A key study in healthy human subjects provided quantitative insights into the metabolism of 3,3'-T2. The findings are summarized in the table below.
| Parameter | Mean Value (± SD) | Units |
| Metabolic Clearance Rate (MCR) | 0.52 ± 0.07 | L/min |
| 926 ± 142 | L/day | |
| Production Rate | 23.7 ± 8.2 | ng/min |
| 34 ± 12 | µ g/day | |
| Table 1: Metabolic Parameters of 3,3'-T2 in Healthy Humans. Data from a study involving a single injection of [125I]3,3'-T2 in five healthy subjects.[4] |
Further metabolism of 3,3'-T2 has been demonstrated, with studies showing that injection of 3,3'-T2 in human volunteers leads to the formation of 3'-monoiodothyronine (3'-T1), indicating that 3,3'-T2 is a precursor for further deiodinated metabolites.[5]
Quantitative Analysis of 3,3'-T2 in Human Serum
Accurate measurement of endogenous 3,3'-T2 is crucial for understanding its physiological relevance. While radioimmunoassays (RIA) were initially developed, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now considered the gold standard for its specificity and accuracy.[6][7][8][9][10]
Experimental Protocol: Measurement by LC-MS/MS
The following workflow outlines a typical procedure for the quantification of 3,3'-T2 in human serum.
Figure 2: Experimental Workflow for 3,3'-T2 Quantification. A generalized workflow for the extraction and analysis of 3,3'-T2 from human serum using LC-MS/MS.[7][8][9][10]
Serum Concentrations in Health and Disease
Endogenous serum concentrations of 3,3'-T2 are in the low picomolar range. The table below summarizes reported concentrations in healthy individuals and in various clinical contexts.
| Condition | Mean Concentration (pg/mL) | Mean Concentration (pmol/L) | Notes |
| Healthy Subjects | 133 ± 15 | 253 ± 29 | n=28, measured by LC-MS/MS.[7][9][10] |
| Healthy Subjects (Quartiles) | Q1: 2.01-7.48 | - | n=100, measured by LC-MS/MS.[11] |
| Q2: 7.74-12.4 | - | ||
| Q3: 12.5-17.0 | - | ||
| Q4: 17.9-45.8 | - | ||
| Hospitalized Inpatients | - | - | 46% decrease compared to outpatients.[11] |
| Critical Illness | - | - | Lower concentrations associated with higher incidence of critical illness.[11] |
| Thyroidectomy (TSH Suppression) | - | - | 29% increase compared to non-thyroidectomized patients.[11] |
| Hyperthyroidism | - | - | Increased levels observed.[3] |
| Hypothyroidism | - | - | Decreased levels observed.[3] |
| Table 2: Serum Concentrations of 3,3'-T2 in Various Human Cohorts. Concentrations can vary based on the analytical method and patient population. |
These data indicate that circulating levels of 3,3'-T2 are responsive to an individual's thyroid and overall health status. The observed decrease in critically ill patients suggests a potential link to the pathophysiology of non-thyroidal illness syndrome.[3][11] The increase in thyroidectomized patients on levothyroxine therapy demonstrates extrathyroidal production of 3,3'-T2 from T4, likely as a mechanism to buffer against excessive T3 levels.[3][11]
Potential Physiological Effects: Insights from Preclinical Data
Direct evidence for the physiological role of 3,3'-T2 in humans is absent. However, limited animal studies suggest potential biological activity. In rats, both 3,5-T2 and 3,3'-T2 have been shown to increase metabolic rate and stimulate hepatic cytochrome oxidase activity.[3] It is crucial to underscore that these findings are from animal models and cannot be directly extrapolated to human physiology without dedicated clinical investigation.
Distinguishing 3,3'-T2 from 3,5-T2
The majority of research on diiodothyronines has focused on 3,5-T2. This isomer has been shown in animal and some limited human studies to:
-
Improve lipid profiles by reducing cholesterol and triglycerides.[12]
-
Act on mitochondria to stimulate oxidative capacity.[13][16]
These effects have led to the inclusion of 3,5-T2 in some dietary supplements marketed for weight loss.[12] However, at higher doses, 3,5-T2 can exert thyromimetic effects, including suppression of the hypothalamus-pituitary-thyroid (HPT) axis and cardiac hypertrophy.[12] It is unknown if 3,3'-T2 shares any of these properties in humans.
Signaling Pathways: An Unresolved Question
The molecular mechanisms and signaling pathways for 3,3'-T2 in humans have not been elucidated. Thyroid hormones and their analogs can exert effects through both genomic and non-genomic pathways. Genomic actions are typically mediated by binding to nuclear thyroid hormone receptors (TRs), while non-genomic actions can involve interactions with mitochondrial proteins or cell membrane receptors.[2][17][18] The signaling pathways for T3 and 3,5-T2 have been studied, but it remains to be determined if 3,3'-T2 interacts with any of these targets.
Figure 3: Hypothetical Signaling Pathways for 3,3'-T2. This diagram illustrates potential, yet unconfirmed, signaling pathways for 3,3'-T2. Solid evidence for these interactions in humans is currently lacking.
Future Directions and Conclusion
The current body of evidence establishes 3,3'-T2 as a quantifiable, endogenous metabolite of thyroid hormones whose circulating levels are altered in various disease states. However, its physiological role and potential as a therapeutic agent remain largely unexplored.
Key research gaps that need to be addressed include:
-
Human Interventional Studies: Administration of physiological and supraphysiological doses of 3,3'-T2 to healthy volunteers and patient populations to assess its effects on metabolic rate, body composition, lipid metabolism, and cardiovascular function.
-
Mechanism of Action Studies: In vitro and in vivo studies to determine if 3,3'-T2 binds to thyroid hormone receptors or other cellular targets and to elucidate its downstream signaling pathways.
-
Clinical Correlation Studies: Larger cohort studies to further investigate the relationship between endogenous 3,3'-T2 levels and the progression of diseases such as non-thyroidal illness, liver disease, and metabolic syndrome.
References
- 1. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Deiodinase Trio and Thyroid Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,3′- DIIODOTHYRONINE CONCENTRATIONS IN HOSPITALIZED OR THYROIDECTOMIZED PATIENTS: RESULTS FROM A PILOT STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolism of 3,3'-diiodothyronine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of 3'-monoiodothyronine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A radioimmunoassay for measurement of 3,3'-L-diiodothyronine (T2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 10. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and this compound (3,3'-T2) in Human Serum: A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3,3'-Diiodothyronine concentrations in hospitalized or thyroidectomized patients: results from a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of 3,5-diiodothyronine on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 15. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to the Synthesis of 3,3'-Diiodo-L-thyronine (3,3'-T2) from T3 and rT3
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diiodo-L-thyronine (3,3'-T2) is a metabolite of thyroid hormones that has garnered increasing interest for its potential biological activities, distinct from those of its precursors, triiodothyronine (T3) and reverse triiodothyronine (rT3). Understanding the metabolic pathways that govern the synthesis of 3,3'-T2 is crucial for elucidating its physiological roles and for the development of novel therapeutic strategies targeting thyroid hormone metabolism. This technical guide provides a comprehensive overview of the enzymatic conversion of T3 and rT3 to 3,3'-T2, detailing the key enzymes, their kinetic properties, and the experimental protocols for studying these pathways.
Core Synthesis Pathways
The production of 3,3'-T2 from T3 and rT3 is primarily catalyzed by a family of selenoenzymes known as iodothyronine deiodinases. These enzymes are responsible for the activation and inactivation of thyroid hormones by selectively removing iodine atoms from either the outer or inner ring of the thyronine molecule.
From Triiodothyronine (T3)
The conversion of T3 to 3,3'-T2 involves the removal of an iodine atom from the inner (tyrosyl) ring, a process known as inner-ring deiodination (IRD). This reaction is predominantly catalyzed by Type 3 deiodinase (D3) .[1][2][3][4][5] D3 is the primary physiological inactivator of thyroid hormones, and its action on T3 leads to the formation of the less biologically active 3,3'-T2.[2][3][4][6]
From Reverse Triiodothyronine (rT3)
The synthesis of 3,3'-T2 from rT3 occurs through the removal of an iodine atom from the outer (phenolic) ring, a process termed outer-ring deiodination (ORD). This conversion is catalyzed by both Type 1 deiodinase (D1) and Type 2 deiodinase (D2) .[1] D1, found mainly in the liver, kidneys, and thyroid, plays a significant role in clearing rT3 from the circulation.[1][7] D2, located in the endoplasmic reticulum membrane of various tissues, also contributes to the peripheral conversion of rT3.[8][9][10]
Enzymatic Kinetics and Properties
The efficiency and substrate preference of the deiodinases are critical determinants of the rate of 3,3'-T2 synthesis. The following tables summarize the key kinetic parameters and characteristics of the deiodinases involved in the conversion of T3 and rT3 to 3,3'-T2.
| Enzyme | Substrate | Deiodination Type | Apparent K_m_ | Optimal pH | Key Locations |
| D1 | rT3 | Outer Ring (5'-) | ~1-2 µM | ~7.0 | Liver, Kidney, Thyroid |
| D2 | rT3 | Outer Ring (5'-) | Low nM range | ~7.0 | ER of various tissues |
| D3 | T3 | Inner Ring (5-) | ~40 nM | ~8.0-8.4 | Placenta, Fetal tissues, CNS, Skin |
Table 1: Kinetic Parameters for the Synthesis of 3,3'-T2.
| Enzyme | Substrate Preference | Kinetic Mechanism | PTU Inhibition |
| D1 | rT3 > T4 > T3 | Ping-pong | Inhibitory |
| D2 | T4 > rT3 | Sequential | No effect |
| D3 | T3 > T4 | Sequential | No effect |
Table 2: Substrate Preference and Characteristics of Deiodinases.
Signaling Pathways and Logical Relationships
The synthesis of 3,3'-T2 from T3 and rT3 is a key part of the overall thyroid hormone metabolism pathway. The following diagrams illustrate these relationships.
Caption: Enzymatic conversion of T3 to 3,3'-T2 by Type 3 deiodinase.
Caption: Enzymatic conversion of rT3 to 3,3'-T2 by Type 1 and Type 2 deiodinases.
Experimental Protocols
In Vitro Deiodinase Assay for 3,3'-T2 Production
This protocol describes the measurement of 3,3'-T2 production from T3 or rT3 using tissue homogenates or cell lysates.
a. Preparation of Enzyme Source:
-
Homogenize fresh or frozen tissue (e.g., liver for D1, placenta for D3) or cell pellets in ice-cold homogenization buffer (e.g., 0.1 M HEPES, pH 7.0 for D1/D2 or pH 8.0 for D3, containing 1 mM EDTA and 0.25 M sucrose).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant containing the microsomal fraction (for D1 and D2) or total cell lysate.
-
Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford or BCA assay).
b. Deiodination Reaction:
-
In a microcentrifuge tube, combine the following components on ice:
-
Enzyme preparation (e.g., 10-50 µg of protein).
-
Reaction buffer to a final volume of 100 µL.
-
Dithiothreitol (DTT) to a final concentration of 10-40 mM (as a cofactor).
-
(For D2 assay) Propylthiouracil (PTU) to a final concentration of 1 mM to inhibit any contaminating D1 activity.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate:
-
For D3 activity: T3 to a final concentration of 0.5-2 nM.
-
For D1/D2 activity: rT3 to a final concentration of 0.1-2 µM (for D1) or 0.5-2 nM (for D2).
-
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of ice-cold methanol or by heating.
c. Quantification of 3,3'-T2: The concentration of 3,3'-T2 produced can be determined using either Radioimmunoassay (RIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
References
- 1. Radioimmunoassay for 3,3'-diiodothyronine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] A validated LC-MS/MS method for cellular thyroid hormone metabolism: Uptake and turnover of mono-iodinated thyroid hormone metabolites by PCCL3 thyrocytes | Semantic Scholar [semanticscholar.org]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type 2 iodothyronine deiodinase is the major source of plasma T3 in euthyroid humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A radioimmunoassay for measurement of 3,3'-L-diiodothyronine (T2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A radioimmunoassay for measurement of 3,3',5'-triiodothyronine (reverse T3) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Conversion of T3 to 3,3'-Diiodo-L-thyronine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolic inactivation of thyroid hormones is a critical physiological process, maintaining homeostasis and preventing thyrotoxicosis. A key pathway in this process is the conversion of the biologically active 3,5,3'-triiodo-L-thyronine (T3) to the inactive metabolite 3,3'-diiodo-L-thyronine (T2). This reaction is primarily catalyzed by the selenoenzyme Type 3 iodothyronine deiodinase (D3), an enzyme that plays a crucial role in development, and whose expression is tightly regulated in adult tissues. This technical guide provides a comprehensive overview of the enzymatic conversion of T3 to 3,3'-T2, detailing the kinetic properties of the responsible enzyme, the signaling pathways that govern its expression, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in endocrinology, drug development professionals targeting thyroid hormone metabolism, and scientists investigating the intricate roles of deiodinases in health and disease.
Introduction to Thyroid Hormone Deiodination
Thyroid hormones are essential for normal development, growth, and metabolism[1]. The thyroid gland primarily secretes thyroxine (T4), which is considered a prohormone. The biologically active form, triiodothyronine (T3), is predominantly generated in peripheral tissues through the removal of an iodine atom from the outer ring of T4, a process catalyzed by Type 1 and Type 2 deiodinases (D1 and D2)[1].
Conversely, the termination of thyroid hormone action is mediated by the inactivation of both T4 and T3. The enzymatic conversion of T3 to this compound (3,3'-T2) is a major inactivation pathway[2][3]. This reaction is catalyzed by Type 3 iodothyronine deiodinase (D3), which removes an iodine atom from the inner tyrosyl ring of T3[2][3]. D3 is highly expressed during embryonic and neonatal development, where it is thought to protect developing tissues from excessive thyroid hormone exposure[4][5]. In adults, D3 expression is generally low but can be induced under specific physiological and pathological conditions[3].
The Central Enzyme: Type 3 Iodothyronine Deiodinase (D3)
Type 3 deiodinase (DIO3) is an integral membrane protein and a member of the selenoprotein family, containing the rare amino acid selenocysteine at its active site, which is crucial for its catalytic activity[4][5]. This enzyme exhibits a substrate preference for T3 over T4[2].
Kinetic Parameters
The enzymatic efficiency of D3 in converting T3 to 3,3'-T2 is characterized by its Michaelis-Menten constant (Km) and maximum velocity (Vmax). These parameters can vary depending on the species and the experimental conditions. A summary of reported kinetic parameters for the conversion of T3 by D3 is presented in the table below.
| Species | Tissue/Cell Type | Km (nM) for T3 | Vmax (pmol/mg protein/min) | Reference |
| Human | Placenta | 1.2 | Not specified | [4] |
| Rat | Placenta | Decreased in hyperthyroidism | Not specified | [6] |
| Rat | Brain | Not specified | Increased in hyperthyroidism | [6] |
| Rat | Fetal and Neonatal Tissues | ~10-fold lower for T3 than T4 | Similar for T3 and T4 | [2] |
| Mouse | Not specified | Not specified | Not specified | [4][7] |
Note: The available literature provides more extensive data on the Km of D3 for T4 and rT3. The Vmax values are often reported in relative terms or are highly dependent on the expression system, making direct comparisons challenging.
Regulatory Signaling Pathways
The expression of the DIO3 gene is tightly controlled by a number of signaling pathways, ensuring that T3 inactivation occurs in a spatially and temporally appropriate manner. Understanding these pathways is crucial for developing therapeutic strategies that modulate D3 activity.
Transforming Growth Factor-β (TGF-β) Pathway
The TGF-β signaling pathway is a key regulator of cell growth, differentiation, and apoptosis. TGF-β has been shown to transcriptionally induce the DIO3 gene[2][6][8]. This induction is mediated by the canonical Smad signaling cascade and also requires the activity of the MAPK pathway[2][6].
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is often associated with cancer. The Wnt/β-catenin pathway directly upregulates the expression of DIO3[9][10][11][12][13][14][15][16]. The β-catenin/TCF complex binds to the promoter of the DIO3 gene, thereby activating its transcription[10].
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway
Hypoxia, or low oxygen tension, is a condition that can occur in various physiological and pathological states, including development and cancer. In response to hypoxia, cells activate the transcription factor HIF-1α. HIF-1α has been shown to directly induce the expression of DIO3[17][18][19][20][21]. This upregulation of D3 in hypoxic conditions is thought to be an adaptive response to reduce cellular metabolism and oxygen consumption by decreasing local T3 levels[17][20].
Experimental Protocols
The study of the enzymatic conversion of T3 to 3,3'-T2 involves several key experimental procedures, from measuring enzyme activity in vitro to quantifying the product in biological samples.
In Vitro Deiodinase Activity Assay
This protocol describes a common method for measuring D3 activity in tissue homogenates or cell lysates using a radiolabeled substrate.
Materials:
-
Tissue or cells expressing D3
-
Homogenization buffer: 0.1 M Potassium phosphate, 1 mM EDTA, 0.25 M sucrose, 10 mM Dithiothreitol (DTT), pH 7.0
-
[3'-125I]-T3 (radiolabeled substrate)
-
Unlabeled T3
-
Propylthiouracil (PTU) for inhibiting D1 activity if present
-
Reaction buffer: 0.1 M Potassium phosphate, 1 mM EDTA, 20 mM DTT, pH 7.0
-
Stopping solution: 5% (w/v) bovine serum albumin (BSA) in 0.1 M HCl
-
Dowex 50WX-2 cation exchange resin
-
Scintillation fluid and counter
Procedure:
-
Tissue/Cell Homogenization: Homogenize tissues or lyse cells in ice-cold homogenization buffer. Determine the protein concentration of the homogenate using a standard method (e.g., Bradford or BCA assay).
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing reaction buffer, a specific amount of protein homogenate (e.g., 50-100 µg), and [3'-125I]-T3 (e.g., ~100,000 cpm, corresponding to a final concentration of ~1-2 nM). For measuring D2 activity in the presence of D3, a saturating concentration of unlabeled T3 (e.g., 1 µM) can be added to inhibit D3[16][22]. If D1 is present, add PTU to a final concentration of 1 mM.
-
Incubation: Incubate the reaction tubes at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be optimized to ensure linear product formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold stopping solution.
-
Separation of Products: Prepare small columns with Dowex 50WX-2 resin. Apply the reaction mixture to the column. The resin will bind the unreacted [125I]-T3, while the released 125I- will be in the eluate.
-
Quantification: Collect the eluate and measure the radioactivity using a gamma counter.
-
Calculation of Activity: Calculate the amount of 125I- released per unit of time and per milligram of protein. This represents the deiodinase activity.
Quantification of this compound (3,3'-T2)
Accurate quantification of 3,3'-T2 is essential for studying T3 metabolism. Radioimmunoassay (RIA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are two commonly used methods.
RIA is a highly sensitive method for quantifying 3,3'-T2 in biological samples[1][9][19][23][24][25][26][27][28].
Principle: The assay is based on the competition between unlabeled 3,3'-T2 in the sample and a fixed amount of radiolabeled 3,3'-T2 for a limited number of binding sites on a specific antibody.
General Protocol Outline:
-
Sample Preparation: Extraction of 3,3'-T2 from the sample matrix (e.g., serum, tissue homogenate) is often necessary to remove interfering substances. This can be achieved by ethanol extraction[1][9][19][24][25][27][28].
-
Assay Setup: A standard curve is prepared with known concentrations of unlabeled 3,3'-T2. Samples and standards are incubated with a specific antibody against 3,3'-T2 and a tracer amount of radiolabeled 3,3'-T2.
-
Separation of Bound and Free Fractions: After incubation, the antibody-bound fraction is separated from the free fraction. This can be done using methods like precipitation with a second antibody or solid-phase separation.
-
Quantification: The radioactivity of the bound fraction is measured using a gamma counter.
-
Calculation: The concentration of 3,3'-T2 in the samples is determined by comparing the measured radioactivity with the standard curve.
LC-MS/MS offers high specificity and the ability to measure multiple thyroid hormone metabolites simultaneously[10][21][22][29].
General Protocol Outline:
-
Sample Preparation: This is a critical step to remove matrix components and enrich the analytes. It typically involves:
-
Protein Precipitation: To remove proteins from serum or plasma, often using acetonitrile or methanol[8][20].
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): To further purify and concentrate the analytes. LLE can be performed using solvents like ethyl acetate[13]. SPE often utilizes C8, C18, or mixed-mode cartridges[8][10][20][21][29].
-
-
Chromatographic Separation (HPLC): The extracted sample is injected into an HPLC system to separate 3,3'-T2 from other compounds. Reversed-phase chromatography with a C18 or similar column is commonly used[17][24][25][26][30]. The mobile phase typically consists of a mixture of an aqueous solvent (often with an acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol)[17][24][26][30].
-
Detection (Tandem Mass Spectrometry): The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for 3,3'-T2, providing high selectivity and sensitivity.
-
Quantification: The concentration of 3,3'-T2 is determined by comparing the peak area of the analyte in the sample to that of a calibration curve prepared with known standards.
Conclusion
The enzymatic conversion of T3 to 3,3'-T2 by Type 3 deiodinase is a fundamental mechanism for regulating thyroid hormone activity. The intricate control of D3 expression by various signaling pathways highlights its importance in maintaining cellular homeostasis. The experimental protocols detailed in this guide provide a framework for researchers to investigate this crucial metabolic step. A thorough understanding of this process is vital for advancing our knowledge of thyroid physiology and for the development of novel therapeutic interventions for a range of diseases, from developmental disorders to cancer. Further research is warranted to fully elucidate the kinetic properties of D3 in various human tissues and to explore the therapeutic potential of modulating its activity.
References
- 1. A radioimmunoassay for measurement of 3,3',5'-triiodothyronine (reverse T3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of type III iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dio3 deiodinase, iodothyronine type III [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Dio3 iodothyronine deiodinase 3 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Thyroid hormone regulates rat placental type III iodothyronine deiodinase activity by inducing kinetic changes different from those in the same isozyme in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Type 3 deiodinase is critical for the maturation and function of the thyroid axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. A radioimmunoassay for measurement of 3,3'-L-diiodothyronine (T2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Deiodination of T4 to T3 and rT3 by microsomes from normal human thyroid tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 25. researchgate.net [researchgate.net]
- 26. veeprho.com [veeprho.com]
- 27. academic.oup.com [academic.oup.com]
- 28. Radioimmunoassay for measurement of 3,3'-L-diiodothyronine (T/sub 2/). [/sup 125/I] | Semantic Scholar [semanticscholar.org]
- 29. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 30. Effect of mobile phase composition on the separation of thyrotropin-releasing hormone and some metabolites by reversed-phase ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Peripheral Production of 3,3'-Diiodo-L-thyronine (T2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diiodo-L-thyronine (3,3'-T2) is a metabolite of thyroid hormones that has garnered increasing interest for its potential biological activities. Unlike its well-known precursors, thyroxine (T4) and 3,5,3'-triiodothyronine (T3), the physiological roles of 3,3'-T2 are still under active investigation. The production of 3,3'-T2 occurs primarily in peripheral tissues through the enzymatic deiodination of T3 and reverse T3 (rT3). This technical guide provides an in-depth overview of the core aspects of peripheral 3,3'-T2 production, including the enzymes involved, their kinetics, tissue-specific production, and the signaling pathways that regulate this process. Detailed experimental protocols for the quantification of 3,3'-T2 and the measurement of deiodinase activity are also provided to facilitate further research in this area.
Data Presentation: Quantitative Insights into 3,3'-T2 Production
The production of 3,3'-T2 is a dynamic process influenced by the availability of substrates (T3 and rT3) and the activity of deiodinase enzymes. The following tables summarize key quantitative data related to 3,3'-T2 metabolism.
Table 1: Kinetic Parameters of Deiodinase Enzymes in 3,3'-T2 Production
| Enzyme | Substrate | Apparent K_m | Apparent V_max | Tissue Location (Major) | Reference |
| Type 1 Deiodinase (D1) | rT3 | ~0.5 µM | High | Liver, Kidney, Thyroid | [1] |
| T3 | High (low affinity) | - | Liver, Kidney, Thyroid | [2] | |
| Type 2 Deiodinase (D2) | rT3 | Low (high affinity) | Low | CNS, Pituitary, BAT, Muscle | [2] |
| T3 | - | - | CNS, Pituitary, BAT, Muscle | [2] | |
| Type 3 Deiodinase (D3) | T3 | Intermediate | Intermediate | Fetal Tissues, Placenta, CNS, Skin | [2] |
| T4 (to rT3) | Intermediate | Intermediate | Fetal Tissues, Placenta, CNS, Skin | [2] |
Note: K_m (Michaelis constant) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (V_max). A lower K_m indicates a higher affinity of the enzyme for the substrate.
Table 2: Serum Concentrations and Production Rates of 3,3'-T2 in Humans
| Parameter | Healthy Adults | Hypothyroid Patients | Hyperthyroid Patients | Reference |
| Mean Serum Concentration | 7.2 ng/dL (range 3-11 ng/dL) | < 3.0 ng/dL | 11-64 ng/dL | [3] |
| Production Rate | - | Reduced | Increased | [4] |
| Metabolic Clearance Rate (MCR) | - | Reduced | - | [4] |
| Renal Production | 1.2 µ g/day | - | - | [5][6] |
| Hepatic Extraction | 8.2 µ g/day | - | - | [5][6] |
Experimental Protocols
Accurate measurement of 3,3'-T2 and the activity of the enzymes that produce it are crucial for research in this field. The following are detailed methodologies for key experiments.
Protocol 1: Radioimmunoassay (RIA) for this compound (3,3'-T2)
This protocol is based on the principles described in published RIAs for 3,3'-T2.[3][7][8]
1. Principle: The assay is a competitive binding immunoassay where unlabeled 3,3'-T2 in a sample competes with a fixed amount of radiolabeled 3,3'-T2 for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled 3,3'-T2 in the sample.
2. Materials:
-
Anti-3,3'-T2 antibody (polyclonal, raised in rabbits)
-
¹²⁵I-labeled 3,3'-T2 (tracer)
-
3,3'-T2 standards of known concentrations
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin)
-
Second antibody (e.g., goat anti-rabbit IgG) or other separation agent (e.g., charcoal-dextran)
-
Gamma counter
-
Serum or tissue extract samples
3. Procedure:
-
Sample Preparation: For serum samples, an extraction step (e.g., with ethanol) is typically required to remove interfering proteins.[3] Tissue samples should be homogenized and extracted.
-
Assay Setup:
-
Pipette a standard volume of assay buffer into all tubes.
-
Add known amounts of 3,3'-T2 standards to a series of tubes to generate a standard curve.
-
Add extracted samples to their respective tubes.
-
Add a fixed amount of ¹²⁵I-labeled 3,3'-T2 to all tubes.
-
Add a predetermined dilution of the anti-3,3'-T2 antibody to all tubes except for the non-specific binding (NSB) tubes.
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a defined period (e.g., 24 hours) to allow for competitive binding.
-
Separation of Bound and Free Tracer:
-
Add the second antibody or other separation agent to precipitate the antibody-bound fraction.
-
Incubate to allow for precipitation.
-
Centrifuge the tubes to pellet the precipitate.
-
Decant or aspirate the supernatant containing the free tracer.
-
-
Counting: Measure the radioactivity in the pellets using a gamma counter.
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the 3,3'-T2 standards.
-
Determine the concentration of 3,3'-T2 in the samples by interpolating their percentage of bound radioactivity from the standard curve.
-
Protocol 2: In Vitro Deiodinase Activity Assay
This protocol is a general method for measuring the activity of deiodinase enzymes in tissue homogenates.[9][10][11]
1. Principle: The activity of deiodinase enzymes is determined by measuring the rate of conversion of a radiolabeled substrate (e.g., ¹²⁵I-T3 or ¹²⁵I-rT3) to its deiodinated product (¹²⁵I-3,3'-T2 and ¹²⁵I⁻).
2. Materials:
-
Tissue of interest (e.g., liver, kidney, brain)
-
Homogenization buffer (e.g., 0.1 M potassium phosphate, 1 mM EDTA, 0.25 M sucrose, and 10 mM dithiothreitol (DTT))
-
¹²⁵I-labeled substrate (T3 or rT3)
-
Unlabeled substrate (T3 or rT3)
-
Propylthiouracil (PTU) - an inhibitor of D1
-
Reaction buffer (similar to homogenization buffer)
-
Stopping solution (e.g., ice-cold ethanol)
-
Chromatography system (e.g., Sephadex LH-20 columns or paper chromatography) to separate substrate from product
-
Gamma counter
3. Procedure:
-
Tissue Homogenization:
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Determine the protein concentration of the homogenate (e.g., using a Bradford or BCA assay).
-
-
Reaction Setup:
-
In a reaction tube, combine the reaction buffer, a specific amount of tissue homogenate (protein), and the radiolabeled substrate.
-
To differentiate between deiodinase types, specific inhibitors and substrate concentrations can be used:
-
-
Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding an ice-cold stopping solution.
-
Separation of Products: Separate the deiodinated products (¹²⁵I-3,3'-T2 and ¹²⁵I⁻) from the unreacted substrate using a suitable chromatography method.
-
Quantification: Measure the radioactivity of the separated product fractions using a gamma counter.
-
Calculation of Activity: Calculate the deiodinase activity, typically expressed as pmol or fmol of product formed per milligram of protein per minute.
Signaling Pathways and Regulation
The production of 3,3'-T2 is tightly regulated at multiple levels, including the transcriptional and post-translational control of deiodinase enzymes.
Transcriptional Regulation of Deiodinases
The expression of the genes encoding the deiodinases (DIO1, DIO2, and DIO3) is influenced by various factors, including thyroid hormone status and other signaling molecules. For instance, DIO2 expression is often upregulated in hypothyroidism as a compensatory mechanism to increase T3 production.[13] Conversely, DIO1 expression can be stimulated by T3.[14]
Figure 1: Transcriptional regulation of deiodinase genes.
Post-Translational Regulation: The Role of Ubiquitination
A key mechanism for the rapid regulation of deiodinase activity, particularly for Type 2 deiodinase (D2), is ubiquitination. Substrate binding to D2 can trigger its ubiquitination, leading to a conformational change that inactivates the enzyme. This process is reversible through the action of deubiquitinating enzymes (DUBs), allowing for a dynamic and rapid control of T3, and consequently 3,3'-T2, production.[15][16][17][18]
Figure 2: Post-translational regulation of D2 activity by ubiquitination.
Workflow for Studying Peripheral 3,3'-T2 Production
A systematic approach is necessary to investigate the peripheral production of 3,3'-T2. The following workflow outlines the key experimental stages.
Figure 3: Experimental workflow for investigating 3,3'-T2 production.
Conclusion
The peripheral production of this compound is a complex and tightly regulated process, primarily governed by the activity of deiodinase enzymes. Understanding the nuances of 3,3'-T2 metabolism is essential for elucidating its physiological functions and its potential as a therapeutic target. This technical guide provides a comprehensive foundation for researchers, scientists, and drug development professionals to delve into the intricacies of 3,3'-T2 production, offering quantitative data, detailed experimental protocols, and insights into the regulatory signaling pathways. Further research in this area will undoubtedly shed more light on the role of this intriguing thyroid hormone metabolite in health and disease.
References
- 1. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Radioimmunoassay for 3,3'-diiodothyronine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic studies of thyroxine, 3,5,3'-triiodothyronine, 3,3,5'-triiodothyronine, 3',5'-diiodothyronine, 3,3'-diiodothyronine, and 3'-monoiodothyronine in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatic extraction and renal production of 3,3'-diiodothyronine and 3',5'-diiodothyronine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatic extraction and renal production of 3,3'-diiodothyronine and 3',5'-diiodothyronine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A radioimmunoassay for measurement of 3,3'-L-diiodothyronine (T2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A radioimmunoassay for 3,3'-L-diiodothyronine (3,3'T2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Evidence for Two Tissue-specific Pathways for In Vivo Thyroxine 5′-Deiodination in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Deiodinase Trio and Thyroid Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular and Molecular Basis of Deiodinase-Regulated Thyroid Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Type 2 iodothyronine deiodinase is the major source of plasma T3 in euthyroid humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ubiquitination-induced conformational change within the deiodinase dimer is a switch regulating enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ubiquitination-Induced Conformational Change within the Deiodinase Dimer Is a Switch Regulating Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ubiquitinated deiodinase: not dead yet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deubiquitination of type 2 iodothyronine deiodinase by von Hippel–Lindau protein–interacting deubiquitinating enzymes regulates thyroid hormone activation - PMC [pmc.ncbi.nlm.nih.gov]
circulating levels of 3,3'-Diiodo-L-thyronine in healthy subjects
An In-Depth Technical Guide on Circulating Levels of 3,3'-Diiodo-L-thyronine in Healthy Subjects
Introduction
This compound (3,3'-T2) is a metabolite of thyroid hormones. Its circulating levels in healthy individuals are significantly lower than those of the primary thyroid hormones, thyroxine (T4) and triiodothyronine (T3). The quantification of 3,3'-T2 has been accomplished through various analytical methods, primarily radioimmunoassay (RIA) and, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is now considered the gold standard in clinical chemistry. This guide provides a comprehensive overview of the circulating levels of 3,3'-T2 in healthy human subjects, details the experimental protocols for its measurement, and illustrates the relevant metabolic pathways and experimental workflows.
Data Presentation: Circulating 3,3'-T2 Levels
The following table summarizes the quantitative data on circulating 3,3'-T2 levels in healthy individuals from various studies.
| Study (Year) | Number of Healthy Subjects | Mean Concentration | Concentration Range / Reference Interval | Analytical Method |
| Pirola et al. (2019)[1][2][3][4] | 28 | 133 ± 15 pg/mL (253 ± 29 pmol/L) | Not specified | HPLC-MS/MS |
| Jonklaas et al. (2015)[5] | 260 (130 females, 130 males) | Not specified | 6.7–23 pg/mL | LC-MS/MS |
| Grussendorf & Hüfner (1978)[6] | Not specified | 7.2 ng/dL (72 pg/mL) | 3–11 ng/dL (30–110 pg/mL) | Radioimmunoassay (RIA) |
Experimental Protocols
Quantification of 3,3'-T2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method, detailed by Pirola et al. (2019), offers high specificity and sensitivity for the measurement of 3,3'-T2.[1][2][4]
a. Sample Preparation:
-
Initial Sample Volume: 2 mL of human serum is utilized.[4]
-
Deproteinization: Proteins in the serum are precipitated by the addition of acetonitrile.[4]
-
Solid Phase Extraction (SPE): The sample is then subjected to an optimized SPE procedure to isolate the thyroid hormone metabolites.[4]
-
Sample Cleanup: To minimize background noise and interference, the extracted samples undergo further purification steps, including a hexane wash and an additional acetonitrile precipitation of any remaining proteins.[4]
b. Analytical Procedure:
-
Chromatography: The purified extract is analyzed using High-Performance Liquid Chromatography (HPLC) to separate 3,3'-T2 from its isomers (like 3,5-T2 and 3',5'-T2) and other thyroid hormones.[1][2][4]
-
Mass Spectrometry: The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification.[1][2][4]
-
Performance Metrics: The described method demonstrated an accuracy of 88–104% and a precision of 95–97%. The average recovery was 78%, with a matrix effect of +8%.[1][2][3][4]
Quantification of 3,3'-T2 by Radioimmunoassay (RIA)
This earlier method was described by Grussendorf & Hüfner (1978).[6]
a. Sample Preparation:
-
Initial Sample Volume: 400 microliters of serum equivalent is used in the assay.[6]
-
Extraction: The native serum undergoes ethanol extraction.[6]
-
Lyophilization: The resulting extract is lyophilized (freeze-dried).[6]
b. Analytical Procedure:
-
Assay: A specific radioimmunoassay is performed on the treated sample. Both standards and serum samples are processed in the same manner to ensure consistency.[6]
-
Detection Limit: The detection limit for this method was reported as 0.625 ng/dL.[6]
Mandatory Visualizations
Thyroid Hormone Metabolism Pathway
The following diagram illustrates the peripheral metabolism of thyroid hormones, leading to the production of 3,3'-T2. Thyroxine (T4) is deiodinated to either the active T3 or the inactive reverse T3 (rT3). Further deiodination of T3 and rT3 results in the formation of diiodothyronines, including 3,3'-T2.
Caption: Peripheral metabolism of thyroid hormones.
Experimental Workflow for LC-MS/MS Analysis of 3,3'-T2
This diagram outlines the key steps involved in the measurement of 3,3'-T2 in human serum using the LC-MS/MS method as described by Pirola et al. (2019).[1][2][4]
Caption: Workflow for 3,3'-T2 analysis by LC-MS/MS.
Conclusion
The circulating levels of this compound in healthy human subjects are in the low pg/mL or pmol/L range. Modern analytical techniques, particularly LC-MS/MS, have enabled the precise and accurate quantification of this and other thyroid hormone metabolites. The data indicates that while concentrations are low, 3,3'-T2 is a consistently detectable component of the human circulome. Further research into the physiological roles and clinical significance of 3,3'-T2 will be greatly facilitated by these robust analytical methodologies.
References
- 1. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and this compound (3,3'-T2) in Human Serum: A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,3′- DIIODOTHYRONINE CONCENTRATIONS IN HOSPITALIZED OR THYROIDECTOMIZED PATIENTS: RESULTS FROM A PILOT STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioimmunoassay for 3,3'-diiodothyronine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Endogenous Landscape of 3,3'-Diiodo-L-thyronine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endogenous 3,3'-Diiodo-L-thyronine (3,3'-T2), a metabolite of thyroid hormone, has emerged from the shadow of its more abundant precursors, thyroxine (T4) and triiodothyronine (T3), as a biologically active molecule with potential physiological significance. Traditionally considered an inactive byproduct of thyroid hormone degradation, recent evidence suggests that 3,3'-T2 may play a role in cellular metabolism and signaling. Understanding the factors that govern its endogenous levels is therefore crucial for elucidating its physiological function and exploring its therapeutic potential. This technical guide provides an in-depth overview of the core factors influencing endogenous 3,3'-T2 concentrations, supported by quantitative data, detailed experimental protocols, and visualizations of key regulatory pathways.
Production and Metabolism of this compound
The primary route of endogenous 3,3'-T2 production is through the deiodination of T3 and reverse T3 (rT3)[1][2][3]. This metabolic conversion is predominantly catalyzed by the enzyme Type 3 iodothyronine deiodinase (DIO3) , which removes an iodine atom from the inner ring of T3[1][4][5]. DIO3 is a key regulator of thyroid hormone inactivation and is highly expressed in the developing brain, placenta, and uterus, as well as in various adult tissues[6][7][8]. The activity of DIO3 is a critical determinant of local and systemic 3,3'-T2 levels.
Factors Influencing Endogenous 3,3'-T2 Levels
A confluence of physiological, pathological, and pharmacological factors can modulate the endogenous concentrations of 3,3'-T2. These influences are primarily exerted through the regulation of deiodinase enzyme activity, particularly DIO3.
Physiological States
Thyroid Status: As a direct metabolite of T3, the concentration of 3,3'-T2 is significantly influenced by the overall thyroid status of an individual.
-
Euthyroid State: In individuals with normal thyroid function, 3,3'-T2 is present in serum at detectable levels.
-
Hyperthyroidism: Elevated levels of T3 in hyperthyroid patients lead to increased substrate availability for DIO3, resulting in higher serum concentrations of 3,3'-T2[9][10][11].
-
Hypothyroidism: Conversely, in hypothyroidism, the reduced production of T3 leads to lower circulating levels of 3,3'-T2[9][10][11].
Pathological Conditions
Non-Thyroidal Illness Syndrome (NTIS): Also known as euthyroid sick syndrome, NTIS is characterized by alterations in thyroid hormone levels in the absence of intrinsic thyroid disease[2][12]. In many cases of NTIS, there is an observed decrease in serum T3 levels, which can subsequently impact 3,3'-T2 concentrations[2]. The activity of deiodinases is often altered in NTIS, with potential upregulation of DIO3 in certain tissues, which could theoretically increase 3,3'-T2 production locally, even if systemic T3 is low[5][13]. However, studies have also reported low levels of 3,3'-T2 in patients with conditions like myocardial infarction, malignancies, and uremia[10].
Liver Cirrhosis: The liver is a major site of thyroid hormone metabolism. Patients with liver cirrhosis can exhibit altered 3,3'-T2 levels, though reports have been variable[10].
Brain Tumors and Injury: Studies have indicated that patients with brain tumors may have elevated concentrations of 3,3'-T2, while those with brain injury have shown low levels[10].
Nutritional Status
Fasting and Caloric Restriction: Prolonged fasting and caloric restriction are known to alter thyroid hormone metabolism, leading to a decrease in serum T3 levels[14][15][16]. This reduction in the precursor molecule would be expected to decrease the production of 3,3'-T2. The decrease in T3 during fasting is partly an adaptive mechanism to conserve energy[15]. Studies have shown that refeeding, particularly with carbohydrates, can reverse the fasting-induced changes in T3 levels[14][17].
Pharmacological Interventions
The administration of thyroid hormones or their precursors can directly influence 3,3'-T2 levels. For instance, treatment with T3 would be expected to increase 3,3'-T2 concentrations due to increased substrate for DIO3.
Quantitative Data on this compound Levels
The following tables summarize the reported serum concentrations of 3,3'-T2 in various physiological and pathological states. It is important to note that values can vary depending on the analytical method used (Radioimmunoassay vs. Mass Spectrometry).
| Physiological State | Mean Serum 3,3'-T2 Concentration | Range | Method | Reference |
| Euthyroid (Normal) | 7.2 ng/dl | 3 - 11 ng/dl | RIA | [11] |
| Euthyroid (Normal) | 6.7 - 23 pg/mL | MS | [10] | |
| Hyperthyroidism | 11 - 64 ng/dl | RIA | [11] | |
| Hypothyroidism | < 3.0 ng/dl | RIA | [11] | |
| Newborn (Cord Blood) | 16.5 ng/dl | RIA | [11] |
| Pathological Condition | Reported Change in 3,3'-T2 Levels | Reference |
| Non-Thyroidal Illness (Inpatient) | Decreased | [10] |
| Thyroidectomy (on TSH suppression) | Increased | [10] |
Experimental Protocols
Accurate quantification of 3,3'-T2 is essential for research and clinical investigation. The two primary methods employed are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Radioimmunoassay (RIA) for this compound
Principle: RIA is a competitive binding assay where a radiolabeled antigen (e.g., ¹²⁵I-labeled 3,3'-T2) competes with the unlabeled 3,3'-T2 in the sample for a limited number of specific antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled 3,3'-T2 in the sample.
General Methodology:
-
Sample Preparation: Serum samples are typically extracted with ethanol to remove binding proteins that can interfere with the assay[11][18]. The ethanol extract is then often lyophilized and reconstituted in assay buffer.
-
Antibody Generation: Specific antibodies against 3,3'-T2 are raised by immunizing animals (e.g., rabbits) with a 3,3'-T2-protein conjugate (e.g., 3,3'-T2-human serum albumin)[18].
-
Assay Procedure:
-
A known amount of radiolabeled 3,3'-T2 and the specific antibody are incubated with either standard solutions of known 3,3'-T2 concentrations or the prepared patient samples.
-
After reaching equilibrium, the antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody or solid-phase separation).
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Quantification: A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the 3,3'-T2 standards. The concentration of 3,3'-T2 in the patient samples is then determined by interpolating their percentage of bound radioactivity on the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound
Principle: LC-MS/MS is a highly specific and sensitive analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
General Methodology:
-
Sample Preparation:
-
Protein Precipitation: Proteins in the serum sample are precipitated using a solvent like acetonitrile[19][20].
-
Solid-Phase Extraction (SPE): The supernatant after protein precipitation is often further purified and concentrated using SPE to remove interfering substances[19][20].
-
Derivatization (Optional): In some methods, the analytes are derivatized to improve their chromatographic and mass spectrometric properties[21].
-
-
Liquid Chromatography (LC):
-
The prepared sample is injected into an LC system.
-
A reversed-phase column is typically used to separate 3,3'-T2 from other thyroid hormone metabolites and endogenous compounds based on their hydrophobicity.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
In the first mass analyzer (Q1), the precursor ion of 3,3'-T2 is selected.
-
The precursor ion is then fragmented in a collision cell (Q2).
-
The resulting product ions are separated and detected in the second mass analyzer (Q3).
-
The specific transition from the precursor ion to one or more product ions is monitored for quantification (Selected Reaction Monitoring - SRM).
-
-
Quantification: An internal standard (e.g., a stable isotope-labeled version of 3,3'-T2) is added to the samples and standards at the beginning of the sample preparation process. The concentration of 3,3'-T2 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve constructed from standards of known concentrations.
Signaling Pathways and Logical Relationships
The regulation of DIO3 is central to controlling endogenous 3,3'-T2 levels. Several signaling pathways have been identified that modulate DIO3 expression and activity.
Caption: Metabolic pathways of thyroid hormone deiodination leading to the formation of 3,3'-T2.
Caption: Key signaling molecules and hormones that regulate the expression and activity of Type 3 Deiodinase (DIO3).
Conclusion
The endogenous levels of this compound are intricately regulated by a host of factors, with the activity of Type 3 deiodinase playing a pivotal role. Thyroid status, non-thyroidal illnesses, and nutritional state all contribute to the dynamic regulation of 3,3'-T2 concentrations. The continued development and application of precise analytical methods, such as LC-MS/MS, will be instrumental in further delineating the physiological and pathological variations in 3,3'-T2 levels. A comprehensive understanding of these influencing factors is paramount for advancing our knowledge of the biological role of this thyroid hormone metabolite and for exploring its potential as a biomarker and therapeutic target in various disease states. This guide provides a foundational framework for researchers and professionals dedicated to unraveling the complexities of thyroid hormone metabolism and its implications for human health.
References
- 1. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of nonthyroidal illness on thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS analysis of thyroid hormones in human serum | Separation Science [sepscience.com]
- 4. Simultaneous measurement of 3,5-diiodothyronine and 3,5,3'-triiodothyronine turnover kinetics in euthyroid hyperthyroid, and hypothyroid subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Euthyroid Sick Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Structure and function of the type 3 deiodinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Type 3 Deiodinase: Epigenetic Control of Brain Thyroid Hormone Action and Neurological Function [mdpi.com]
- 9. Serum concentrations of 3, 3'-diiodothyronine, 3', 5'-diiodothyronine, and 3, 5-diiodothyronine in altered thyroid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3,3′- DIIODOTHYRONINE CONCENTRATIONS IN HOSPITALIZED OR THYROIDECTOMIZED PATIENTS: RESULTS FROM A PILOT STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioimmunoassay for 3,3'-diiodothyronine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An update on non-thyroidal illness syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of caloric restriction and dietary composition of serum T3 and reverse T3 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fasting decreases triiodothyronine receptor capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic effects of triiodothyronine replacement during fasting in obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of fasting and refeeding on 3,3',5'-triiodothyronine metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A radioimmunoassay for measurement of 3,3'-L-diiodothyronine (T2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: Quantification of 3,3'-Diiodo-L-thyronine in Human Serum Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3'-Diiodo-L-thyronine (3,3'-T2) is a metabolite of thyroid hormones, specifically derived from the deiodination of triiodothyronine (T3) and reverse T3 (rT3)[1]. While historically considered an inactive metabolite, emerging research suggests that 3,3'-T2 may have biological activity, including effects on energy metabolism[2]. Accurate quantification of 3,3'-T2 in human serum is crucial for understanding its physiological and pathophysiological roles. This document provides detailed protocols for the quantification of 3,3'-T2 in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA), along with a summary of quantitative data and relevant biological pathways.
Quantitative Data Summary
The following tables summarize the quantitative performance of different methods for the determination of 3,3'-T2 in human serum.
Table 1: LC-MS/MS Method Performance
| Parameter | Reported Value(s) | Reference(s) |
| Limit of Detection (LOD) | 920 pg/mL (1.75 nmol/L) | [3] |
| Lower Limit of Quantification (LLOQ) | 49-790 pg/dL | [4] |
| Accuracy | 88-104% | [3][5] |
| Precision (CV%) | 95-97% | [3][5] |
| Recovery | ~78% | [3][5] |
| Matrix Effect | +8% | [3][5] |
| Linearity Range | 1 pg/mL to 10,000 pg/mL | [6] |
Table 2: Radioimmunoassay (RIA) Method Performance
| Parameter | Reported Value(s) | Reference(s) |
| Detection Limit | 0.625 ng/dL; 10 pmol/L | [7][8] |
| Intra-assay Variation | 2.9% | [9] |
| Inter-assay Variation | 7.8% - 18.5% | [9] |
Table 3: Reported 3,3'-T2 Concentrations in Human Serum
| Population | Mean Concentration | Method | Reference(s) |
| Healthy Adults | 133 ± 15 pg/mL (253 ± 29 pmol/L) | LC-MS/MS | [3][5][10] |
| Healthy Adults | 7.2 ng/dL (range 3-11 ng/dL) | RIA | [7] |
| Healthy Adults | 23 pmol/L | RIA | [8] |
| Healthy Adults | 0.25-0.77 ng/dL | LC-MS/MS | [4] |
| Hypothyroid Patients | Below 3.0 ng/dL | RIA | [7] |
| Hyperthyroid Patients | 11-64 ng/dL | RIA | [7] |
| Newborns (Cord Blood) | 16.5 ng/dL | RIA | [7] |
Experimental Protocols
Protocol 1: Quantification of 3,3'-T2 by LC-MS/MS
This protocol is based on a method described for the simultaneous measurement of several thyroid hormone metabolites in human serum[3][5][10].
1. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., 13C6-T2)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium hydroxide (NH4OH)
-
Hexane, HPLC grade
-
Water, ultrapure
-
Solid-phase extraction (SPE) cartridges
-
Human serum samples
2. Sample Preparation
-
To 2 mL of human serum, add the internal standard to achieve a final concentration of 1 ng/mL[3].
-
Deproteinization: Add an equal volume of ice-cold acetonitrile to the serum sample. Vortex vigorously and sonicate for 15 minutes[10]. Centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 2 mL of methanol followed by 3 mL of water[10].
-
Load the supernatant from the deproteinization step onto the conditioned SPE cartridge.
-
Wash the cartridge sequentially with 2 mL of water, 2 mL of 0.1 M HCl, and 5 mL of methanol[3].
-
Dry the cartridge thoroughly.
-
Elute the analytes with 2 mL of methanol/ammonium hydroxide (95:5, v/v)[3].
-
-
Post-Elution Cleanup:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of water/acetonitrile (70:30) containing 0.1% formic acid[3].
-
Add 600 µL of hexane to the reconstituted solution, vortex, and discard the hexane layer to remove lipids[3].
-
To the aqueous layer, add 500 µL of acetonitrile, vortex, and centrifuge[3].
-
Transfer the supernatant to a new tube and dry it under nitrogen.
-
-
Final Reconstitution: Reconstitute the final residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3,3'-T2 and its internal standard. A common transition for 3,3'-T2 is m/z 529.9 → 352.9[3].
-
4. Data Analysis
-
Construct a calibration curve using the analytical standards.
-
Quantify the concentration of 3,3'-T2 in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of 3,3'-T2 by Radioimmunoassay (RIA)
This protocol outlines the general steps for a competitive binding radioimmunoassay.
1. Materials and Reagents
-
Anti-3,3'-T2 antibody
-
125I-labeled 3,3'-T2 tracer
-
3,3'-T2 standards of known concentrations
-
Assay buffer
-
Separating agent (e.g., second antibody, charcoal)
-
8-anilino-1-naphthalene-sulphonic acid (ANS) to inhibit binding to serum proteins[8][9].
-
Human serum samples
2. Assay Procedure
-
Sample Preparation: Serum samples can be used directly (unextracted) with the addition of a binding inhibitor like ANS, or after an extraction step (e.g., with ethanol)[7][8][9].
-
Assay Setup:
-
Pipette standards, controls, and unknown serum samples into respective tubes.
-
Add the anti-3,3'-T2 antibody to all tubes.
-
Add the 125I-labeled 3,3'-T2 tracer to all tubes.
-
Incubate the mixture to allow for competitive binding between the labeled and unlabeled 3,3'-T2 for the antibody binding sites.
-
-
Separation:
-
Add the separating agent to precipitate the antibody-bound fraction.
-
Centrifuge to pellet the precipitate.
-
-
Counting:
-
Decant the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
-
3. Data Analysis
-
A standard curve is generated by plotting the percentage of tracer bound against the concentration of the standards.
-
The concentration of 3,3'-T2 in the patient samples is determined by interpolating their percentage of tracer bound from the standard curve.
Visualizations
Signaling and Metabolic Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 3. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and this compound (3,3'-T2) in Human Serum: A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Radioimmunoassay for 3,3'-diiodothyronine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioimmunoassay of 3,3'-di-iodothyronine in unextracted serum: the effect of endogenous tri-iodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Application Note: LC-MS/MS for the Detection and Quantification of 3,3'-Diiodo-L-thyronine (3,3'-T2)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3'-Diiodo-L-thyronine (3,3'-T2) is an endogenous metabolite of thyroid hormones, formed through the enzymatic deiodination of 3,5,3'-triiodothyronine (T3) and 3,3',5'-triiodothyronine (reverse T3 or rT3).[1][2] While historically viewed as an inactive catabolite, emerging research suggests potential biological activities for T2 isomers. Accurate and sensitive quantification of 3,3'-T2 is crucial for understanding its physiological roles and its potential as a biomarker in various pathological conditions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis, offering superior specificity and sensitivity compared to traditional immunoassay methods.[3][4] This application note provides a detailed protocol for the robust detection and quantification of 3,3'-T2 in human serum using LC-MS/MS.
Metabolic Pathway of 3,3'-T2 Formation
The production of 3,3'-T2 is a key step in the inactivation pathway of thyroid hormones. The prohormone thyroxine (T4) is converted to the biologically active T3 via outer ring deiodination or to the inactive rT3 via inner ring deiodination. Both T3 and rT3 can then be further deiodinated to form the common metabolite 3,3'-T2, rendering them biologically inactive.[2] This metabolic cascade is critical for maintaining thyroid hormone homeostasis at the cellular level.
Figure 1. Metabolic pathway of 3,3'-T2 formation.
Experimental Workflow
The accurate quantification of 3,3'-T2 from a complex biological matrix like serum requires a multi-step process to remove interferences and concentrate the analyte. The workflow involves protein precipitation, solid-phase extraction (SPE) for cleanup and concentration, further purification steps to remove lipids and residual proteins, and finally, analysis by LC-MS/MS.[3][5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and this compound (3,3'-T2) in Human Serum: A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
Application Notes and Protocols for Radioimmunoassay (RIA) of 3,3'-Diiodo-L-thyronine (3,3'-T2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the quantitative measurement of 3,3'-Diiodo-L-thyronine (3,3'-T2) in biological samples, such as serum and amniotic fluid, using a competitive radioimmunoassay (RIA). 3,3'-T2 is a metabolite of thyroid hormones, and its accurate measurement is crucial for understanding thyroid hormone metabolism and its physiological and pathological roles. The described RIA is a sensitive and specific method for this purpose.[1][2]
The principle of this assay is based on the competition between unlabeled 3,3'-T2 in the sample and a fixed amount of radiolabeled 3,3'-T2 for a limited number of binding sites on a specific anti-T2 antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled 3,3'-T2 in the sample.
Key Experimental Data
Assay Performance Characteristics
A summary of the quantitative data regarding the performance of the 3,3'-T2 radioimmunoassay is presented below.
| Parameter | Value | Source |
| Assay Sensitivity | 6 ng/dl | [3] |
| 0.625 ng/dl | [4] | |
| 1.8 fmol/tube (0.94 pg/tube) | [5] | |
| Intra-assay Variation | 2.9% | [3] |
| Inter-assay Variation | 7.8% (at 8 ng/dl) | [3] |
| 18.5% (at 12 ng/dl) | [3] |
Cross-Reactivity of the Anti-T2 Antiserum
The specificity of the antiserum is a critical factor in the reliability of the RIA. The cross-reactivity with other thyroid hormones and their derivatives has been evaluated and is summarized below.
| Compound | Cross-Reactivity (%) | Source |
| 3,5,3'-Triiodothyronine (T3) | < 0.5% | [3] |
| 0.3% | [5] | |
| 3,3',5'-Triiodothyronine (reverse T3) | < 0.5% | [3] |
| Thyroxine (T4) | < 0.01% | [3] |
| < 0.001% | [5] | |
| 3-L-Monoiodothyronine | Significant cross-reactivity | [1] |
| 3,3'-Diiodothyronine (3,3'-T2) in rT3 RIA | 10% | [6] |
Experimental Protocols
I. Preparation of Reagents
-
Assay Buffer: A common buffer used is a phosphate buffer with bovine serum albumin (BSA) to prevent non-specific binding. The exact composition may vary, but a typical formulation is 0.01 M phosphate buffer, pH 7.4, containing 0.15 M NaCl and 0.1% BSA.
-
3,3'-T2 Standards: Prepare a stock solution of unlabeled 3,3'-T2 in a suitable solvent (e.g., ethanol or alkaline saline). From this stock, create a series of standards with decreasing concentrations by serial dilution in the assay buffer. The concentration range should cover the expected physiological and pathological levels of 3,3'-T2.
-
Radiolabeled 3,3'-T2 (Tracer): [¹²⁵I]-3,3'-T2 is typically used as the tracer. The specific activity of the tracer is crucial for the sensitivity of the assay.[5] It should be diluted in the assay buffer to a concentration that provides a sufficient number of counts per minute (CPM) as determined by optimization experiments.
-
Anti-3,3'-T2 Antiserum: The antiserum is produced by immunizing rabbits with a 3,3'-T2-protein conjugate (e.g., 3,3'-T2-human serum albumin or 3,3'-T2-bovine serum albumin).[1][3] The optimal dilution of the antiserum needs to be determined by titration to bind approximately 30-50% of the tracer in the absence of unlabeled 3,3'-T2.
-
Separating Agent (e.g., Second Antibody): A second antibody (e.g., goat anti-rabbit IgG) is used to precipitate the primary antibody-antigen complex. The optimal concentration of the second antibody should be determined to ensure complete precipitation. Alternatively, other separation methods like charcoal-dextran can be used.
II. Sample Preparation: Ethanol Extraction
For serum or plasma samples, an extraction step is often necessary to remove binding proteins that can interfere with the assay.[1][4]
-
To 1 volume of serum, add 2 volumes of cold absolute ethanol.
-
Vortex the mixture thoroughly.
-
Centrifuge at a sufficient speed and duration (e.g., 2000 x g for 15 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the extracted 3,3'-T2.
-
The extract can be concentrated by evaporation (lyophilization) and reconstituted in the assay buffer.[4] Some protocols may use the concentrated ethanol extracts directly.[1]
-
Alternatively, assays can be performed on unextracted serum using agents like 8-anilino-1-naphthalene sulfonic acid (ANS) to block the binding of 3,3'-T2 to serum proteins.[3]
III. Radioimmunoassay Procedure
The following is a general protocol for a competitive RIA. All incubations should be performed at a controlled temperature (e.g., 4°C or room temperature).
-
Assay Setup: Label tubes for total counts (T), non-specific binding (NSB), zero standard (B0), standards, and unknown samples.
-
Pipetting:
-
Add a defined volume of assay buffer to the NSB tubes.
-
Add a defined volume of the zero standard (assay buffer without unlabeled 3,3'-T2) to the B0 tubes.
-
Add a defined volume of each standard solution to the respective standard tubes.
-
Add a defined volume of the prepared sample extract to the unknown sample tubes.
-
Add the diluted anti-3,3'-T2 antiserum to all tubes except the total count and NSB tubes.
-
Vortex all tubes gently and incubate for a predetermined period (e.g., 16-24 hours) at 4°C to allow for antibody-antigen binding.
-
Add the diluted radiolabeled 3,3'-T2 to all tubes.
-
Vortex all tubes gently and incubate for another predetermined period (e.g., 16-24 hours) at 4°C.
-
-
Separation of Bound and Free Fractions:
-
Add the separating agent (e.g., second antibody) to all tubes except the total count tubes.
-
Vortex and incubate for a sufficient time to allow for precipitation (e.g., 2 hours at 4°C).
-
Centrifuge all tubes (except total counts) at a speed sufficient to pellet the precipitate (e.g., 3000 x g for 30 minutes).
-
Decant the supernatant carefully, leaving the pellet at the bottom of the tube.
-
-
Counting:
-
Measure the radioactivity in the pellets (for all tubes except total counts) and in the total count tubes using a gamma counter.
-
IV. Data Analysis
-
Calculate the average CPM for each duplicate.
-
Calculate the percentage of bound tracer for each standard and sample using the following formula: % B/B0 = [(CPM_sample - CPM_NSB) / (CPM_B0 - CPM_NSB)] x 100
-
Plot a standard curve with the percentage of bound tracer (% B/B0) on the y-axis and the concentration of the 3,3'-T2 standards on the x-axis (usually on a logarithmic scale).
-
Determine the concentration of 3,3'-T2 in the unknown samples by interpolating their percentage of bound tracer from the standard curve.
Diagrams
Experimental Workflow for 3,3'-T2 Radioimmunoassay
Caption: Workflow of the 3,3'-T2 Radioimmunoassay.
Competitive Binding Principle in 3,3'-T2 RIA
Caption: Competitive binding in the 3,3'-T2 RIA.
References
- 1. A radioimmunoassay for measurement of 3,3'-L-diiodothyronine (T2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A radioimmunoassay for measurement of 3,3'-L-diiodothyronine (T2). | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Radioimmunoassay for 3,3'-diiodothyronine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A radioimmunoassay for measurement of 3,3',5'-triiodothyronine (reverse T3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of 3,3'-Diiodo-L-thyronine (T2)
Document ID: ANP-T2-IV-2025 Version: 1.0 For Research Use Only.
Introduction
3,3'-Diiodo-L-thyronine (3,3'-T2) is an endogenous metabolite of the thyroid hormone 3,3',5-triiodo-L-thyronine (T3). Unlike its isomers, such as the more biologically active 3,5-T2, and its precursor T3, 3,3'-T2 has historically been considered an inactive metabolite. This is primarily due to its very low affinity for nuclear thyroid hormone receptors (TRs). However, the complete biological role of 3,3'-T2 remains an area of active investigation, necessitating robust and standardized in vitro protocols to elucidate its potential effects.
This document provides detailed experimental protocols for researchers, scientists, and drug development professionals to investigate the cellular and molecular effects of this compound in vitro. The protocols cover key assays for assessing cell viability, apoptosis, mitochondrial function, and gene expression.
Application Notes
3,3'-T2 is formed from T3 via deiodination.[1] While T3 and 3,5-T2 exert significant metabolic effects, studies have shown that 3,3'-T2 exhibits no significant thyromimetic activity in certain assays, such as the stimulation of growth hormone (GH) mRNA or the downregulation of TRβ2 mRNA levels in GH3 pituitary cells.[2] Its primary role is often considered part of the thyroid hormone inactivation pathway.
Despite its low classical TR-mediated activity, investigating potential non-genomic effects or actions in specific cell types is warranted. The following protocols are designed to probe for such potential effects. When designing experiments, it is crucial to:
-
Use Thyroid Hormone-Depleted Serum: Standard fetal bovine serum (FBS) contains variable levels of thyroid hormones, which can mask or interfere with the effects of exogenously added 3,3'-T2. The use of serum treated with an anion exchange resin is highly recommended.[3]
-
Include Proper Controls: Always compare the effects of 3,3'-T2 with a vehicle control, as well as positive controls like T3 or 3,5-T2, to accurately gauge its relative potency and activity.
-
Verify Compound Purity: Ensure the purity of the 3,3'-T2 compound, as trace contaminations with other more potent iodothyronines can lead to confounding results.
Quantitative Data Summary
Quantitative data on the specific in vitro effects of this compound are limited in the scientific literature. The following table provides a comparative overview of the biological activity of 3,3'-T2 relative to other key thyroid hormones and metabolites to provide context for experimental design.
| Compound | Target/Assay | Cell Line/System | Observed Effect/Potency | Reference |
| This compound (3,3'-T2) | TR-mediated gene expression (GH mRNA, TRβ2 mRNA) | GH3 (Rat Pituitary) | No significant thyromimetic effects observed. | [2] |
| 3,5-Diiodo-L-thyronine (3,5-T2) | TR-mediated gene expression (GH mRNA) | GH3 (Rat Pituitary) | 100-fold less potent than T3. | [2] |
| 3,5-Diiodo-L-thyronine (3,5-T2) | Mitochondrial Respiration (State 3 & 4) | Isolated Rat Liver Mitochondria | ~30% increase in respiration 1 hour after injection. | [4] |
| 3,5,3'-Triiodo-L-thyronine (T3) | TR Binding Affinity (Kd) | Nuclear Receptors | ~0.06 - 0.2 nM | [5][6] |
| 3,5,3'-Triiodo-L-thyronine (T3) | Pancreatic Cancer Cell Proliferation | hPANC-1, Capan1 | Significantly reduced cell proliferation. | [7] |
| SG-2 (T1AM Analog) | Cell Viability (IC50) | MCF7 (Breast Cancer) | 56 µM | [8] |
| SG-2 (T1AM Analog) | Cell Viability (IC50) | HepG2 (Liver Cancer) | Similar response to MCF7 cells. | [8] |
Experimental Protocols & Workflows
The following are detailed protocols for investigating the in vitro effects of 3,3'-T2.
Protocol 1: General Cell Culture and Treatment
This foundational protocol outlines the steps for preparing cells and applying 3,3'-T2 treatment.
Materials:
-
Cell line of interest (e.g., HepG2, A549, H9c2)
-
Complete growth medium (e.g., DMEM, EMEM)
-
Fetal Bovine Serum (FBS), thyroid hormone-depleted
-
This compound (3,3'-T2)
-
Vehicle (e.g., 0.1 N NaOH, followed by dilution in media)
-
Sterile cell culture plates (6-well, 24-well, or 96-well)
Procedure:
-
Cell Seeding: Culture cells in complete growth medium supplemented with 10% standard FBS. Once cells reach 70-80% confluence, detach them using trypsin and seed them into appropriate plates at a predetermined density. Allow cells to adhere for 24 hours.
-
Starvation/Acclimatization: Aspirate the standard growth medium. Wash cells twice with sterile Phosphate-Buffered Saline (PBS). Add medium supplemented with thyroid hormone-depleted FBS and incubate for 12-24 hours to reduce baseline signaling from serum-derived hormones.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 3,3'-T2. A common method for thyroid hormones is to dissolve the powder in a small volume of 0.1 N NaOH and then dilute it to the final stock concentration with culture medium or PBS.[9] Filter-sterilize the final stock solution.
-
Treatment: Prepare serial dilutions of 3,3'-T2 in the thyroid hormone-depleted culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Also, prepare a vehicle control containing the same final concentration of NaOH as the highest dose treatment.
-
Incubation: Aspirate the acclimatization medium from the cells and replace it with the treatment or vehicle control media. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Endpoint Analysis: Proceed to the specific downstream assay (e.g., cell viability, apoptosis, RNA extraction).
Protocol 2: Cell Viability Assessment
This protocol uses the MTT assay to measure changes in cell metabolic activity as an indicator of viability. A parallel Crystal Violet staining is recommended as T2 compounds can directly affect mitochondrial function.[10]
Workflow for Cell Viability Assessment:
Caption: Standard workflow for analyzing changes in gene expression via RT-qPCR.
Procedure:
-
Treat cells in 6-well plates according to Protocol 4.1.
-
RNA Extraction: Lyse the cells directly in the plate and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit or TRIzol reagent) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Real-Time PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green qPCR master mix.
-
Run the qPCR reaction in a real-time PCR cycler.
-
Include primers for one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
Include a no-template control (NTC) for each primer set.
-
-
Data Analysis: Calculate the relative gene expression using the comparative CT (ΔΔCT) method.
[11]Potential Target Genes: Based on general thyroid hormone action, potential (though unconfirmed for 3,3'-T2) target genes for investigation could include those involved in metabolism (e.g., UCP3, CPT1A), cell cycle regulation, and thyroid signaling itself (DIO1, DIO2, THRSP).
Signaling Pathways for Context
While the direct signaling effects of 3,3'-T2 are largely uncharacterized, understanding the canonical and non-genomic pathways activated by other thyroid hormones provides a crucial framework for investigation.
Canonical Thyroid Hormone Signaling Pathway:
Caption: Overview of the canonical thyroid hormone signaling pathway.
Potential Non-Genomic Signaling Pathways: T3 and T4 have been shown to initiate rapid, non-genomic signals from the plasma membrane, often involving integrin αvβ3, leading to the activation of pathways like PI3K/Akt and MAPK (ERK1/2). T[12][13]hese pathways are crucial for cell proliferation and survival. A key research question is whether 3,3'-T2 can also modulate these pathways, even at high concentrations.
Caption: Potential non-genomic signaling pathways activated by thyroid hormones.
References
- 1. Ontogenetic expression of thyroid hormone signaling genes: An in vitro and in vivo species comparison | PLOS One [journals.plos.org]
- 2. 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of 3,5-di-iodo-L-thyronine on the mitochondrial energy-transduction apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. 3,3',5-Triiodo-L-thyronine inhibits ductal pancreatic adenocarcinoma proliferation improving the cytotoxic effect of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uptake of 3‐iodothyronamine hormone analogs inhibits the growth and viability of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of gene expression techniques with an emphasis on vitamin D related studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RETRACTED: Thyroid hormone is a MAPK-dependent growth factor for thyroid cancer cells and is anti-apoptotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3,5,3'-triiodothyronine (T3) stimulates cell proliferation through the activation of the PI3K/Akt pathway and reactive oxygen species (ROS) production in chick embryo hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining 3,3'-Diiodo-L-thyronine (3,3'-T2) Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diiodo-L-thyronine (3,3'-T2) is an endogenous metabolite of thyroid hormone, formed from the breakdown of triiodothyronine (T3).[1] While historically considered an inactive metabolite, emerging research suggests that 3,3'-T2 possesses biological activity, acting as a weak agonist at thyroid hormone receptors and influencing cellular processes such as glucose metabolism and growth hormone production.[2] Its potential role in metabolic regulation makes it a molecule of interest for research and drug development.
These application notes provide a detailed overview of cell culture-based assays to characterize the bioactivity of 3,3'-T2. The protocols described herein are designed to be adaptable for use in various research settings.
Recommended Cell Lines
The choice of cell line is critical for studying the specific effects of 3,3'-T2. Based on the known activities of thyroid hormones and their metabolites, the following cell lines are recommended:
-
HepG2 (Human Hepatocellular Carcinoma): A well-established model for studying liver metabolism, including the effects of thyroid hormones on lipid and glucose homeostasis.[1][2][3][4]
-
GH3 (Rat Pituitary Tumor): These cells are known to respond to thyroid hormones by altering growth hormone production, providing a useful system for studying the endocrine effects of 3,3'-T2.[5][6][7]
-
C2C12 (Mouse Myoblasts): Suitable for investigating the effects of 3,3'-T2 on muscle cell differentiation and metabolism.
Experimental Assays and Protocols
This section details various cell-based assays to elucidate the bioactivity of 3,3'-T2.
Cellular Proliferation Assay
This assay determines the effect of 3,3'-T2 on the growth of cancer cell lines, such as HepG2, or other proliferative cells.
Protocol: MTT Assay
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well in complete growth medium and incubate for 24 hours.
-
Treatment: Replace the medium with a fresh medium containing various concentrations of 3,3'-T2 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Data Presentation
| 3,3'-T2 Concentration | 24h Proliferation (% of Control) | 48h Proliferation (% of Control) | 72h Proliferation (% of Control) |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 nM | |||
| 1 nM | |||
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 10 µM |
Apoptosis Assay
This assay evaluates the potential of 3,3'-T2 to induce programmed cell death.
Protocol: Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate at a density of 2 x 10⁵ cells/well. After 24 hours, treat with desired concentrations of 3,3'-T2 for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Data Presentation
| 3,3'-T2 Concentration | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | ||||
| 1 µM | ||||
| 10 µM | ||||
| 100 µM |
Mitochondrial Respiration Assay
The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR), providing insights into mitochondrial function.
Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Seed HepG2 cells on a Seahorse XF96 cell culture microplate at an optimized density.
-
Treatment: Treat the cells with 3,3'-T2 for a predetermined duration (e.g., 24 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.
-
Seahorse XF Analysis: Perform the Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis: Measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Data Presentation
| Treatment | Basal Respiration (pmol/min) | ATP Production (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | ||||
| 3,3'-T2 (1 µM) | ||||
| 3,3'-T2 (10 µM) |
Gene Expression Analysis (qPCR)
This assay quantifies changes in the expression of target genes in response to 3,3'-T2 treatment.
Protocol: Quantitative Real-Time PCR (qPCR)
-
Cell Seeding and Treatment: Seed HepG2 or GH3 cells in 6-well plates and treat with 3,3'-T2 for 24 hours.
-
RNA Extraction: Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers for target genes (e.g., DIO1, THRSP, G6PC for HepG2; GH for GH3) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Data Presentation
| Target Gene | Vehicle Control (Fold Change) | 3,3'-T2 (1 µM) (Fold Change) | 3,3'-T2 (10 µM) (Fold Change) |
| DIO1 | 1.0 | ||
| THRSP | 1.0 | ||
| G6PC | 1.0 | ||
| GH (in GH3 cells) | 1.0 |
Protein Expression and Signaling Pathway Analysis (Western Blot)
This technique is used to detect changes in the levels of specific proteins and the activation of signaling pathways.
Protocol: Western Blotting
-
Cell Lysis: After treatment with 3,3'-T2, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., p-ERK, ERK, p-Akt, Akt, and a loading control like β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities using image analysis software.
Data Presentation
| Protein Target | Vehicle Control (Relative Density) | 3,3'-T2 (1 µM) (Relative Density) | 3,3'-T2 (10 µM) (Relative Density) |
| p-ERK/ERK Ratio | 1.0 | ||
| p-Akt/Akt Ratio | 1.0 |
Visualization of Workflows and Pathways
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the bioactivity of this compound in a cell culture setting. By employing these assays, researchers can elucidate the cellular and molecular mechanisms of 3,3'-T2, contributing to a better understanding of its physiological roles and therapeutic potential. Due to the limited specific data on 3,3'-T2, it is recommended to include T3 and 3,5-T2 as positive controls in these experiments for comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,5-diiodothyronine (3,5-T2) reduces blood glucose independently of insulin sensitization in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of Thyroid Hormones, T3 and T2, on Hepatic Fatty Acids: Differences in Metabolic Effects and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic effect of 3,3',5'-triiodothyronine in cultured growth hormone-producing rat pituitary tumor cells. Evidence for a unique mechanism of thyroid hormone action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Stable Isotope-Labeled 3,3'-Diiodo-L-thyronine as a Tracer
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3'-Diiodo-L-thyronine (3,3'-T2) is a metabolite of thyroid hormone, formed from the breakdown of triiodothyronine (T3) and reverse triiodothyronine (rT3)[1]. While historically considered an inactive metabolite, emerging research suggests that 3,3'-T2 may have biological activities, including the ability to stimulate cytochrome c oxidase activity[2]. To accurately study its metabolism, pharmacokinetics, and biological roles, stable isotope-labeled 3,3'-T2, such as ¹³C₆-3,3'-Diiodo-L-thyronine, serves as an invaluable tracer. This internal standard allows for precise quantification in biological matrices, overcoming the limitations of immunoassays and enabling detailed metabolic flux analysis[3].
These application notes provide detailed protocols for utilizing stable isotope-labeled 3,3'-T2 as a tracer in both in vivo and in vitro settings, with a focus on quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of stable isotope-labeled 3,3'-T2 as a tracer.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Mean Value | Standard Deviation | Units | Study Population | Tracer Used |
| Metabolic Clearance Rate (MCR) | 926 | 142 | L/day | 5 healthy subjects | [¹²⁵I]3,3'-T2 |
| Production Rate | 34 | 12 | µ g/day | 5 healthy subjects | [¹²⁵I]3,3'-T2 |
Data from a study involving a single injection of radiolabeled 3,3'-T2[4].
Table 2: Endogenous Concentrations of this compound in Human Serum
| Analyte | Mean Concentration | Standard Deviation | Units | Sample Size | Analytical Method |
| 3,3'-T2 | 133 | 15 | pg/mL | 28 healthy subjects | LC-MS/MS |
Data from a feasibility study on the assay of endogenous 3,5-T2 and 3,3'-T2 in human serum.
Signaling and Metabolic Pathways
The metabolism of thyroid hormones is a complex process involving sequential deiodination. 3,3'-T2 is a key metabolite in this pathway.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats using Stable Isotope-Labeled 3,3'-T2
This protocol outlines a representative procedure for determining the pharmacokinetic profile of 3,3'-T2 in rats using a stable isotope-labeled tracer.
1. Materials and Reagents:
-
Stable isotope-labeled this compound (e.g., ¹³C₆-3,3'-T2)
-
Vehicle for injection (e.g., sterile saline with a solubilizing agent)
-
Male Wistar rats (250-300 g)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Catheters for intravenous injection (e.g., tail vein)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
-80°C freezer
2. Experimental Workflow:
References
- 1. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Transfer kinetics of 3,5,3'-triiodothyronine and thyroxine from rat blood to large and small intestines, liver, and kidneys in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thyroid hormonelike actions of 3,3',5'-L-triiodothyronine nad 3,3'-diiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mitochondrial Respiration with 3,3'-Diiodo-L-thyronine (T2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diiodo-L-thyronine (T2), an endogenous metabolite of thyroid hormones, has emerged as a significant modulator of mitochondrial activity. Unlike its well-known counterpart, 3,5,3'-triiodo-L-thyronine (T3), T2 exerts rapid, non-genomic effects on mitochondrial respiration, making it a valuable tool for studying the acute regulation of cellular energy metabolism. These application notes provide a comprehensive overview of the use of T2 in mitochondrial research, including its mechanism of action, quantitative effects, and detailed experimental protocols.
Mechanism of Action
The primary mechanism by which 3,3'-T2 stimulates mitochondrial respiration is through direct, allosteric interaction with Cytochrome c oxidase (COX), also known as Complex IV of the electron transport chain (ETC)[1]. This binding leads to a conformational change in the COX complex, enhancing its enzymatic activity and thereby increasing the rate of oxygen consumption[1]. This rapid stimulation of COX activity is independent of protein synthesis. While the primary target is COX, other broader effects on mitochondrial substrate oxidation have been observed, although much of the detailed research has been conducted on the 3,5-T2 isomer.
Data Presentation
The following tables summarize the quantitative effects of diiodothyronines on mitochondrial respiration. It is important to note that while the direct effect on COX has been quantified for 3,3'-T2, much of the detailed data on substrate-specific oxygen consumption comes from studies on its isomer, 3,5-T2.
Table 1: Effect of this compound on Cytochrome c Oxidase (COX) Activity
| Parameter | Tissue Source | Experimental Condition | Effect of 3,3'-T2 | Reference |
| COX Activity | Bovine Heart Mitochondria | Isolated Enzyme | ~50% maximal stimulation | [1] |
| COX Activity | Rat Liver | in vitro | Significant enhancement (at 1 µM) | [2] |
Table 2: Effects of 3,5-Diiodo-L-thyronine on Mitochondrial Respiration with Various Substrates (Data for 3,5-T2, for comparative purposes)
| Parameter | Animal Model | Substrate | % Increase in Oxygen Consumption | Reference |
| Mitochondrial Oxidation | Hypothyroid Rats | Palmitoyl-CoA | +104% | [3] |
| Mitochondrial Oxidation | Hypothyroid Rats | Palmitoylcarnitine | +80% | [3] |
| Mitochondrial Oxidation | Hypothyroid Rats | Succinate | +30% | [3] |
| State 3 Respiration | Rat Liver Mitochondria | Not specified | ~30% | [4] |
| State 4 Respiration | Rat Liver Mitochondria | Not specified | ~30% | [4] |
| G3PDH-linked Respiration | Hypothyroid Rats | Glycerol-3-phosphate | +165% | [5] |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Rat Liver
This protocol describes the isolation of functional mitochondria from rat liver using differential centrifugation, a standard procedure for studying mitochondrial respiration.
Materials:
-
Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 20 mM Tris-HCl, 1 mM EDTA, 5 mM EGTA, pH 7.4. Keep on ice.
-
Homogenizer: Glass-Teflon Potter-Elvehjem homogenizer.
-
Centrifuge: Refrigerated centrifuge capable of reaching 14,000 x g.
Procedure:
-
Euthanize the rat according to approved animal welfare protocols.
-
Excise the liver and immediately place it in ice-cold isolation buffer.
-
Mince the liver into small pieces and wash with isolation buffer to remove excess blood.
-
Homogenize the tissue in 10 volumes of ice-cold isolation buffer with a loose-fitting Teflon pestle (6-8 strokes at low speed).
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge it at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in a minimal volume of isolation buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).
-
Keep the isolated mitochondria on ice and use them for experiments within a few hours.
Protocol 2: Measurement of Cytochrome c Oxidase (COX) Activity
This spectrophotometric assay measures the activity of COX by following the oxidation of reduced cytochrome c.
Materials:
-
Assay Buffer: 10 mM potassium phosphate buffer, pH 7.0.
-
Reduced Cytochrome c: Prepare a stock solution of cytochrome c and reduce it by adding a small amount of sodium dithionite until the A550/A565 ratio is >10.
-
This compound (T2) stock solution.
-
Spectrophotometer capable of measuring absorbance at 550 nm.
Procedure:
-
Set the spectrophotometer to 550 nm and maintain the temperature at 25°C.
-
In a cuvette, add the assay buffer and the isolated mitochondria (or purified COX enzyme).
-
Add the desired concentration of 3,3'-T2 and incubate for a specified time (e.g., 5-10 minutes). A vehicle control (e.g., DMSO) should be run in parallel.
-
To initiate the reaction, add the reduced cytochrome c to the cuvette and mix quickly.
-
Monitor the decrease in absorbance at 550 nm over time. The rate of decrease is proportional to the COX activity.
-
Calculate the enzyme activity using the molar extinction coefficient of cytochrome c.
Protocol 3: High-Resolution Respirometry (HRR) with a Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol
This protocol outlines a general approach to assess the effect of 3,3'-T2 on different respiratory states of isolated mitochondria using an Oroboros Oxygraph-2k or similar instrument.
Materials:
-
Respiration Medium (e.g., MiR05): 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA (fatty acid-free), pH 7.1.
-
Substrates: Pyruvate, malate, glutamate, succinate, ADP.
-
Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor).
-
Uncoupler: FCCP or CCCP.
-
This compound (T2) stock solution.
Procedure:
-
Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.
-
Add respiration medium to the chambers and allow the signal to stabilize.
-
Add isolated mitochondria to the chambers.
-
Baseline Respiration (LEAK state):
-
Add Complex I substrates (e.g., pyruvate, malate, or glutamate).
-
-
State 3 Respiration (Oxidative Phosphorylation):
-
Add a saturating concentration of ADP.
-
-
Pre-incubation with T2:
-
In a parallel experiment, pre-incubate the mitochondria with the desired concentration of 3,3'-T2 in the respirometer chamber for a defined period (e.g., 10-15 minutes) before starting the SUIT protocol.
-
-
Assessment of T2 effect on different respiratory states:
-
Follow a SUIT protocol to dissect the effects on different parts of the ETC. A possible sequence is:
-
Complex I-linked respiration: Pyruvate + Malate -> ADP -> Rotenone.
-
Complex II-linked respiration: Succinate -> ADP -> Antimycin A.
-
-
-
Maximal Uncoupled Respiration:
-
Titrate an uncoupler (e.g., FCCP) to determine the maximal capacity of the electron transport system.
-
-
Analyze the data to determine the effect of T2 on different respiratory parameters (e.g., ROUTINE, LEAK, OXPHOS, and ETS capacity).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Direct activation of Cytochrome c Oxidase by 3,3'-T2.
References
- 1. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
- 2. Thyroid hormone effects on mitochondrial energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3’-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Measurement of 3,3'-Diiodo-L-thyronine (3,3'-T2)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the measurement of low concentrations of 3,3'-Diiodo-L-thyronine (3,3'-T2).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately measuring low concentrations of 3,3'-T2?
The measurement of endogenous 3,3'-T2 is challenging primarily due to its very low circulating concentrations in biological matrices. Key difficulties include:
-
Low Physiological Concentrations: Endogenous levels of 3,3'-T2 are often near or below the detection limits of many assays.
-
Interference from Structurally Similar Molecules: Other thyroid hormones and their metabolites, which are present at much higher concentrations, can cross-react in immunoassays, leading to inaccurate results.
-
Matrix Effects: Components of biological samples (e.g., lipids, proteins) can interfere with the analysis, particularly in mass spectrometry-based methods, by suppressing or enhancing the signal.
-
Sample Preparation: Efficient extraction of 3,3'-T2 from the sample matrix while minimizing the loss of the analyte is critical and can be complex.
Q2: Which analytical methods are most commonly used to measure 3,3'-T2?
The two main techniques for quantifying 3,3'-T2 are:
-
Radioimmunoassay (RIA): A sensitive immunoassay technique that has been historically used. However, it is susceptible to cross-reactivity with other thyroid hormones.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is increasingly becoming the gold standard due to its high specificity and sensitivity, allowing for the accurate differentiation of 3,3'-T2 from other structurally related compounds.[1][2]
Q3: What is a typical recovery rate I should expect for 3,3'-T2 during sample preparation?
Recovery rates can vary significantly depending on the sample matrix and the extraction method used. Generally, a good recovery rate is considered to be above 80%. However, studies have reported a range of recoveries. For instance, a method using solid-phase extraction reported a recovery of 78% for T2 isomers.[1][3] Another LC-MS/MS method reported mean method recoveries of 81.3-111.9% in spiked bovine serum.
Troubleshooting Guides
This section provides solutions to common problems encountered during the measurement of 3,3'-T2.
Low or No Signal/Response
| Potential Cause | Recommended Solution |
| Degradation of 3,3'-T2 Standard or Sample: | - Ensure proper storage of standards and samples at -80°C to prevent degradation. - Avoid repeated freeze-thaw cycles. |
| Inefficient Extraction from Sample Matrix: | - Optimize the sample preparation method. For LC-MS/MS, consider different solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) protocols. - For RIA, ensure the efficiency of the ethanol extraction. |
| Suboptimal Instrument Settings (LC-MS/MS): | - Verify and optimize mass spectrometer parameters, including ion source settings (e.g., temperature, gas flows) and collision energies for the specific transitions of 3,3'-T2. |
| Issues with Antibody or Tracer (RIA): | - Check the expiration date and storage conditions of the antibody and radiolabeled tracer. - Perform a quality control check of the reagents. |
High Background or Noise
| Potential Cause | Recommended Solution |
| Matrix Effects (LC-MS/MS): | - Improve sample cleanup to remove interfering matrix components. This may involve using a more selective SPE sorbent or adding a washing step with a non-polar solvent like hexane to remove lipids.[1][3] - Use a matrix-matched calibration curve to compensate for matrix effects. |
| Contaminated Reagents or Glassware: | - Use high-purity solvents and reagents. - Ensure all glassware and plasticware are thoroughly cleaned and free of contaminants. |
| Non-Specific Binding (RIA): | - Increase the number of wash steps after incubation. - Optimize the blocking buffer to reduce non-specific binding to the assay plate or tubes. |
Poor Reproducibility/High Variability
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation: | - Ensure precise and consistent handling of all samples and standards throughout the extraction process. - Use an internal standard to account for variability in extraction efficiency and instrument response. |
| Pipetting Errors: | - Calibrate pipettes regularly. - Use proper pipetting techniques, especially when handling small volumes. |
| Instrument Instability: | - Allow the instrument to stabilize before running samples. - Perform regular maintenance and calibration of the LC-MS/MS system or gamma counter. |
Inaccurate Results
| Potential Cause | Recommended Solution |
| Cross-Reactivity with Other Thyroid Hormones (RIA): | - Use a highly specific antibody for 3,3'-T2. - Be aware of the cross-reactivity profile of the antibody being used. For example, some antisera for other thyroid hormones may have significant cross-reactivity with 3,3'-T2. |
| Interference from Endogenous or Exogenous Substances: | - Be aware of potential interferences from medications or high levels of biotin in patient samples when using immunoassays.[4][5] - For LC-MS/MS, check for co-eluting isobaric interferences. |
| Improper Calibration Curve: | - Prepare fresh calibration standards for each assay. - Ensure the calibration range covers the expected concentration of 3,3'-T2 in the samples. |
Data Presentation
Table 1: Performance Characteristics of Different Analytical Methods for 3,3'-T2 Measurement
| Parameter | LC-MS/MS Method 1[2] | LC-MS/MS Method 2 | RIA Method |
| Lower Limit of Detection (LOD) | 11.5 pg/mL | 1.7 pg on-column | Not specified |
| Lower Limit of Quantification (LLOQ) | Not specified | 1.0 ng/mL (in serum) | Not specified |
| Accuracy | 88-104% | Not specified | Not specified |
| Precision (%CV) | 95-97% | 1.2-9.6% | Not specified |
| Recovery | 78% | 81.3-111.9% | Not specified |
| Matrix Effect | +8% | Not specified | Not applicable |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of 3,3'-T2 in Human Serum
This protocol is a generalized procedure based on methods described in the literature.[1][3]
-
Protein Precipitation:
-
To 1 mL of serum, add 2 mL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Lipid Removal (Optional but Recommended):
-
Add 2 mL of hexane to the supernatant.
-
Vortex for 1 minute.
-
Allow the layers to separate and discard the upper hexane layer.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or hydrophilic-lipophilic balanced polymer) with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the 3,3'-T2 with an appropriate elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for 3,3'-T2 measurement.
Caption: Troubleshooting logic for 3,3'-T2 analysis.
References
- 1. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 3,3'-Diiodo-L-thyronine (T2)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3,3'-Diiodo-L-thyronine (T2), with a focus on overcoming matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound (T2)?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1][2] In the context of T2 quantification by LC-MS/MS, components of biological samples like salts, lipids, and proteins can suppress or enhance the T2 signal, leading to inaccurate and imprecise results.[3][4] This interference can compromise the reliability of the bioanalytical method.[5]
Q2: What are the common strategies to minimize matrix effects in T2 analysis?
A2: Common strategies to mitigate matrix effects include:
-
Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to remove interfering substances from the sample.[1]
-
Chromatographic Separation: Optimizing the HPLC or UPLC method to separate T2 from matrix components is crucial.[6]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as ¹³C₆-T2, co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.[7][8][9]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may impact the limit of quantification.[10]
Q3: How can I assess the extent of matrix effects in my T2 assay?
A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.[11] A value greater than 100% indicates ion enhancement, while a value less than 100% suggests ion suppression.[6] A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3]
Q4: What is a suitable internal standard for this compound quantification?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte. For T2, ¹³C₆-T2 is an appropriate internal standard as it has very similar chemical and physical properties to the unlabeled T2 and will behave similarly during sample preparation and ionization.[7][12] The use of a SIL-IS is considered the most effective way to compensate for matrix effects.[9]
Troubleshooting Guide
Problem 1: Low recovery of this compound during sample preparation.
-
Question: I am experiencing low recovery of T2 after my sample extraction procedure. What are the possible causes and how can I improve it?
-
Answer: Low recovery can be due to several factors. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Protein Precipitation: Ensure that the protein precipitation step is efficient. The ratio of the organic solvent (e.g., acetonitrile) to the serum sample is critical. A study by Lorenzini et al. (2019) used a 1:1 ratio of an ice-cold acetonitrile mixture to serum for deproteinization.[7]
-
Inefficient Solid-Phase Extraction (SPE):
-
Column Conditioning and Equilibration: Ensure the SPE column is properly conditioned and equilibrated before loading the sample.
-
Washing Steps: The washing steps should be optimized to remove interferences without eluting the analyte.
-
Elution Solvent: The elution solvent must be strong enough to completely elute T2 from the SPE sorbent. A mixture of methanol and ammonium hydroxide (95:5 by volume) has been shown to be effective.[7][13]
-
-
Analyte Adsorption: T2 may adsorb to plasticware. Using low-binding microcentrifuge tubes and pipette tips can help minimize this issue.
-
pH of the Sample: The pH of the sample can affect the extraction efficiency, especially for compounds with ionizable groups like T2. Ensure the pH is optimized for your extraction method.
-
Problem 2: Significant matrix effects (ion suppression or enhancement) are observed.
-
Question: My data shows a significant matrix effect for T2. How can I reduce this interference?
-
Answer: Addressing significant matrix effects is crucial for accurate quantification. Consider the following troubleshooting steps:
-
Improve Sample Clean-up: The most direct way to reduce matrix effects is to remove the interfering components.
-
Additional Clean-up Steps: Incorporate additional clean-up steps. For instance, after an initial protein precipitation and SPE, a hexane wash can be used to remove lipids, followed by a further acetonitrile precipitation of residual proteins.[7][13]
-
Optimize SPE: Experiment with different SPE sorbents and washing/elution conditions to achieve a cleaner extract.
-
-
Optimize Chromatographic Conditions:
-
Gradient Elution: Adjust the gradient elution profile of your LC method to better separate T2 from co-eluting matrix components.
-
Column Chemistry: Try a different HPLC column with a different stationary phase chemistry.
-
-
Use a Stable Isotope-Labeled Internal Standard: If you are not already using one, incorporating a SIL-IS like ¹³C₆-T2 is highly recommended. This will compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[7][14]
-
Sample Dilution: If the sensitivity of your assay allows, diluting the final extract can reduce the concentration of matrix components entering the mass spectrometer.[10]
-
Quantitative Data Summary
The following table summarizes the performance characteristics of an LC-MS/MS method for the quantification of T2 and other thyroid hormones in human serum, as reported by Lorenzini et al. (2019).[7][13]
| Analyte | Accuracy (%) | Precision (%) | Recovery (%) | Matrix Effect (%) | Lower Limit of Detection (pg/mL) |
| 3,3'-T2 | 88–104 | 95–97 | 78 | +8 | 11.5 |
| T3 | - | 115 | 67 | -15 | 9.1 |
| T4 | - | 90 | 44 | -7 | 8.5 |
Experimental Protocol
The following is a detailed methodology for the quantification of this compound in human serum, adapted from Lorenzini et al. (2019).[7][13]
1. Sample Preparation
-
Spike 2 mL of serum with an appropriate amount of ¹³C₆-T2 internal standard.
-
Perform protein precipitation by adding an equal volume of an ice-cold mixture of acetonitrile (79%), water (20%), and formic acid (1%).
-
Vortex and sonicate for 15 minutes, then add 1 mL of ice-cold acetonitrile.
-
Centrifuge the sample and transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a solution for Solid-Phase Extraction (SPE).
2. Solid-Phase Extraction (SPE)
-
Condition an SPE column with 2 mL of methanol and 3 mL of water.
-
Load the reconstituted sample onto the SPE column.
-
Wash the column sequentially with 2 mL of water, 2 mL of 0.1 M HCl, and 5 mL of methanol.
-
Dry the column.
-
Elute the analytes with 2 mL of methanol/ammonium hydroxide (95:5 by volume).
3. Post-SPE Clean-up
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of water/acetonitrile (70:30) containing 0.1% formic acid.
-
Add 600 µL of hexane to extract lipid residues, vortex, and remove the hexane layer.
-
To the aqueous layer, add 500 µL of acetonitrile, vortex, and centrifuge.
-
Transfer the supernatant to a new tube and dry it under nitrogen.
-
Reconstitute the final extract in 50 µL of water/acetonitrile (70:30) with 0.1% formic acid for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: Agilent UPLC system.
-
Mobile Phase A: Methanol/acetonitrile (20/80) with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: AB Sciex Analyst® version 1.6.3 software for data acquisition.
Visualizations
Caption: Experimental workflow for this compound sample preparation.
Caption: Troubleshooting decision tree for matrix effects in LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable Isotope Dilution Mass Spectrometry for Membrane Transporter Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
Technical Support Center: 3,3'-Diiodo-L-thyronine (T2) Stability and Analysis in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3'-Diiodo-L-thyronine (T2) in biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Stability and Storage
Q1: What is the recommended storage temperature for biological samples containing this compound?
A: While specific long-term stability data for this compound (T2) in biological matrices is limited in publicly available literature, general guidance for thyroid hormones suggests that storage at -70°C or lower is optimal for long-term stability. For shorter periods, -20°C may be acceptable. One study on thyroxine (T4) and triiodothyronine (T3) in rodent serum demonstrated stability for up to 62 days at approximately -70°C[1][2]. As a metabolite of T3, it is reasonable to infer that similar storage conditions would be appropriate for T2. Avoid repeated freeze-thaw cycles.
Q2: How many freeze-thaw cycles can my samples undergo without significant degradation of T2?
A: There is a lack of specific data on the effect of freeze-thaw cycles on this compound concentrations. However, for other thyroid hormones like T3 and T4, it is a standard recommendation to avoid repeated freeze-thaw cycles[3]. Studies on other analytes in serum have shown that even a single freeze-thaw cycle can affect the concentration of certain biomarkers[4][5]. Therefore, it is best practice to aliquot samples into single-use vials before freezing to minimize the need for thawing and refreezing.
Q3: I left my samples at room temperature for a few hours. Are they still viable for T2 analysis?
A: The stability of thyroid hormones at room temperature can be a concern. One study on T3 and T4 indicated that while T3 levels showed a slight increase over 48 hours at room temperature, both hormones were generally reliable even with delayed freezing[6]. However, another study found that apparent levels of total thyroxine could increase in samples stored at room temperature when using certain protein-binding assays[7][8]. Given the lack of specific data for T2, it is recommended to process and freeze samples as quickly as possible. If a delay is unavoidable, the potential for degradation should be considered and noted.
Troubleshooting Inconsistent Results
Q4: My T2 concentrations are highly variable between replicate samples. What could be the cause?
A: High variability can stem from several factors:
-
Sample Handling: Inconsistent thawing procedures or prolonged exposure to room temperature can lead to variable degradation.
-
Extraction Efficiency: Inefficient or inconsistent extraction of T2 from the sample matrix can introduce significant variability. Ensure your extraction protocol is validated and consistently applied.
-
Analytical Method: Issues with the analytical instrument, such as inconsistent injection volumes or detector sensitivity drift, can cause variability. Regular calibration and quality control checks are essential.
-
Matrix Effects: Components in the biological matrix (e.g., lipids, proteins) can interfere with the ionization of T2 in mass spectrometry-based assays, leading to signal suppression or enhancement. Proper sample clean-up is crucial to minimize matrix effects.
Q5: I am not detecting any T2 in my samples, but I expect it to be present. What should I check?
A:
-
Lower Limit of Quantification (LLOQ): The concentration of endogenous T2 in biological samples can be very low[9][10]. Ensure your analytical method has a sufficiently low LLOQ to detect the expected concentrations.
-
Extraction Recovery: Verify the efficiency of your extraction method. A low recovery rate may result in T2 concentrations falling below the LLOQ.
-
Sample Integrity: Confirm that the samples were collected, processed, and stored correctly to prevent degradation.
-
Standard Preparation: Double-check the preparation and concentration of your calibration standards.
Data on Thyroid Hormone Stability
Due to the limited direct data on the stability of this compound in biological samples, the following table summarizes stability data for the related thyroid hormones, T3 and T4, which can provide some guidance.
Table 1: Stability of T3 and T4 in Rodent Serum [1][2]
| Analyte | Storage Temperature | Duration | Stability (% of Day 0) |
| Total T3 | ~ -70 °C | 62 days | 92.8 - 111% |
| Total T4 | ~ -70 °C | 62 days | 92.8 - 111% |
Note: This data is for T3 and T4 and should be used as an indirect reference for T2. Specific stability studies for this compound are highly recommended for critical applications.
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Human Serum by LC-MS/MS
This protocol is adapted from a published method for the analysis of T2 isomers in human serum[9][10].
1. Sample Preparation:
- To 2 mL of human serum, add an appropriate internal standard (e.g., 13C6-labeled T2).
- Deproteinize the sample by adding an equal volume of ice-cold acetonitrile containing 1% formic acid. Vortex and sonicate for 15 minutes.
- Centrifuge to pellet the precipitated proteins.
2. Solid-Phase Extraction (SPE):
- Load the supernatant onto a pre-conditioned SPE cartridge (e.g., a mixed-mode polymeric material).
- Wash the cartridge with 2 mL of water, followed by 2 mL of 0.1 M HCl, and then 5 mL of methanol.
- Dry the cartridge thoroughly.
- Elute the analytes with 2 mL of methanol/ammonium hydroxide (95:5 v/v).
3. Sample Clean-up and Reconstitution:
- Dry the eluate under a gentle stream of nitrogen.
- Reconstitute the residue in 200 µL of a water/acetonitrile mixture (70:30) containing 0.1% formic acid.
- Perform a liquid-liquid extraction with hexane to remove residual lipids.
- To the aqueous layer, add 500 µL of acetonitrile, vortex, and centrifuge.
- Dry the supernatant under nitrogen and store at -20°C until analysis.
4. LC-MS/MS Analysis:
- Reconstitute the dried extract in a suitable mobile phase for injection.
- Use a reverse-phase HPLC column for separation.
- Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification.
Visualizations
Caption: Experimental workflow for T2 extraction and analysis.
Caption: Simplified signaling pathway of this compound.
References
- 1. Development and validation of an ultraperformance liquid chromatography-tandem mass spectrometry method for quantitation of total 3,3',5-triiodo-L-thyronine and 3,3',5,5'-tetraiodo-L-thyronine in rodent serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an ultraperformance liquid chromatography-tandem mass spectrometry method for quantitation of total 3,3’,5-triiodo-L-thyronine and 3,3’,5,5’-tetraiodo-L-thyronine in rodent serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3'-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
- 8. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell-Based Assays for 3,3'-Diiodo-L-thyronine (T2)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in cell-based assays involving 3,3'-Diiodo-L-thyronine (T2).
Frequently Asked Questions (FAQs)
Q1: What is this compound (T2) and what is its primary mechanism of action in vitro?
A1: this compound (T2) is a metabolite of thyroid hormones, specifically triiodothyronine (T3) and reverse T3.[1] In cell-based assays, T2 has been shown to exert biological effects through both thyroid hormone receptor (THR)-dependent and independent pathways.[2] A key target of T2 is the mitochondrion, where it can rapidly stimulate metabolic rate and influence oxidative phosphorylation.[2][3][4] One of its well-documented effects is the stimulation of cytochrome c oxidase activity.[1][5]
Q2: I am observing high variability in my results. What are the common sources of variability in T2 cell-based assays?
A2: High variability in cell-based assays with T2 can stem from several factors:
-
Cell Health and Confluency: Ensure cells are healthy and in the exponential growth phase. Overly confluent or stressed cells will respond differently.
-
Seeding Density: Inconsistent cell numbers across wells will lead to variable results. It is crucial to optimize and maintain a consistent seeding density.[6]
-
T2 Preparation and Storage: T2 is sparingly soluble in aqueous buffers and should be dissolved in an organic solvent like DMSO first.[1] Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (ideally ≤0.1%) and consistent across all wells, including controls, as it can have independent effects on cell viability and metabolism.[7][8][9]
-
Incubation Time: The duration of T2 exposure can significantly impact the observed cellular response. Short incubation times may not be sufficient to elicit a response, while long incubations could lead to secondary effects or cytotoxicity.[10][11]
-
Serum Interactions: Components in fetal bovine serum (FBS) can bind to T2, affecting its bioavailability.[12] For mechanistic studies, consider using serum-free or charcoal-stripped serum to minimize this variability.
Q3: What concentration range of T2 should I use in my experiments?
A3: The optimal concentration of T2 is cell-type and assay-dependent. A general recommendation is to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Based on published studies, concentrations ranging from nanomolar (nM) to low micromolar (µM) are often used. For example, in H9c2 cardiomyoblasts, effects on cell viability were observed at concentrations of 0.5 µM and higher, while changes in glucose consumption were seen at 0.1 µM.[3]
Q4: How should I prepare and store my T2 stock solution?
A4: T2 is a crystalline solid that should be stored at -20°C.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO. The solubility in DMSO is approximately 30 mg/mL.[1] To prepare a working solution, the DMSO stock should be diluted in your aqueous buffer or cell culture medium. It is advisable to avoid storing the aqueous solution for more than a day.[1] Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of T2 | 1. T2 concentration is too low.2. Incubation time is too short.3. T2 has degraded.4. Serum proteins are binding to T2, reducing its bioavailability. | 1. Perform a dose-response experiment with a wider range of T2 concentrations.2. Conduct a time-course experiment to identify the optimal incubation period.3. Prepare a fresh stock solution of T2. Ensure proper storage of the stock solution at -20°C in small aliquots.4. Reduce the serum concentration in your culture medium or use charcoal-stripped serum. |
| High background signal or inconsistent control wells | 1. Solvent (e.g., DMSO) concentration is too high or varies between wells.2. Cell seeding is uneven.3. Media components are interfering with the assay. | 1. Ensure the final DMSO concentration is consistent and ideally below 0.1% in all wells, including vehicle controls.[8][9]2. Optimize your cell seeding protocol to ensure a uniform cell monolayer. Gently swirl the plate after seeding to evenly distribute cells.3. If using a fluorescence-based assay, consider using phenol red-free medium to reduce background fluorescence. |
| Decreased cell viability in vehicle control wells | 1. High concentration of solvent (e.g., DMSO) is causing cytotoxicity.2. Cells are too confluent, leading to cell death. | 1. Lower the final concentration of the solvent in the culture medium. Perform a solvent toxicity test to determine the maximum tolerated concentration for your cell line.2. Adjust the initial cell seeding density to ensure cells are not over-confluent at the time of the assay. |
| Precipitate forms when adding T2 to the media | 1. The aqueous solubility of T2 has been exceeded. | 1. Ensure the final concentration of the organic solvent is sufficient to keep T2 in solution. It may be necessary to slightly increase the final DMSO concentration, ensuring it remains below cytotoxic levels. |
Data Presentation: Optimizing Assay Parameters
The following tables provide a summary of recommended starting points for key experimental parameters. These should be optimized for your specific cell line and assay.
Table 1: Recommended Cell Seeding Densities for 96-well Plates
| Cell Line | Seeding Density (cells/well) | Culture Conditions | Reference |
| HepG2 | 10,000 - 50,000 | MEM with 10% FBS | [6][13][14] |
| H9c2 | 5,000 - 10,000 | DMEM with 10% FBS | [3] |
| Generic Adherent Cells | 5,000 - 10,000 | As per cell line requirements | [15] |
Table 2: T2 Concentration and Incubation Time Ranges
| Assay Type | T2 Concentration Range | Typical Incubation Time | Notes |
| Cell Viability (MTT) | 0.1 µM - 10 µM | 24 - 72 hours | High concentrations may induce cytotoxicity.[3] |
| Mitochondrial Respiration | 10 nM - 1 µM | 1 - 24 hours | Rapid effects on mitochondrial function can be observed.[4] |
| Gene Expression (qPCR) | 10 nM - 1 µM | 6 - 48 hours | Time-dependent changes in gene expression are expected. |
Experimental Protocols
Cell Viability - MTT Assay
This protocol is adapted for assessing the effect of T2 on the viability of adherent cells in a 96-well format.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
T2 Treatment:
-
Prepare serial dilutions of T2 in culture medium from a concentrated stock in DMSO.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., <0.1%).
-
Remove the old medium from the cells and add 100 µL of the T2-containing medium or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Mitochondrial Respiration - Seahorse XF Assay
This protocol provides a general workflow for assessing changes in mitochondrial respiration using a Seahorse XF Analyzer.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.
-
Cell Treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., pyruvate, glutamine, glucose) and incubate in a non-CO₂ 37°C incubator for 1 hour.
-
Compound Plate Preparation: Prepare a compound plate containing T2 and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for injection.
-
Assay Execution: Place the calibrated sensor cartridge and the cell plate into the Seahorse XF Analyzer and run the assay protocol. T2 can be injected to observe an acute response, or cells can be pre-treated.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) to determine parameters of mitochondrial function.
Gene Expression - Quantitative PCR (qPCR)
This protocol outlines the steps to measure the expression of T2 target genes.
-
Cell Treatment: Seed cells in a suitable culture plate (e.g., 6-well plate) and treat with T2 or vehicle control for the desired duration.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers for your target genes (e.g., UCP1, CPT1A, DIO1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between T2-treated and control samples.
Visualizations
Caption: Signaling pathways of this compound (T2).
Caption: Troubleshooting workflow for inconsistent T2 assay results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 3. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HepG2 Cells [cytion.com]
- 14. researchgate.net [researchgate.net]
- 15. HepG2 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - JP [thermofisher.com]
troubleshooting unexpected results in 3,3'-Diiodo-L-thyronine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of experiments involving 3,3'-Diiodo-L-thyronine (T2).
Frequently Asked Questions (FAQs)
Q1: What is this compound (T2) and what is its primary mechanism of action?
A1: this compound (T2) is an endogenous metabolite of thyroid hormone.[1][2] It is produced from the degradation of triiodothyronine (T3) and reverse T3 (rT3).[1][2] While it is considered a weak agonist at nuclear thyroid hormone receptors compared to T3, one of its well-documented effects is the enhancement of mitochondrial function, specifically by stimulating the activity of cytochrome c oxidase (COX), the terminal enzyme of the electron transport chain.[1][2]
Q2: What are the expected outcomes of treating cells or animals with T2?
A2: Expected outcomes can vary depending on the model system and experimental conditions. Generally, T2 administration has been associated with an increased metabolic rate.[3][4] In vitro, T2 can significantly enhance COX activity.[1] In animal models, T2 has been shown to reduce body weight and fat mass, and in some cases, it can suppress the hypothalamic-pituitary-thyroid (HPT) axis, leading to reduced levels of circulating T4 and T3.[5]
Q3: How does the potency of T2 compare to T3?
A3: T2 is significantly less potent than T3 in its interaction with nuclear thyroid hormone receptors.[6] Consequently, higher concentrations of T2 are often required to elicit biological effects comparable to those of T3.[5][6] This difference in potency is a critical consideration in experimental design to avoid off-target effects at high concentrations.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect Observed in Cell-Based Assays
Q: I am not observing the expected effect of T2 in my cell culture experiments. What could be the problem?
A: Several factors could contribute to a lack of effect or inconsistent results. Consider the following troubleshooting steps:
-
T2 Solubility and Stock Solution: T2 has poor solubility in aqueous solutions.[7][8]
-
Recommendation: Prepare a high-concentration stock solution in an organic solvent such as DMSO or dimethylformamide (DMF) at approximately 30 mg/mL.[2][7][8] Purge the solvent with an inert gas before dissolving the T2.[7][8] For aqueous buffers, first dissolve T2 in DMSO and then dilute with the buffer of choice.[7][8] It is not recommended to store the aqueous solution for more than one day.[7][8]
-
-
T2 Purity and Stability:
-
Recommendation: Ensure you are using a high-purity grade of T2 (≥95%).[2] Store the solid compound and stock solutions at -20°C to maintain stability.[1][2] Stock solutions in DMSO are generally stable for extended periods at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided by preparing aliquots.[1]
-
-
Cell Type and Experimental Conditions: The responsiveness to T2 can be cell-type specific.
-
Recommendation: Verify that your chosen cell line is appropriate for studying the intended biological effect. The presence and levels of thyroid hormone transporters and deiodinases can influence cellular responses.
-
-
Dose and Incubation Time:
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of T2 treatment for your specific assay and cell type. Due to its lower potency, T2 may require higher concentrations and/or longer incubation times compared to T3.[6]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 3,5-diiodo-L-thyronine increases resting metabolic rate and reduces body weight without undesirable side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thyroid hormonelike actions of 3,3',5'-L-triiodothyronine nad 3,3'-diiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
minimizing non-specific binding in 3,3'-Diiodo-L-thyronine receptor studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding during 3,3'-Diiodo-L-thyronine (T2) receptor binding experiments.
Troubleshooting Guide: Minimizing Non-Specific Binding
High non-specific binding can significantly impact the accuracy and reliability of your T2 receptor studies. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background across all wells | 1. Inadequate blocking: Insufficient blocking of non-specific sites on the membrane, filter, or plate. 2. Suboptimal blocking agent: The chosen blocking agent is not effective for the experimental system. 3. Radioligand sticking to surfaces: The radiolabeled T2 may be hydrophobically interacting with plasticware or filters. | 1. Increase the concentration of the blocking agent (e.g., BSA from 1% to 5%). 2. Increase blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). 3. Test alternative blocking agents such as non-fat dry milk (for non-phosphorylated targets), casein, or commercially available blocking buffers. 4. Add a non-ionic detergent like Tween-20 (0.05% - 0.1%) to the binding and wash buffers. 5. Pre-treat filters with a solution like 0.3% polyethylenimine (PEI) to reduce radioligand binding to the filter itself.[1] |
| High non-specific binding in the presence of excess unlabeled ligand | 1. Radioligand concentration too high: Using an excessive concentration of the radiolabeled T2 can lead to binding to low-affinity, non-saturable sites. 2. Insufficient concentration of unlabeled competitor: The concentration of the "cold" T2 is not high enough to displace all specific binding. 3. Contamination of radioligand: The radiolabeled T2 may contain impurities that bind non-specifically. | 1. Perform a saturation binding experiment to determine the optimal radioligand concentration, which should ideally be at or below the Kd value.[2] 2. Use a concentration of unlabeled ligand that is at least 100- to 1000-fold higher than the Kd of the radioligand. 3. Check the purity of the radiolabeled T2. |
| Variable results between replicates | 1. Inconsistent washing: Inadequate or inconsistent washing steps fail to efficiently remove unbound radioligand. 2. Pipetting errors: Inaccurate pipetting of reagents, especially the radioligand or competitor. 3. Membrane/cell preparation variability: Inconsistent protein concentration or receptor expression levels across samples. | 1. Increase the number and volume of wash steps. Ensure wash buffer is cold to reduce dissociation of specifically bound ligand. 2. Calibrate pipettes regularly and use high-quality pipette tips. 3. Ensure thorough homogenization and consistent protein quantification of membrane preparations. |
| Low specific binding signal | 1. Low receptor density: The tissue or cell line used has a low expression of T2 receptors. 2. Degradation of receptor or ligand: Receptors or the T2 ligand may have degraded due to improper storage or handling. 3. Suboptimal assay conditions: Incubation time, temperature, or buffer composition may not be optimal for binding. | 1. Use a system known to have higher receptor expression or consider transiently overexpressing the receptor. 2. Store reagents at their recommended temperatures and avoid repeated freeze-thaw cycles. 3. Optimize incubation time and temperature through kinetic experiments. Ensure the pH and ionic strength of the binding buffer are appropriate.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to troubleshoot high non-specific binding in my T2 receptor assay?
A1: The first step is to ensure your blocking step is adequate. This includes using an appropriate blocking agent at an optimized concentration and for a sufficient duration. Bovine Serum Albumin (BSA) is a commonly used blocking agent. If you are already using a blocking agent, try increasing its concentration or the incubation time. Also, consider adding a low concentration of a non-ionic detergent like Tween-20 to your buffers.
Q2: How do I determine the optimal concentration of radiolabeled T2 to use in my competition binding assay?
A2: The optimal concentration of radiolabeled T2 for a competition binding assay should ideally be at or below its dissociation constant (Kd) for the receptor.[2] You can determine the Kd by performing a saturation binding experiment where you incubate the receptor preparation with increasing concentrations of the radiolabeled T2.
Q3: What can I use to define non-specific binding in my assay?
A3: Non-specific binding is determined by measuring the amount of radiolabeled T2 that binds in the presence of a large excess of unlabeled ("cold") T2. This high concentration of unlabeled ligand will saturate the specific receptor binding sites, so any remaining bound radioactivity is considered non-specific. A concentration of 100- to 1000-fold higher than the Kd of the radioligand is typically used.
Q4: My non-specific binding is still high even after optimizing blocking and radioligand concentration. What else can I try?
A4: If you continue to experience high non-specific binding, consider the following:
-
Filter pre-treatment: If using a filtration assay, pre-soaking your filters in a solution like 0.3% polyethylenimine (PEI) can reduce the binding of the radioligand to the filter itself.[1]
-
Wash steps: Increase the number and volume of your ice-cold wash steps to more effectively remove unbound radioligand.
-
Reagent quality: Ensure the purity of your radiolabeled T2 and the integrity of your receptor preparation.
Q5: Are there any specific binding characteristics of T2 I should be aware of?
A5: One study has identified specific binding sites for 3,3'-T2 in rat liver mitochondria. The reported apparent association constant (Ka) was approximately 0.5 x 10(8) M-1, and the binding capacity was about 2.4 pmol/mg of mitochondrial protein in hypothyroid rats and 5.5 pmol/mg in normal rats.[4] This suggests that mitochondria may be a relevant target for T2.
Experimental Protocols
Radioligand Saturation Binding Assay for T2 Receptors
This protocol is a general guideline and may require optimization for your specific experimental system.
Materials:
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1.5 mM MgSO4, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Radioligand: [125I]T2 (specific activity > 2000 Ci/mmol).
-
Unlabeled Ligand: this compound (T2).
-
Receptor Preparation: Membrane preparation from cells or tissues expressing T2 receptors.
-
Blocking Agent: Bovine Serum Albumin (BSA).
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter and Fluid.
Procedure:
-
Receptor Preparation: Prepare membrane fractions from your cells or tissue of interest. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Assay Setup:
-
Prepare serial dilutions of [125I]T2 in Binding Buffer to achieve a range of final concentrations (e.g., 0.01 nM to 10 nM).
-
For each concentration of [125I]T2, prepare two sets of tubes: one for total binding and one for non-specific binding.
-
To the non-specific binding tubes, add a final concentration of 10 µM unlabeled T2.
-
-
Incubation:
-
To each tube, add 50-100 µg of membrane protein.
-
Add the corresponding concentration of [125I]T2 (and unlabeled T2 for non-specific binding tubes).
-
Bring the final volume to 250 µL with Binding Buffer containing 0.1% BSA.
-
Incubate for 60-120 minutes at a constant temperature (e.g., 25°C or 37°C), with gentle agitation.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters that have been pre-soaked in 0.3% PEI.
-
Quickly wash the filters three to four times with 4 mL of ice-cold Wash Buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts for each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
Visualizations
Experimental Workflow for a Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Thyroid Hormone Signaling Pathways
Thyroid hormones, including T2, can elicit cellular responses through both genomic and non-genomic pathways.
Caption: Genomic and non-genomic signaling pathways of thyroid hormones.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific binding sites for this compound (3,3'-T2) in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3,3'-Diiodo-L-thyronine (T2) Animal Dosing Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with 3,3'-Diiodo-L-thyronine (3,3'-T2) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound (3,3'-T2) in rodents?
A1: Establishing a definitive starting dose for 3,3'-T2 can be challenging due to the limited number of in-vivo studies compared to its isomer, 3,5-T2. However, based on comparative studies, it is important to note that 3,3'-T2 has been shown to have significantly lower or even negligible thyromimetic activity in some models. Therefore, researchers should carefully consider their experimental goals. If attempting to replicate metabolic effects seen with 3,5-T2, much higher doses of 3,3'-T2 may be required, or such effects may not be achievable. It is advisable to conduct a pilot dose-response study.
Q2: How do I prepare a this compound (3,3'-T2) solution for animal injection?
A2: this compound is sparingly soluble in aqueous buffers. A common method for preparing a dosing solution involves first dissolving the compound in an organic solvent, such as Dimethyl sulfoxide (DMSO), and then diluting it with a suitable aqueous buffer like phosphate-buffered saline (PBS). It is crucial to ensure the final concentration of the organic solvent is well-tolerated by the animal model. For instance, a stock solution can be prepared in DMSO and then diluted with PBS to achieve the final desired concentration and a tolerable DMSO percentage. For maximum solubility in aqueous buffers, it is recommended to first dissolve 3,3'-T2 in DMSO and then dilute with the aqueous buffer of choice.[1] The solubility of 3,3'-T2 in a 1:30 solution of DMSO:PBS (pH 7.2) is approximately 0.03 mg/ml.[1] It is not recommended to store the aqueous solution for more than one day.[1]
Q3: What are the appropriate administration routes for this compound (3,3'-T2)?
A3: The most common administration routes for iodothyronines in rodent studies are intraperitoneal (i.p.) and subcutaneous (s.c.) injections. The choice of administration route can influence the pharmacokinetic profile of the compound. Daily injections are a frequent practice in chronic studies.
Q4: I am not observing the expected metabolic effects (e.g., weight loss, increased metabolic rate) with this compound (3,3'-T2). What could be the reason?
A4: This is a critical point to consider when working with 3,3'-T2. Unlike its isomer 3,5-T2, which has demonstrated clear thyromimetic effects on energy expenditure and lipid metabolism, 3,3'-T2 has been shown to lack these effects in some studies. In a mouse model of diet-induced obesity, 3,3'-T2 did not reduce body weight, adiposity, or body temperature, and it was even found to worsen glucose tolerance.[2] In vitro studies have also indicated that 3,3'-T2 has no significant thyromimetic effects on certain cellular processes.[3] Therefore, the absence of metabolic effects might be due to the intrinsic biological properties of the 3,3'-T2 isomer rather than an issue with the experimental protocol.
Troubleshooting Guides
Problem 1: Precipitation of this compound in the dosing solution.
-
Possible Cause: The aqueous solubility of 3,3'-T2 is low. The concentration of the compound in the final dosing solution may have exceeded its solubility limit.
-
Troubleshooting Steps:
-
Verify Solubility: Check the final concentration of 3,3'-T2 and the percentage of the organic solvent in your vehicle. The solubility in a 1:30 DMSO:PBS (pH 7.2) solution is approximately 0.03 mg/mL.[1]
-
Increase Organic Solvent: If tolerated by the animals, a slight increase in the proportion of the organic solvent (e.g., DMSO) in the final vehicle may help maintain solubility.
-
Alternative Vehicles: Consider alternative vehicle formulations. For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested for similar compounds.[4]
-
Fresh Preparation: Prepare the dosing solution fresh before each administration and do not store aqueous solutions for more than a day.[1]
-
Sonication: Gentle warming and sonication can aid in the dissolution of the compound.
-
Problem 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Instability of the dosing solution.
-
Troubleshooting Steps:
-
Storage: Store stock solutions in appropriate conditions (e.g., -20°C) and prepare fresh dilutions for each experiment.[1]
-
Adsorption to Plastics: Thyroid hormones can adsorb to plastic surfaces, leading to a lower effective dose being administered.[5] To mitigate this, consider adding a carrier protein like bovine serum albumin (BSA) to the vehicle, although this may affect the free concentration of the compound.
-
-
-
Possible Cause 2: Biological inactivity of 3,3'-T2 for the measured endpoint.
-
Troubleshooting Steps:
-
Literature Review: Re-evaluate the existing literature on the specific biological effects of 3,3'-T2 versus 3,5-T2. As mentioned, 3,3'-T2 may not produce the same metabolic effects as 3,5-T2.[2]
-
Positive Control: Include a positive control group treated with a compound known to elicit the desired effect, such as 3,5-T2 or T3, to validate the experimental model and assays.
-
Dose-Response Study: Conduct a pilot study with a wide range of 3,3'-T2 doses to determine if a biological effect can be observed at higher concentrations.
-
-
Data Presentation
Table 1: Solubility of this compound
| Solvent/Vehicle | Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| Dimethyl formamide | ~30 mg/mL | [1] |
| 1:30 DMSO:PBS (pH 7.2) | ~0.03 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Phosphate-buffered saline (PBS), sterile, pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. For example, to prepare a stock solution, dissolve at a concentration of 1 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Calculate the volume of the stock solution and sterile PBS needed to achieve the final desired concentration for injection, ensuring the final DMSO concentration is within a tolerable range for the animals (typically <5-10% of the total injection volume).
-
Add the calculated volume of PBS to the DMSO stock solution and vortex immediately to mix.
-
Visually inspect the solution for any signs of precipitation.
-
Administer the freshly prepared solution to the animals via intraperitoneal injection.
-
Visualizations
Caption: Experimental workflow for 3,3'-T2 animal studies.
Caption: Troubleshooting logic for unexpected 3,3'-T2 study results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 3,5-diiodothyronine (3,5-T2) reduces blood glucose independently of insulin sensitization in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability of thyroid hormones during continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Synthetic 3,3'-Diiodo-L-thyronine (T2)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the quality and integrity of synthetic 3,3'-Diiodo-L-thyronine (T2) during their experiments.
Frequently Asked Questions (FAQs)
1. What are the critical quality attributes for synthetic this compound?
The critical quality attributes for synthetic T2 include purity, identity, content, and stability. High purity is crucial to ensure that the observed biological effects are attributable to T2 and not to impurities. The identity of the compound should be unequivocally confirmed, and its content accurately determined. Stability is important to ensure the compound remains within its specified quality attributes throughout its shelf life.
2. What are the common impurities found in synthetic this compound?
Common impurities can originate from the synthesis process or degradation. These may include:
-
Isomers: 3,5-Diiodo-L-thyronine (3,5-T2) and 3',5'-Diiodo-L-thyronine (3',5'-T2) are common isomeric impurities that can be difficult to separate from 3,3'-T2.[1]
-
Precursors and Intermediates: Residual starting materials and intermediates from the synthesis process, such as 3,5-diiodo-L-tyrosine, may be present.
-
Deiodination Products: Partial or complete loss of iodine atoms can lead to the formation of mono-iodothyronines or thyronine (T0).[2]
-
Oxidation Products: The phenolic ring and the amino acid side chain can be susceptible to oxidation.
-
Other Related Substances: Byproducts from side reactions during synthesis.
3. What are the recommended storage conditions for synthetic this compound?
It is recommended to store synthetic this compound at -20°C in a tightly sealed container, protected from light and moisture, to minimize degradation.[3] For solutions, especially aqueous-based, it is often recommended not to store them for more than one day.[3]
4. How can I confirm the identity of my synthetic this compound sample?
A combination of analytical techniques should be used for unambiguous identification:
-
Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and rule out the presence of significant impurities.
-
Co-chromatography with a certified reference standard: Injecting a mixture of the sample and a reference standard should result in a single, symmetrical peak in an HPLC chromatogram.
Troubleshooting Guides
Issue 1: Unexpected or Poor Chromatographic Peak Shape in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | The mobile phase pH can affect the ionization state of T2 and influence peak shape. Adjust the pH of the mobile phase. Using a modifier like trifluoroacetic acid (TFA) can improve peak shape. |
| Column Overload | Injecting too concentrated a sample can lead to broad or fronting peaks. Dilute the sample and re-inject. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Inappropriate Solvent for Sample Dissolution | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. T2 is soluble in DMSO and dimethylformamide. For aqueous buffers, first dissolve in a small amount of DMSO and then dilute.[3] |
Issue 2: Presence of Unexpected Peaks in the Chromatogram
| Potential Cause | Troubleshooting Steps |
| Contamination | Ensure all glassware, solvents, and equipment are clean. Analyze a blank (injection of the sample solvent) to rule out contamination from the system. |
| Degradation of the Sample | Prepare a fresh sample and re-analyze. Review the storage conditions of the stock material and solutions. Perform forced degradation studies (see experimental protocols) to identify potential degradation products. |
| Presence of Impurities from Synthesis | Use mass spectrometry to identify the molecular weight of the unexpected peaks. Compare the retention times with those of potential impurities (e.g., isomers, precursors). |
| Isomeric Impurities | The presence of isomers like 3,5-T2 can be challenging. An optimized HPLC method with a high-resolution column may be required for separation. Tandem mass spectrometry (MS/MS) can be used to differentiate isomers based on their fragmentation patterns.[1] |
Issue 3: Inaccurate Quantification Results
| Potential Cause | Troubleshooting Steps |
| Inaccurate Standard Curve | Prepare fresh calibration standards and ensure their accuracy. Use a certified reference standard for T2 if available. |
| Matrix Effects (if analyzing in a complex matrix) | Matrix effects can suppress or enhance the analyte signal in mass spectrometry. Use a stable isotope-labeled internal standard for accurate quantification.[1] Perform a matrix effect study. |
| Incomplete Sample Extraction or Recovery | Optimize the sample preparation procedure. A solid-phase extraction (SPE) method can be effective for cleaning up samples.[1] |
| Detector Response Issues | Ensure the detector is functioning correctly and that the analyte concentration is within the linear range of the detector. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for the purity assessment of synthetic this compound. Method optimization may be required based on the specific instrumentation and impurities present.
-
Instrumentation: HPLC system with a UV detector or a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 225 nm or by mass spectrometry.
-
Sample Preparation: Dissolve the T2 sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the stability of T2 and to develop a stability-indicating analytical method. The sample is subjected to various stress conditions to induce degradation.
-
Acid Degradation: Incubate a solution of T2 (e.g., 1 mg/mL in methanol) with 0.1 M HCl at 60°C for 24 hours.
-
Base Degradation: Incubate a solution of T2 with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of T2 with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid T2 powder to 80°C for 48 hours.
-
Photodegradation: Expose a solution of T2 to UV light (e.g., 254 nm) for 24 hours.
After exposure to the stress conditions, the samples should be analyzed by HPLC-MS to identify and characterize the degradation products.
Quantitative Data Summary
Table 1: Typical Acceptance Criteria for Quality Control of this compound
| Parameter | Acceptance Criteria | Analytical Technique |
| Appearance | White to off-white powder | Visual Inspection |
| Identity | Conforms to the structure of this compound | MS, NMR, FTIR |
| Purity (by HPLC) | ≥ 98.0% | HPLC-UV |
| Any single impurity | ≤ 0.5% | HPLC-UV |
| Total impurities | ≤ 2.0% | HPLC-UV |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | As per ICH Q3C guidelines | Gas Chromatography (GC) |
Table 2: Example HPLC-MS/MS Parameters for Quantification
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 526.0 |
| Product Ion 1 (Quantifier) | 479.9 |
| Product Ion 2 (Qualifier) | 352.9 |
| Collision Energy | Optimized for the specific instrument |
Visualizations
Caption: Quality control workflow for synthetic this compound.
Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.
References
- 1. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: 3,3'-Diiodo-L-thyronine (T2) Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3'-Diiodo-L-thyronine (T2). The information provided is intended to address common challenges related to the solubility of T2 in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound (T2)?
A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] It exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with a solubility of approximately 30 mg/mL in both.[1] For most experimental applications requiring an aqueous solution, a common method is to first dissolve T2 in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[1]
Q2: I am observing precipitation when I add my T2 stock solution (in DMSO) to my aqueous buffer. What could be the cause and how can I fix it?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue and can be attributed to several factors:
-
Final DMSO Concentration: The final concentration of DMSO in your aqueous solution may be too low to maintain T2 solubility. It is recommended to keep a certain ratio of the organic solvent.
-
Temperature: The temperature of the buffer can affect solubility. Some compounds are more soluble at warmer temperatures. Gentle warming to 37°C may aid in dissolution.
-
Buffer pH and Composition: The pH and ionic strength of your buffer can influence the solubility of T2. While comprehensive data on pH-dependent solubility is limited, the charge state of the molecule can be affected by pH, which in turn affects solubility.
-
Solution Age: Aqueous solutions of T2 are not recommended for long-term storage. It is advisable to prepare fresh solutions for each experiment and not to store them for more than one day.[1]
Troubleshooting Tip: If you observe precipitation, try increasing the final concentration of the co-solvent (e.g., DMSO) in your working solution, if your experimental system allows. Alternatively, consider using other co-solvents or solubilizing agents. For instance, formulations with PEG300, Tween-80, or SBE-β-CD have been shown to achieve higher concentrations of T2 in aqueous solutions.[2]
Q3: Can I dissolve T2 directly in an alkaline solution like NaOH?
A3: Yes, for some related thyroid hormones, such as 3,3',5-triiodo-L-thyronine (T3), a protocol involving initial dissolution in 1N NaOH followed by dilution in sterile medium is available. This method takes advantage of the acidic phenolic hydroxyl group on the thyronine structure, which can be deprotonated in a basic solution to form a more soluble salt. A similar approach may be applicable to T2, but it should be validated for your specific experimental needs, paying close attention to the final pH of your working solution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| T2 powder will not dissolve in aqueous buffer. | T2 has very low intrinsic solubility in aqueous solutions. | Do not attempt to dissolve T2 directly in aqueous buffers. First, dissolve it in an organic solvent like DMSO or DMF.[1] |
| Precipitation occurs after diluting DMSO stock into buffer. | - Final DMSO concentration is too low.- Buffer pH is not optimal.- Solution has been stored for too long. | - Increase the ratio of DMSO to aqueous buffer if your experiment permits.- Test different pH values for your buffer.- Prepare fresh solutions for each experiment.[1]- Consider using formulations with other co-solvents like PEG300 and Tween-80.[2] |
| Inconsistent experimental results. | - Incomplete dissolution of T2.- Degradation of T2 in aqueous solution over time. | - Ensure complete dissolution of the T2 stock before use. Gentle warming or sonication may help.[2]- Always use freshly prepared aqueous solutions of T2.[1] |
Quantitative Solubility Data
The following tables summarize the available quantitative data on the solubility of this compound and related compounds.
Table 1: Solubility of this compound (T2)
| Solvent / System | Solubility | Reference |
| DMSO | ~ 30 mg/mL | [1] |
| DMF | ~ 30 mg/mL | [1] |
| 1:30 DMSO:PBS (pH 7.2) | ~ 0.03 mg/mL | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [2] |
Table 2: Solubility of Related Thyroid Hormones (for comparison)
| Compound | Solvent / System | Solubility | Reference |
| 3,3',5-Triiodo-L-thyronine (T3) | DMSO | ~ 30 mg/mL | [3] |
| 3,3',5-Triiodo-L-thyronine (T3) | 1:6 DMSO:PBS (pH 7.2) | ~ 0.14 mg/mL | [3] |
| 3,3',5-Triiodo-L-thyronine (sodium salt hydrate) | DMSO | ~ 1 mg/mL | [4] |
| 3,3',5-Triiodo-L-thyronine (sodium salt hydrate) | DMF | ~ 0.25 mg/mL | [4] |
| 3,3',5-Triiodo-L-thyronine (sodium salt hydrate) | 1:1 DMF:PBS (pH 7.2) | ~ 0.5 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a T2 Stock Solution in DMSO
Materials:
-
This compound (T2) powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of T2 powder in a sterile vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO to the vial containing the T2 powder). The molecular weight of T2 is 525.08 g/mol .
-
Vortex or gently warm the solution (e.g., to 37°C) to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles.
-
Store the DMSO stock solution at -20°C for long-term storage. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a T2 Working Solution for Cell Culture
Materials:
-
T2 stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
Procedure:
-
Thaw the T2 DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your working solution.
-
Serially dilute the stock solution in your pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution and mix immediately to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.1% to avoid cytotoxicity).
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of T2.[1]
Protocol 3: High-Concentration T2 Formulation for in vivo Studies
This protocol is adapted from a formulation shown to achieve a solubility of ≥ 2.5 mg/mL.[2]
Materials:
-
T2 powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a concentrated stock solution of T2 in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the following in order, mixing thoroughly after each addition:
-
10% of the final volume from the T2/DMSO stock solution.
-
40% of the final volume of PEG300.
-
5% of the final volume of Tween-80.
-
45% of the final volume of saline.
-
-
Vortex the final mixture until it is a clear solution. This formulation should be prepared fresh before use.
Signaling Pathways and Experimental Workflows
T2 Metabolic Pathway
This compound (T2) is an endogenous metabolite of thyroid hormones. It is produced from the deiodination of 3,5,3'-triiodothyronine (T3) and reverse T3 (rT3).
Caption: Metabolic pathway showing the generation of this compound (T2).
T2 Signaling via Mitochondrial Action
A key mechanism of T2 action is the direct stimulation of mitochondrial respiration. T2 has been shown to interact with and stimulate the activity of cytochrome c oxidase (COX), a key enzyme in the electron transport chain.[5] This leads to an increase in cellular oxygen consumption and ATP production.
Caption: T2 signaling pathway leading to increased mitochondrial respiration.
T2 Interaction with Thyroid Hormone Receptors
While having a lower affinity than T3, T2 can also interact with thyroid hormone receptors (TRα and TRβ), which are ligand-activated transcription factors.[6][7] This interaction can modulate the expression of target genes.
Caption: T2 signaling through interaction with thyroid hormone receptors.
Experimental Workflow for Preparing T2 Solutions
Caption: A typical workflow for the preparation of T2 solutions for experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Interaction of diiodothyronines with isolated cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thyroxine-thyroid hormone receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thyroid Hormone Receptors [vivo.colostate.edu]
Validation & Comparative
A Comparative Guide to the Biological Activity of Synthetic 3,3'-Diiodo-L-thyronine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of synthetic 3,3'-Diiodo-L-thyronine (3,3'-T2) with other key thyroid hormone analogues. The information is supported by experimental data to aid in the evaluation of its potential as a research tool and therapeutic agent.
Introduction
This compound (3,3'-T2) is an endogenous metabolite of thyroid hormone, produced from the further degradation of 3,5,3'-triiodo-L-thyronine (T3) and reverse T3 (rT3).[1][2] While historically considered an inactive metabolite due to its low affinity for nuclear thyroid hormone receptors (TRs), emerging evidence suggests that 3,3'-T2 possesses distinct biological activities.[3] This guide compares the performance of synthetic 3,3'-T2 to its more well-known counterparts, T3 and 3,5-Diiodo-L-thyronine (3,5-T2), focusing on receptor binding, metabolic effects, and cellular mechanisms.
Data Comparison of Biological Activities
The following tables summarize quantitative data on the biological activities of 3,3'-T2 and other thyronines.
Table 1: Comparative Binding Affinities for Thyroid Hormone Receptors (TRs)
| Compound | Receptor Type | Relative Binding Affinity (T3 = 100) | Species | Reference |
| This compound (3,3'-T2) | Nuclear Receptors | 0.1 - 2 | Rat | [4][5] |
| 3,5,3'-Triiodo-L-thyronine (T3) | Nuclear Receptors | 100 | Human/Rat | [6][7][8] |
| 3,5-Diiodo-L-thyronine (3,5-T2) | TRβ | ~0.16 | Human | [9] |
| Thyroxine (T4) | Nuclear Receptors | ~10 | Human | [7] |
| Reverse T3 (rT3) | Nuclear Receptors | < 0.1 | Rat | [4][5] |
Table 2: Metabolic and Physiological Effects in Animal Models
| Compound | Dose | Animal Model | Key Effects | Reference |
| This compound (3,3'-T2) | N/A | Cultured Rat Pituitary Cells | Stimulated growth hormone production and glucose consumption | [4][5] |
| 3,5-Diiodo-L-thyronine (3,5-T2) | 2.5 µg/g BW | Obese Male Mice | Decreased fat mass, serum leptin, and cholesterol; Increased lean mass and food intake | [10] |
| 25 µ g/100g BW | Rats on High-Fat Diet | Prevented fatty liver and body weight gain; Increased fatty acid oxidation | [11] | |
| 3,5,3'-Triiodo-L-thyronine (T3) | 0.03 µg/g BW | Obese Male Mice | Similar effects to high-dose 3,5-T2 | [10] |
| 15 µ g/100g BW | Rats | Increased resting metabolic rate | [11] |
Table 3: Effects on Cellular Mechanisms
| Compound | Concentration | Cell/Tissue Type | Effect | Reference |
| This compound (3,3'-T2) | 1 µM | N/A | Significantly enhances Cytochrome c oxidase (COX) activity | [1][2] |
| 3,5-Diiodo-L-thyronine (3,5-T2) | N/A | N/A | Stimulates Cytochrome c oxidase (COX) activity | [2] |
| 1 pM | Perfused Hypothyroid Rat Liver | More rapid stimulation of oxygen consumption than T3 | [9][11] | |
| 3,5,3'-Triiodo-L-thyronine (T3) | N/A | Various | Regulates gene transcription via nuclear TRs | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Thyroid Hormone Receptor Binding Assay
-
Objective: To determine the binding affinity of synthetic 3,3'-T2 and other thyronines to thyroid hormone receptors.
-
Methodology:
-
Receptor Preparation: Isolate nuclei from rat liver or pituitary cells, or use in vitro translated specific nuclear receptors (TRs).
-
Binding Reaction: Incubate the prepared receptors with a constant amount of radiolabeled [125I]-T3 and varying concentrations of the unlabeled competitor thyronine (e.g., 3,3'-T2, 3,5-T2, T4).
-
Separation: Separate receptor-bound from free radiolabeled T3 using a suitable method, such as filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of [125I]-T3 displaced against the concentration of the competitor. Calculate the concentration required for 50% displacement (IC50) to determine the relative binding affinity.
-
2. In Vivo Assessment of Metabolic Effects in Rodents
-
Objective: To evaluate the physiological effects of 3,3'-T2 on metabolism in an animal model.
-
Methodology:
-
Animal Model: Use diet-induced obese mice or hypothyroid rats.
-
Treatment: Administer daily doses of 3,3'-T2, T3, or a vehicle control to different groups of animals for a specified period (e.g., 4 weeks).
-
Metabolic Monitoring: Throughout the study, measure key metabolic parameters such as body weight, food intake, and energy expenditure using metabolic cages.
-
Sample Collection: At the end of the treatment period, collect blood samples for analysis of serum levels of TSH, T4, T3, cholesterol, and leptin.
-
Tissue Analysis: Harvest tissues such as liver, heart, and adipose tissue for weight measurement and further analysis (e.g., gene expression studies).
-
Data Analysis: Compare the measured parameters between the treatment and control groups using appropriate statistical methods.
-
3. Cytochrome c Oxidase (COX) Activity Assay
-
Objective: To measure the effect of 3,3'-T2 on the activity of a key mitochondrial enzyme.
-
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from rat liver or other relevant tissues.
-
Assay Reaction: Incubate the isolated mitochondria with a reaction buffer containing reduced cytochrome c.
-
Treatment: Add 3,3'-T2 or other test compounds at various concentrations to the reaction mixture.
-
Spectrophotometric Measurement: Monitor the oxidation of cytochrome c by measuring the decrease in absorbance at 550 nm over time.
-
Data Analysis: Calculate the rate of COX activity and compare the effects of different concentrations of 3,3'-T2 to a control.
-
Visualizations of Pathways and Workflows
The following diagrams illustrate key biological pathways and experimental processes related to the activity of 3,3'-T2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 4. Thyroid Hormonelike Actions of 3,3′,5′-l-Triiodothyronine and 3,3′-Diiodothyronine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thyroid hormonelike actions of 3,3',5'-L-triiodothyronine nad 3,3'-diiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the binding of 3,3',5-triiodo-L-thyronine and its analogues to mutant human beta 1 thyroid hormone receptors: a model of the hormone binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 10. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triiodothyronine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Metabolic Effects of 3,3'-Diiodo-L-thyronine and 3,5-Diiodo-L-thyronine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid hormones are critical regulators of metabolism, with 3,5,3’-triiodo-L-thyronine (T3) being the most biologically active form. Its metabolites, the diiodothyronines (T2s), were historically considered inactive degradation products. However, emerging research has identified distinct biological activities for specific isomers, particularly 3,5-T2 and, to a lesser extent, 3,3'-T2.[1] 3,5-T2 has garnered significant attention for its potent effects on energy and lipid metabolism, while the actions of 3,3'-T2 are more subtle and less characterized.[2][3][4] This guide provides an objective comparison of the metabolic effects of 3,5-T2 and 3,3'-T2, supported by experimental data, to inform research and therapeutic development.
Comparative Analysis of Metabolic Effects
Energy Expenditure and Thermogenesis
-
3,5-T2: Exerts potent and rapid effects on energy metabolism. Acute administration to hypothyroid rats stimulates resting metabolic rate (RMR) more quickly than T3.[5][6] This effect is linked to direct actions on mitochondria, where 3,5-T2 increases oxygen consumption, enhances the activity of respiratory chain complexes like cytochrome c oxidase (COX), and promotes mitochondrial uncoupling.[5][6]
-
3,3'-T2: The effects of 3,3'-T2 on overall energy expenditure are minimal compared to 3,5-T2.[2] While some in vitro studies have shown that 3,3'-T2 can also stimulate COX activity, this does not translate to significant whole-body thermogenic effects in vivo.[7]
Lipid Metabolism
-
3,5-T2: Demonstrates significant hypolipidemic effects. In animal models fed a high-fat diet (HFD), 3,5-T2 administration prevents and reduces hepatic steatosis (fatty liver) by increasing mitochondrial fatty acid oxidation.[3][5] It effectively lowers serum levels of triglycerides and cholesterol.[5][8] The mechanism is multifaceted; while some studies report that 3,5-T2, unlike T3, decreases the expression of key lipogenic genes, others show T3-like regulation of genes involved in lipid metabolism.[9][10]
-
3,3'-T2: Lacks the significant fat-reducing effects observed with 3,5-T2.[2] In a direct comparison study, 3,3'-T2 treatment did not reduce adiposity and showed a trend towards increased liver fat.[8]
Glucose Metabolism
-
3,5-T2: Improves glucose homeostasis in several contexts. It has been shown to reduce blood glucose levels in diet-induced obese mice.[2] This effect appears to be independent of classical insulin sensitization and is associated with reduced hepatic glucose output and decreased levels of the GLUT2 glucose transporter in the liver.[2] Furthermore, 3,5-T2 can enhance glucose-induced insulin secretion from pancreatic β-cells.[11][12]
-
3,3'-T2: In stark contrast to 3,5-T2, administration of 3,3'-T2 has been shown to worsen glucose tolerance in obese mice.[2] It does not share the beneficial effects on glucose metabolism seen with its isomer.
Mechanism of Action and Systemic Effects
-
3,5-T2: Its actions are mediated through both genomic and non-genomic pathways. 3,5-T2 can bind to nuclear thyroid hormone receptors (TRs), particularly TRβ, but with a much lower affinity than T3.[9][13][14] Consequently, at higher, pharmacological doses, it can exert T3-like effects, including the suppression of the hypothalamus-pituitary-thyroid (HPT) axis, leading to reduced TSH and endogenous thyroid hormone levels.[10][15][16] These thyromimetic actions can also lead to side effects such as increased heart rate and cardiac hypertrophy.[10][15] Its rapid metabolic effects are largely attributed to TR-independent, direct mitochondrial actions.[3]
-
3,3'-T2: Is generally considered a weak agonist at TRs and does not exhibit significant thyromimetic activity.[14][17] It does not suppress the HPT axis and lacks the systemic effects associated with high doses of 3,5-T2.[8] Its biological activity, if any, appears to be mediated through non-classical pathways.[17]
Data Presentation: Summary of Metabolic Effects
| Parameter | 3,5-Diiodo-L-thyronine (3,5-T2) | 3,3'-Diiodo-L-thyronine (3,3'-T2) | Key Studies |
| Body Weight | Reduced or prevents gain in HFD models[2][5] | No significant effect or slight increase[2][8] | da Silva Teixeira et al.[8]; Jonas et al.[10]; Padron et al.[16] |
| Adiposity / Fat Mass | Reduced[2][10] | No effect[2][8] | Jonas et al.[10]; da Silva Teixeira et al.[8] |
| Resting Metabolic Rate | Increased[3][5] | No significant effect reported | Lanni et al. (1996)[6]; Moreno et al. (1997)[9] |
| Hepatic Triglycerides | Reduced[8][9][10] | No effect or trend towards increase[8] | de Lange et al. (2011)[9]; Jonas et al.[10] |
| Serum Cholesterol | Reduced[5][8][10] | No significant effect | Jonas et al.[10]; Moreno et al. (2011)[5] |
| Blood Glucose | Reduced[2] | Worsens glucose tolerance[2] | da Silva Teixeira et al.[2] |
| Insulin Sensitivity | Improved in some models[5] | Worsened[2] | Moreno et al. (2011)[5]; da Silva Teixeira et al.[2] |
| TSH Suppression | Yes, at higher doses[10][15][16] | No / Partial suppression at high doses[8] | Jonas et al.[10]; Padron et al.[16] |
| Heart Mass | Increased at higher doses[10][15] | No effect | Jonas et al.[10]; Padron et al.[16] |
Experimental Protocols
Animal Model for Diet-Induced Obesity and Treatment
-
Animal Model: Male C57BL/6J or Wistar rats are commonly used.[8][16]
-
Diet: Animals are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity and hepatic steatosis. A control group is maintained on a standard chow diet.
-
Treatment Protocol: Following the diet-induction period, animals are treated daily for a period ranging from 1 to 4 weeks. 3,5-T2 is often administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at doses ranging from 10-75 µ g/100g body weight.[9][16] 3,3'-T2 is administered at comparable doses for direct comparison.[8] A vehicle control group (e.g., saline) is always included.
Measurement of Resting Metabolic Rate (Indirect Calorimetry)
-
Methodology: Animals are individually housed in metabolic cages (e.g., from TSE Systems or Columbus Instruments) equipped for indirect calorimetry.
-
Procedure: After an acclimation period, oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured continuously over a 24-hour period. The respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure are calculated from these values.
-
Data Analysis: Data is typically analyzed to compare the average energy expenditure between treatment groups during both light and dark cycles.
Analysis of Gene and Protein Expression
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues (e.g., liver, skeletal muscle, white and brown adipose tissue) are rapidly excised and snap-frozen in liquid nitrogen.[10]
-
RNA and Protein Extraction: Total RNA and protein are isolated from tissues using standard commercial kits.
-
Quantitative RT-PCR (qRT-PCR): RNA is reverse-transcribed to cDNA. qRT-PCR is then performed using specific primers for target genes involved in lipid metabolism (e.g., SREBP-1c, FAS, ACC, CPT1a), glucose metabolism (GLUT2, PEPCK), and thermogenesis (UCP1). Gene expression is normalized to a housekeeping gene (e.g., Actb, Gapdh).[2]
-
Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against target proteins to assess their abundance.
Mandatory Visualizations
Caption: Simplified pathway of T2 isomer formation from T4 and T3 via deiodinase enzymes.
Caption: Contrasting the genomic and non-genomic (mitochondrial) actions of 3,5-T2 and 3,3'-T2.
Caption: Standard workflow for comparing the metabolic effects of T2 isomers in a diet-induced obesity model.
References
- 1. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 2. 3,5-diiodothyronine (3,5-T2) reduces blood glucose independently of insulin sensitization in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 6. Frontiers | The effects of 3,5-diiodothyronine on energy balance [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 3,5-T2-an Endogenous Thyroid Hormone Metabolite as Promising Lead Substance in Anti-Steatotic Drug Development? [mdpi.com]
- 9. iris.unina.it [iris.unina.it]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Both 3,5-diiodo-L-thyronine (T2) and T3 modulate glucose-induced insulin secretion [aber.apacsci.com]
- 13. Frontiers | 3,5-T2—A Janus-Faced Thyroid Hormone Metabolite Exerts Both Canonical T3-Mimetic Endocrine and Intracrine Hepatic Action [frontiersin.org]
- 14. 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thyroid hormonelike actions of 3,3',5'-L-triiodothyronine nad 3,3'-diiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specific Detection of 3,3'-Diiodo-L-thyronine: A Comparative Guide to Available Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of 3,3'-Diiodo-L-thyronine (3,3'-T2), a biologically active metabolite of thyroid hormone, is crucial for understanding its physiological roles and potential as a therapeutic agent. However, the specific detection of 3,3'-T2 is challenging due to its structural similarity to other thyroid hormones. This guide provides an objective comparison of available methods for 3,3'-T2 measurement, with a focus on validating antibody specificity and the application of mass spectrometry.
Currently, there is a notable absence of commercially available antibodies specifically marketed and validated for the direct and specific detection of this compound. This scarcity necessitates a critical evaluation of alternative and emerging methods for its quantification. The two primary approaches available to researchers are immunoassays, which may utilize antibodies with cross-reactivity, and liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.
Immunoassay-Based Detection: A Focus on Validation
Key Validation Experiments for Immunoassays:
-
Specificity Analysis (Cross-reactivity): The most critical validation step is to determine the extent to which the antibody binds to other structurally related molecules. This involves testing the antibody's reactivity against a panel of thyroid hormones and their metabolites, including but not limited to:
-
3,5,3'-Triiodo-L-thyronine (T3)
-
3,3',5'-Triiodo-L-thyronine (Reverse T3, rT3)
-
3,3',5,5'-Tetraiodo-L-thyronine (Thyroxine, T4)
-
3,5-Diiodo-L-thyronine (3,5-T2)
-
3-Iodo-L-thyronine (T1)
-
-
Spike and Recovery: To assess the effect of the sample matrix on the assay's accuracy, known concentrations of 3,3'-T2 are "spiked" into the biological matrix of interest (e.g., serum, plasma, tissue homogenate). The percentage of the spiked amount that can be accurately measured is then calculated.
-
Linearity of Dilution: This experiment determines if the assay can accurately measure 3,3'-T2 concentrations over a range of dilutions. A sample containing a high concentration of endogenous or spiked 3,3'-T2 is serially diluted with the assay buffer, and the measured concentrations are compared to the expected values.
-
Precision: The precision of the assay is evaluated by measuring the intra-assay (within the same assay run) and inter-assay (between different assay runs) variability. This is typically expressed as the coefficient of variation (%CV).
The following diagram illustrates a typical workflow for validating the specificity of a potentially cross-reactive antibody for 3,3'-T2 measurement.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity
Given the challenges with immunoassay specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference method for the accurate and specific quantification of 3,3'-T2.[3][4][5] This technique separates 3,3'-T2 from other structurally similar molecules based on their physicochemical properties before detecting and quantifying it based on its unique mass-to-charge ratio.
Performance Characteristics of LC-MS/MS Methods for 3,3'-T2 Quantification
The following table summarizes the performance characteristics of published LC-MS/MS methods for the quantification of 3,3'-T2 in human serum.
| Parameter | Reported Performance | Reference |
| Lower Limit of Quantification (LLOQ) | 0.005 - 1.75 nmol/L | [3][6] |
| Linearity (r²) | >0.99 | [6][7] |
| Intra-day Precision (%CV) | 4.2 - 14.0% | [7] |
| Inter-day Precision (%CV) | 0.4 - 17.9% | [7] |
| Accuracy/Recovery | 81.3 - 114.8% | [4][7] |
Generalized Experimental Protocol for 3,3'-T2 Quantification by LC-MS/MS
The following is a generalized protocol for the quantification of 3,3'-T2 in serum or plasma using LC-MS/MS, based on methodologies described in the literature.[3][4][7][8]
1. Sample Preparation:
-
Protein Precipitation: To remove interfering proteins, an organic solvent such as acetonitrile is added to the serum or plasma sample.
-
Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step is then passed through an SPE cartridge to further clean up the sample and concentrate the analytes of interest.
-
Evaporation and Reconstitution: The eluate from the SPE cartridge is evaporated to dryness and then reconstituted in a solvent compatible with the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph, where 3,3'-T2 is separated from other compounds on a C18 or similar analytical column.
-
Mass Spectrometric Detection: The separated analyte is then introduced into a tandem mass spectrometer. The instrument is set to monitor for specific precursor-to-product ion transitions that are unique to 3,3'-T2, ensuring highly specific detection and quantification.
The diagram below outlines the general workflow for the quantification of 3,3'-T2 by LC-MS/MS.
Comparison of Methodologies
| Feature | Immunoassay (with cross-reactive antibody) | LC-MS/MS |
| Specificity | Potentially low; requires extensive validation. | High |
| Sensitivity | Dependent on antibody affinity; can be high. | Very high |
| Throughput | High (plate-based format) | Lower (sequential sample analysis) |
| Cost | Generally lower per sample. | Higher initial instrument cost and per-sample cost. |
| Development Time | Can be lengthy if extensive in-house validation is required. | Method development can be complex but is well-established. |
| Multiplexing | Limited to the specificity of the antibody. | Can simultaneously quantify multiple thyroid hormones and metabolites.[4][8][9] |
Conclusion and Recommendations
For researchers requiring the specific and accurate quantification of this compound, LC-MS/MS is the recommended methodology . Its high specificity and sensitivity, coupled with the ability to multiplex and measure other thyroid hormone metabolites simultaneously, provide a robust and reliable approach.
While immunoassays offer a higher throughput and potentially lower cost, the lack of commercially available and validated specific antibodies for 3,3'-T2 presents a significant challenge. Any attempt to use a cross-reactive antibody for this purpose must be accompanied by a thorough and rigorous validation process to ensure the credibility of the resulting data. Without such validation, the risk of obtaining inaccurate and misleading results is high.
Researchers and drug development professionals should carefully consider the specific requirements of their studies when selecting a method for 3,3'-T2 measurement. For exploratory studies where high specificity is paramount, and for confirmatory analyses, LC-MS/MS is the superior choice.
References
- 1. A radioimmunoassay for measurement of 3,3'-L-diiodothyronine (T2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A radioimmunoassay for 3,3'-L-diiodothyronine (3,3'T2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and this compound (3,3'-T2) in Human Serum: A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
A Comparative Guide to 3,3'-Diiodo-L-thyronine (3,3'-T2) Measurement Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of 3,3'-Diiodo-L-thyronine (3,3'-T2) is crucial for understanding its physiological roles and potential as a therapeutic agent. This guide provides a comprehensive comparison of the primary analytical methods used for 3,3'-T2 measurement: Radioimmunoassay (RIA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Performance Comparison
The selection of an appropriate assay for 3,3'-T2 determination depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key quantitative performance characteristics of RIA, LC-MS/MS, and a representative competitive ELISA for a related thyronine, T3, to provide an indication of expected performance.
| Performance Metric | Radioimmunoassay (RIA) for 3,3'-T2 | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 3,3'-T2 | Competitive ELISA for T3 (Representative) |
| Limit of Detection | 0.625 ng/dL[1] | 11.5 pg/mL[2] | 37.4 pg/mL[3][4] |
| Accuracy | Not explicitly stated | 88–104%[2] | Not explicitly stated |
| Precision (CV%) | Not explicitly stated | 95–97% (within-assay)[2] | Intra-assay: 6.3%, Inter-assay: 13.4%[3] |
| Recovery | Not explicitly stated | 78%[2] | Not explicitly stated |
| Matrix Effect | Not explicitly stated | +8%[2] | Not explicitly stated |
| Specificity/Cross-reactivity | Significant cross-reactivity with 3-L-monoiodothyronine.[5] Low cross-reactivity with T3 (0.3%) and T4 (0.001%).[6] | High, due to chromatographic separation and specific mass transitions.[7] | High, with low cross-reactivity to related compounds. For a T3 ELISA, cross-reactivity with 3,5-T2 was 1.98% and with reverse T3 was 2.03%.[8] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are outlines of typical experimental protocols for the key techniques discussed.
Radioimmunoassay (RIA) Protocol for 3,3'-T2
A specific RIA for 3,3'-T2 involves the following key steps[1]:
-
Sample Preparation: Serum samples are extracted with ethanol to separate 3,3'-T2 from binding proteins. The ethanol extract is then lyophilized.
-
Assay Procedure:
-
The lyophilized extract is reconstituted.
-
A specific antibody raised against a 3,3'-T2-protein conjugate is added.
-
A known amount of radioactively labeled 3,3'-T2 (e.g., with ¹²⁵I) is introduced. The labeled and unlabeled 3,3'-T2 compete for binding to the antibody.
-
After incubation, the antibody-bound fraction is separated from the free fraction.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Quantification: The concentration of 3,3'-T2 in the sample is determined by comparing the measured radioactivity with a standard curve generated using known concentrations of unlabeled 3,3'-T2.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 3,3'-T2
LC-MS/MS is considered the gold standard for its high specificity and sensitivity. A typical workflow includes[2]:
-
Sample Preparation:
-
Protein Precipitation: Serum proteins are precipitated by adding a solvent like acetonitrile.
-
Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge to remove interfering substances and concentrate the analyte.
-
Evaporation and Reconstitution: The eluate from the SPE cartridge is evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS/MS system.
-
-
LC Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 or similar reversed-phase column is typically used to chromatographically separate 3,3'-T2 from other isomers and matrix components.
-
MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The 3,3'-T2 molecules are ionized (e.g., by electrospray ionization - ESI), and a specific precursor ion is selected. This ion is then fragmented, and specific product ions are monitored for quantification.
-
Quantification: The concentration of 3,3'-T2 is determined by comparing the peak area of the analyte in the sample to that of a standard curve prepared with known concentrations of 3,3'-T2. An isotopically labeled internal standard is often used to correct for matrix effects and variations in sample processing.
Competitive ELISA Protocol (Representative for Thyronines)
-
Plate Preparation: A microtiter plate is pre-coated with streptavidin.
-
Assay Procedure:
-
Standards, controls, and samples are pipetted into the wells.
-
A solution containing biotinylated T3 antibody and a T3-enzyme (e.g., HRP) conjugate is added to all wells.
-
During incubation, the T3 in the sample and the T3-enzyme conjugate compete for binding to the biotinylated antibody.
-
The wells are washed to remove unbound components.
-
A substrate solution is added, which reacts with the enzyme to produce a color change.
-
-
Signal Detection and Quantification: The intensity of the color is measured using a microplate reader. The concentration of T3 is inversely proportional to the color intensity and is calculated from a standard curve.
Visualizing the Workflow
To better illustrate the interconnected steps in the analytical process, the following diagram outlines a general workflow for 3,3'-T2 measurement, from sample collection to data analysis.
Caption: General experimental workflow for 3,3'-T2 measurement.
Signaling Pathway Context
The measurement of 3,3'-T2 is often conducted in the context of thyroid hormone metabolism. The following diagram illustrates the peripheral metabolism of thyroid hormones, highlighting the generation of 3,3'-T2.
Caption: Peripheral metabolism of thyroid hormones leading to 3,3'-T2.
References
- 1. Radioimmunoassay for 3,3'-diiodothyronine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 3. Triiodothyronine (T3) Competitive ELISA Kit (EIAT3C) - Invitrogen [thermofisher.com]
- 4. arborassays.com [arborassays.com]
- 5. A radioimmunoassay for measurement of 3,3'-L-diiodothyronine (T2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. demeditec.com [demeditec.com]
A Comparative Analysis of 3,3'-Diiodo-L-thyronine Across Vertebrate Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of the physiological effects of 3,3'-Diiodo-L-thyronine (3,3'-T2), a metabolite of thyroid hormone, across different vertebrate species. The information presented is based on available experimental data, focusing on metabolic rate, mitochondrial function, and receptor binding affinity.
Executive Summary
This compound (3,3'-T2) is an endogenous metabolite of thyroid hormones, formed from the breakdown of triiodothyronine (T3).[1] While less potent than T3, research indicates that 3,3'-T2 is a biologically active molecule with discernible effects on metabolism and cellular function across various species. This guide synthesizes findings from studies on mammals, birds, fish, and amphibians to provide a comparative perspective on the actions of this iodothyronine. The data suggests that while the fundamental mechanisms of thyroid hormone action are conserved, the specific effects and potency of 3,3'-T2 can vary among different vertebrate classes.
Comparative Physiological Effects
The physiological effects of 3,3'-T2 have been most extensively studied in mammals, particularly rats, with emerging research in other vertebrate groups. The primary actions of 3,3'-T2 appear to be centered on the regulation of energy metabolism.
Data on Metabolic Rate and Related Parameters
The following table summarizes the observed effects of 3,3'-T2 and its isomer 3,5-T2 on metabolic parameters in different species. It is important to note that direct comparative studies using standardized methodologies across these species are limited.
| Species Studied | Parameter Measured | Observed Effect of T2 Administration | Reference |
| Mammals (Rat) | Resting Metabolic Rate (RMR) | 3,5-T2 administration leads to a rapid increase in RMR. | [2][3][4][5] |
| Body Weight | Chronic 3,5-T2 administration can reduce body weight gain in rats on a high-fat diet. | [4][6] | |
| Serum TSH | 3,5-T2 can suppress circulating TSH levels. | [7][8] | |
| Hepatic Lipid Metabolism | 3,5-T2 has been shown to have hypolipidemic effects. | [9] | |
| Birds (Black-legged Kittiwake) | Basal Metabolic Rate (BMR) | A positive correlation has been observed between plasma T3 levels and BMR. While not directly measuring 3,3'-T2 effects, this suggests a role for thyroid hormones in avian metabolic regulation. | [10][11][12] |
| Fish (Goldfish, Tilapia) | Mitochondrial Respiration | 3,5-T2 stimulates mitochondrial respiration in liver and muscle. | [9] |
| Gene Transcription | In Nile tilapia, 3,5-T2 regulates the transcription of genes related to cell signaling and transcriptional pathways. | [9] | |
| Amphibians (Tadpoles) | Metamorphosis | Thyroid hormones, including T3 and its metabolites, are crucial for inducing metamorphosis. | [13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of scientific findings. Below are summaries of experimental protocols used in the study of 3,3'-T2 and other thyroid hormones.
Measurement of Metabolic Rate in Birds
-
Objective: To determine the relationship between thyroid hormone levels and metabolic rate.
-
Protocol:
-
Capture wild birds (e.g., black-legged kittiwakes).
-
Collect blood samples for hormone analysis (T3 and T4) via radioimmunoassay.[10]
-
Measure Basal Metabolic Rate (BMR) using open-flow respirometry, by quantifying oxygen consumption of post-absorptive birds at rest in a thermoneutral environment.
-
Field Metabolic Rate (FMR) can be assessed using the doubly labeled water method.
-
Statistical analyses are then performed to determine correlations between hormone concentrations and metabolic rates.[11]
-
In Vivo Administration and Analysis of 3,5-T2 in Rats
-
Objective: To assess the metabolic effects of chronic 3,5-T2 administration.
-
Protocol:
-
House male Wistar rats under controlled temperature and light conditions.
-
Induce hypothyroidism by administering propylthiouracil (PTU) and iopanoic acid (IOP) in drinking water to inhibit endogenous thyroid hormone production and conversion.[15]
-
Administer 3,5-T2 (e.g., 25 µ g/100 g body weight) or T3 (e.g., 15 µ g/100 g body weight) via intraperitoneal injection for a specified period (e.g., 1 week).[15]
-
Measure resting metabolic rate using an open-circuit respirometer.
-
At the end of the treatment period, collect blood and tissue samples (e.g., liver) for analysis.
-
Isolate mitochondria from liver tissue to assess respiratory function using high-resolution respirometry with various substrates and inhibitors.[15][16]
-
Analyze serum levels of thyroid hormones (T3, T4) and TSH via specific radioimmunoassays.
-
Quantification of 3,3'-T2 in Human Serum
-
Objective: To accurately measure endogenous levels of 3,3'-T2.
-
Protocol:
-
Collect serum samples from subjects.
-
Deproteinize the serum using acetonitrile.
-
Perform solid-phase extraction to isolate and concentrate the iodothyronines.
-
Further purify the sample by hexane washing and acetonitrile precipitation to remove interfering substances.[17][18][19]
-
Analyze the extracted sample using High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS) for accurate quantification of 3,3'-T2 and its isomers.[17][18][19][20]
-
Signaling Pathways and Mechanisms of Action
The biological effects of thyroid hormones are primarily mediated through their interaction with nuclear thyroid hormone receptors (TRs), which act as ligand-inducible transcription factors.[1][2] 3,3'-T2, as a metabolite of T3, is thought to interact with these pathways, although its affinity for TRs is generally lower than that of T3.[8]
General Thyroid Hormone Signaling Pathway
The following diagram illustrates the general pathway of thyroid hormone action, which is conserved across vertebrates.
Caption: General signaling pathway of thyroid hormones in a vertebrate cell.
Experimental Workflow for Comparative Analysis
A standardized workflow is essential for obtaining comparable data across different species.
Caption: Proposed experimental workflow for a comparative study of 3,3'-T2.
Discussion and Future Directions
The available evidence suggests that 3,3'-T2 is a biologically active metabolite of T3, with its isomer 3,5-T2 showing more pronounced effects on metabolic rate, particularly in mammals. In non-mammalian vertebrates, the role of 3,3'-T2 is less clear, though the fundamental components of thyroid hormone signaling are conserved.
A significant gap in the current knowledge is the lack of direct, controlled comparative studies across different vertebrate classes. Future research should aim to:
-
Conduct studies using standardized protocols for 3,3'-T2 administration and measurement of physiological responses in a wider range of species, including reptiles and a greater diversity of birds, fish, and amphibians.
-
Investigate the binding affinities of 3,3'-T2 for thyroid hormone receptors from different species to elucidate potential differences in receptor-level interactions.
-
Explore the non-genomic actions of 3,3'-T2, particularly its direct effects on mitochondrial function, across various vertebrate groups.
By addressing these research questions, a more complete understanding of the comparative physiology of this compound can be achieved, which may have implications for drug development and our understanding of endocrine evolution.
References
- 1. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of 3,5-diiodothyronine on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-diiodo-L-thyronine increases resting metabolic rate and reduces body weight without undesirable side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
- 6. Frontiers | Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3’-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats [frontiersin.org]
- 7. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of the Thyroid Axis in Fish [frontiersin.org]
- 10. Thyroid Hormones Correlate with Basal Metabolic Rate but Not Field Metabolic Rate in a Wild Bird Species | PLOS One [journals.plos.org]
- 11. Thyroid hormones correlate with resting metabolic rate, not daily energy expenditure, in two charadriiform seabirds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thyroid Hormone-disrupting Effects and the Amphibian Metamorphosis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Differential Effects of 3,5-Diiodo-L-Thyronine and 3,5,3'-Triiodo-L-Thyronine On Mitochondrial Respiratory Pathways in Liver from Hypothyroid Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 19. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and this compound (3,3'-T2) in Human Serum: A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Assessing the Off-Target Effects of 3,3'-Diiodo-L-thyronine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the off-target effects of 3,3'-Diiodo-L-thyronine (T2) relative to the biologically active thyroid hormone, 3,5,3'-triiodo-L-thyronine (T3). Understanding these off-target effects is critical for evaluating the therapeutic potential and safety profile of T2 and its analogs. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathways involved.
Data Presentation: Quantitative Comparison of T2 and T3 Off-Target Effects
The following tables summarize the known quantitative differences in the biological activities of 3,3'-T2 and T3, highlighting the potential for off-target effects. The data is primarily derived from in vitro studies on rat pituitary cells and binding assays with thyroid hormone receptors.
| Parameter | This compound (T2) | 3,5,3'-Triiodo-L-thyronine (T3) | Fold Difference (T3 vs. T2) | Reference |
| Stimulation of Growth Hormone Production | ||||
| EC50 (serum-free media) | ~50-70x higher than T3 | Baseline | ~50-70 | [1][2] |
| Stimulation of Glucose Consumption | ||||
| Potency (serum-free media) | ~0.001x that of T3 | Baseline | ~1000 | [1][2] |
| Inhibition of [¹²⁵I]T3 Nuclear Binding | ||||
| Relative Potency (serum-free media) | 50-70x less potent than T3 | Baseline | 50-70 | [1][2] |
| Downregulation of TRβ2 mRNA in GH3 cells | Nearly equivalent to T3 | Baseline | ~1 | [3] |
| Induction of Hepatic Malic Enzyme mRNA | 27% as effective as T3 for equivalent TSH suppression | Baseline | ~3.7 | [3] |
Note: Much of the in-depth research on diiodothyronines has focused on the 3,5-T2 isomer. While 3,3'-T2 is known to be a metabolite of T3, direct comparative studies on its off-target effects across a wide range of tissues are less abundant. The data presented here is based on available direct comparisons.
Key Off-Target Signaling Pathways
The primary on-target effect of thyroid hormones is mediated through nuclear thyroid hormone receptors (TRs), specifically TRα and TRβ, which regulate gene expression. Off-target effects of T2 can be conceptualized as either unintended interactions with these receptors in non-target tissues or engagement with entirely different signaling pathways.
Hypothalamus-Pituitary-Thyroid (HPT) Axis
One of the most significant off-target effects of exogenous thyroid hormone analogs is the suppression of the endogenous thyroid system via negative feedback on the HPT axis.
Caption: Negative feedback loop of the HPT axis and the off-target suppression by 3,3'-T2.
Mitochondrial Biogenesis and Function
Thyroid hormones are known to influence mitochondrial activity. While this can be a desired therapeutic effect, unintended modulation of mitochondrial biogenesis and respiration in non-target tissues represents an off-target effect. Studies on the related 3,5-T2 suggest that it can impact mitochondrial function, potentially through pathways independent of nuclear TRs.
Caption: Genomic and potential non-genomic pathways of thyroid hormone action on mitochondria.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the off-target effects of 3,3'-T2. Below are summaries of key experimental protocols.
Thyroid Hormone Receptor Binding Assay
Objective: To determine the binding affinity of 3,3'-T2 to thyroid hormone receptors (TRα and TRβ) in comparison to T3.
Methodology:
-
Receptor Preparation: Human recombinant TRβ expressed in insect cells or in vitro translated TRs are utilized.
-
Radioligand: [¹²⁵I]Triiodothyronine is used as the radiolabeled ligand.
-
Incubation: A constant amount of the receptor preparation is incubated with a fixed concentration of [¹²⁵I]T3 and varying concentrations of the unlabeled competitor (3,3'-T2 or T3).
-
Separation: The receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by filtering the reaction mixture through glass fiber filters, which retain the receptor-ligand complexes.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki) of the competitor for the receptor. Non-specific binding is determined in the presence of a high concentration of unlabeled T3.
Cytochrome c Oxidase (COX) Activity Assay
Objective: To measure the effect of 3,3'-T2 on the activity of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain.
Methodology:
-
Mitochondria Isolation: Mitochondria are isolated from cultured cells or tissue homogenates by differential centrifugation.
-
Substrate Preparation: Cytochrome c is reduced using a reducing agent like dithiothreitol (DTT). The efficiency of reduction is verified spectrophotometrically by measuring the absorbance at 550 nm and 560 nm.
-
Assay Procedure:
-
A suspension of isolated mitochondria is added to an assay buffer.
-
The reaction is initiated by adding the reduced cytochrome c substrate.
-
The oxidation of cytochrome c is monitored by the decrease in absorbance at 550 nm over time using a spectrophotometer with a kinetic program.
-
-
Data Analysis: The rate of decrease in absorbance is used to calculate the COX activity, typically expressed as units per milligram of mitochondrial protein. One unit is defined as the amount of enzyme that oxidizes 1.0 µmole of reduced cytochrome c per minute.
Assessment of HPT Axis Suppression
Objective: To evaluate the in vivo effect of 3,3'-T2 on the hypothalamus-pituitary-thyroid axis.
Methodology:
-
Animal Model: Typically, rodents (rats or mice) are used. Baseline thyroid status can be euthyroid, hypothyroid (induced by propylthiouracil), or thyroidectomized.
-
Treatment: Animals are administered with 3,3'-T2, T3 (as a positive control), or a vehicle control over a specified period.
-
Sample Collection: Blood samples are collected at baseline and at various time points after treatment. Pituitary and thyroid glands may also be harvested at the end of the study.
-
Hormone Level Measurement: Serum concentrations of Thyrotropin-releasing hormone (TRH), Thyroid-stimulating hormone (TSH), T4, and T3 are measured using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).
-
Gene Expression Analysis: The expression of genes encoding TSH subunits (α-GSU and TSHβ) in the pituitary can be quantified using quantitative real-time PCR (qPCR).
-
Data Analysis: A significant decrease in serum TSH and T4 levels, and a reduction in pituitary TSH gene expression in the T2-treated group compared to the vehicle control, would indicate suppression of the HPT axis.
In Vivo Assessment of Cardiovascular Effects
Objective: To determine the cardiovascular side effects of 3,3'-T2 administration.
Methodology:
-
Animal Model: Mice or rats are treated with 3,3'-T2, T3, or vehicle.
-
Non-invasive Electrocardiogram (ECG): Awake animals are acclimated to recording towers to minimize stress-induced artifacts. ECG traces are obtained to assess heart rate and rhythm.
-
Echocardiography: Transthoracic echocardiography is performed on anesthetized animals to measure cardiac dimensions (e.g., left ventricular internal diameter), wall thickness, and functional parameters such as ejection fraction and fractional shortening.
-
Histological Analysis: At the end of the treatment period, hearts are excised, weighed (to assess hypertrophy), and processed for histological staining (e.g., Hematoxylin and Eosin for morphology, Masson's trichrome for fibrosis).
-
Gene Expression Analysis: The expression of cardiac-specific genes that are responsive to thyroid hormone, such as alpha-myosin heavy chain (α-MHC) and beta-myosin heavy chain (β-MHC), can be quantified by qPCR from heart tissue.
Quantification of Hepatic Gene Expression
Objective: To assess the impact of 3,3'-T2 on the expression of thyroid hormone-responsive genes in the liver.
Methodology:
-
Animal Treatment and Tissue Collection: Animals are treated as described above, and liver tissue is collected and snap-frozen.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the liver tissue, and its quality and quantity are assessed. First-strand complementary DNA (cDNA) is synthesized from the RNA template.
-
Quantitative Real-Time PCR (qPCR):
-
Specific primers are designed for target genes involved in lipid metabolism (e.g., Spot 14, acetyl-CoA carboxylase, fatty acid synthase) and other thyroid hormone-responsive pathways.
-
Reference (housekeeping) genes with stable expression in the liver (e.g., β-actin, GAPDH) are used for normalization.
-
qPCR is performed using a SYBR Green or probe-based detection method.
-
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression levels in the T2-treated group to the control group.
Conclusion
The available evidence indicates that this compound exhibits thyromimetic activity, but with significantly lower potency compared to T3 in several key aspects, such as stimulating growth hormone production and binding to nuclear thyroid hormone receptors. However, its ability to suppress the HPT axis and modulate the expression of certain genes, such as TRβ2, at near-equivalent levels to T3, highlights the potential for significant off-target effects. Further research is required to fully elucidate the broader off-target profile of 3,3'-T2, particularly concerning its direct effects on cardiovascular and hepatic tissues, and to differentiate its actions from those of the more extensively studied 3,5-T2. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies, which are essential for the development of safe and effective thyroid hormone analogs.
References
- 1. Frontiers | Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3’-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats [frontiersin.org]
- 2. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Affinity: 3,3'-Diiodo-L-thyronine Versus Other Thyronines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of various thyronines, including 3,3'-Diiodo-L-thyronine (3,3'-T2), to thyroid hormone receptors (TRs). The information presented is supported by experimental data to aid in research and drug development endeavors.
Introduction to Thyronines and Their Receptors
Thyroid hormones are crucial regulators of metabolism, growth, and development. Their effects are primarily mediated by the nuclear thyroid hormone receptors, TRα and TRβ, which are ligand-activated transcription factors. The two main thyroid hormones are thyroxine (T4) and 3,5,3'-triiodo-L-thyronine (T3). T4 is considered a prohormone, while T3 is the more biologically active form, exhibiting a higher binding affinity for TRs.[1] Other iodothyronines, such as 3,5-diiodo-L-thyronine (3,5-T2) and this compound (3,3'-T2), are metabolites of T4 and T3 and their biological activities are a subject of ongoing research. Understanding the binding affinities of these molecules to the different TR isoforms is fundamental for elucidating their physiological roles and for the development of selective thyromimetics.
Comparative Binding Affinities of Thyronines to Thyroid Hormone Receptors
The following table summarizes the available quantitative data on the binding affinities of various thyronines to the thyroid hormone receptor isoforms α (TRα) and β (TRβ). The data is presented as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher binding affinity.
| Thyronine | Receptor Isoform | Binding Affinity (Kd/IC50) | Reference |
| L-Thyroxine (T4) | TRα1 | ~7-fold lower than T3 | [1] |
| TRβ1 | 10- to 30-fold lower than T3 | [1] | |
| 3,5,3'-Triiodo-L-thyronine (T3) | TRα1 | ~0.1 nM (Kd) | [1] |
| TRβ1 | High Affinity (qualitative) | [2] | |
| 3,5-Diiodo-L-thyronine (3,5-T2) | TRβ1 | Lower than T4 | [2] |
| This compound (3,3'-T2) | TRα / TRβ | Data not available in comparative studies | |
| 3,3',5'-Triiodo-L-thyronine (rT3) | TRβ1 | Lower than 3,5-T2 | [2] |
It is important to note that the data presented is compiled from various studies and direct comparison may be limited by differences in experimental conditions. A study analyzing the binding of T3 and its analogues to the wild-type human TRβ1 receptor established the following order of binding affinity: T3 > D-T3 > L-thyroxine > 3,5-diiodo-L-thyronine > 3,3',5'-triiodo-L-thyronine.[2]
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of binding affinities of thyronines to thyroid hormone receptors is commonly performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled ligand (competitor) to displace a radiolabeled ligand from the receptor.
Materials:
-
Recombinant human thyroid hormone receptor α (TRα) and β (TRβ) ligand-binding domains.
-
Radiolabeled ligand: [¹²⁵I]T3.
-
Unlabeled competitor thyronines (T4, T3, 3,5-T2, 3,3'-T2).
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing dithiothreitol and bovine serum albumin).
-
96-well microplates.
-
Filter mats (e.g., GF/B or GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well microplate, combine the recombinant TR protein, a fixed concentration of [¹²⁵I]T3 (typically at or below its Kd value), and varying concentrations of the unlabeled competitor thyronine in the assay buffer.
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-18 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a filter mat using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of [¹²⁵I]T3 versus the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The dissociation constant (Ki) of the competitor can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Visualizing Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
References
- 1. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the binding of 3,3',5-triiodo-L-thyronine and its analogues to mutant human beta 1 thyroid hormone receptors: a model of the hormone binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Potency of 3,3'-Diiodo-L-thyronine and T3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo potency of 3,3'-Diiodo-L-thyronine (3,3'-T2) and 3,5,3'-Triiodo-L-thyronine (T3). The available scientific literature indicates a significant disparity in the biological activity of these two thyroid hormone metabolites. While T3 is the most potent endogenous thyroid hormone, exerting a wide range of physiological effects, 3,3'-T2 is generally considered to be a biologically inactive metabolite with no significant thyromimetic effects.
Overview of Biological Activity
Triiodothyronine (T3) is the primary biologically active thyroid hormone, playing a crucial role in regulating metabolism, growth, and development. Its effects are mediated through binding to nuclear thyroid hormone receptors (TRs), which in turn regulate gene expression. In contrast, this compound (3,3'-T2) is a metabolite of T3 and reverse T3 (rT3) degradation.[1] Studies have shown that 3,3'-T2 exhibits no significant thyromimetic effects in vivo.[2] This profound difference in activity means that a direct quantitative comparison of in vivo potency is not feasible due to the lack of demonstrable effects for 3,3'-T2.
The following sections provide a detailed comparison based on the available evidence, highlighting the well-established potency of T3 and the current understanding of 3,3'-T2's role as an inactive metabolite.
Comparative Data
The table below summarizes the key differences in the in vivo effects of T3 and 3,3'-T2.
| Parameter | 3,5,3'-Triiodo-L-thyronine (T3) | This compound (3,3'-T2) |
| General Thyromimetic Activity | High | None reported[2] |
| Metabolic Rate | Potent stimulator of basal metabolic rate. | No significant effect reported. |
| Cardiovascular Effects | Increases heart rate and cardiac contractility. | No significant effects reported. |
| Hepatic Gene Expression | Strong regulator of genes involved in lipid and carbohydrate metabolism. | No significant thyromimetic effects on hepatic gene expression observed.[2] |
| TSH Suppression | Potent suppressor of Thyroid-Stimulating Hormone (TSH). | No significant effect reported. |
| Binding to Thyroid Hormone Receptors | High affinity | Negligible affinity |
| Metabolic Fate | Metabolized to 3,3'-T2 and other derivatives.[1] | An end-product of T3 and rT3 metabolism.[1] |
Signaling and Metabolic Pathways
The diagrams below illustrate the established signaling pathway for T3 and the metabolic pathway that produces 3,3'-T2.
Experimental Protocols
The profound differences in the biological activities of T3 and 3,3'-T2 necessitate distinct experimental approaches.
Protocol for Assessing T3 In Vivo Potency
A common experimental design to evaluate the thyromimetic effects of T3 involves the use of a hypothyroid animal model, typically rats or mice rendered hypothyroid by surgical thyroidectomy or treatment with goitrogens like propylthiouracil (PTU).
-
Animal Model: Male Wistar rats (200-250g) are rendered hypothyroid by providing drinking water containing 0.05% PTU for 3-4 weeks.
-
Treatment Groups:
-
Control (Euthyroid)
-
Hypothyroid + Vehicle
-
Hypothyroid + T3 (various doses, e.g., 0.1, 1, 10 µ g/100g body weight/day)
-
-
Administration: T3 is typically dissolved in a vehicle solution (e.g., saline with a small amount of NaOH) and administered daily via subcutaneous or intraperitoneal injection for a period of 7-14 days.
-
Measured Parameters:
-
Metabolic Rate: Oxygen consumption measured by indirect calorimetry.
-
Cardiovascular Function: Heart rate and blood pressure measured via telemetry or tail-cuff method. Heart weight is recorded at the end of the study.
-
Serum Hormones: Blood samples are collected to measure serum levels of TSH, T4, and T3 by radioimmunoassay (RIA) or ELISA.
-
Hepatic Gene Expression: Livers are harvested, and RNA is extracted to quantify the expression of T3-responsive genes (e.g., malic enzyme, glucose-6-phosphatase) using quantitative PCR (qPCR).
-
Protocol for Assessing 3,3'-T2 In Vivo Activity
Given the evidence suggesting a lack of thyromimetic activity, studies involving 3,3'-T2 would primarily focus on confirming its inactivity or exploring potential non-classical effects.
-
Animal Model: Similar to the T3 protocol, a hypothyroid rat or mouse model is appropriate to create a sensitive background for detecting any potential thyromimetic activity.
-
Treatment Groups:
-
Hypothyroid + Vehicle
-
Hypothyroid + T3 (as a positive control, e.g., 1 µ g/100g body weight/day)
-
Hypothyroid + 3,3'-T2 (a range of doses, including supraphysiological doses, e.g., 10, 100, 1000 µ g/100g body weight/day)
-
-
Administration: Daily injections for 7-14 days.
-
Measured Parameters: The same parameters as in the T3 protocol would be measured to detect any potential changes in metabolic rate, cardiovascular function, serum hormone levels, and hepatic gene expression. The expected outcome, based on current literature, is no significant difference between the vehicle-treated and 3,3'-T2-treated hypothyroid groups.[2]
Conclusion
The in vivo potency of this compound is negligible when compared to the potent and multifaceted effects of T3. While T3 is a key regulator of metabolism and physiological function, 3,3'-T2 is an inactive metabolite in the thyroid hormone degradation pathway. For researchers and drug development professionals, this distinction is critical. Efforts to develop thyromimetic drugs have focused on analogues of T3 and T4, with little to no therapeutic interest in 3,3'-T2 due to its lack of biological activity. Future research on 3,3'-T2 may explore potential non-genomic or non-classical roles, but based on current evidence, it is not a significant contributor to thyroid hormone action in vivo.
References
Unraveling the Molecular Mechanisms of 3,3'-Diiodo-L-thyronine: A Comparative Guide to its Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling roles of 3,3'-Diiodo-L-thyronine (T2) in contrast to its well-characterized counterpart, 3,5,3'-triiodo-L-thyronine (T3), and the synthetic analog 3'-isopropyl-3,5-diiodo-L-thyronine (DIIP). We delve into the experimental data that validates the distinct and overlapping pathways through which these molecules exert their metabolic effects, with a focus on both genomic and non-genomic actions. All quantitative data is summarized for direct comparison, and detailed experimental protocols for key assays are provided.
Comparative Analysis of Performance
The biological activity of thyroid hormones and their analogs is fundamentally linked to their affinity for thyroid hormone receptors (TRs) and their subsequent influence on cellular metabolism. Below, we present a comparative analysis of T2, T3, and DIIP based on experimental data.
Ligand-Receptor Binding Affinities
The affinity of T2, T3, and DIIP for thyroid hormone receptors (TRs) is a critical determinant of their genomic signaling potential. The dissociation constant (Kd) is a measure of this affinity, with a lower Kd indicating a higher affinity.
| Compound | Receptor Isoform | Dissociation Constant (Kd) | Reference |
| 3,5,3'-Triiodo-L-thyronine (T3) | TRα1 | ~0.2 nM | [1] |
| TRβ1 | ~0.15 - 0.2 nM | [2][3] | |
| This compound (T2) | TRs | ~100-fold lower affinity than T3 | [4] |
| 3'-isopropyl-3,5-diiodo-L-thyronine (DIIP) | TRs | Similar to T3 | [5] |
Dose-Dependent Effects on Metabolic Rate
The impact of these compounds on the overall metabolic rate is a key indicator of their physiological activity. The following table summarizes the observed effects at different doses in rodent models.
| Compound | Dose | Organism/Model | Effect on Metabolic Rate | Reference |
| 3,5,3'-Triiodo-L-thyronine (T3) | Supraphysiological doses | Obese mice | Elevated metabolic rate and body temperature. | [4] |
| This compound (T2) | 2.5 µg/g body weight/day | Diet-induced obese mice | Increased resting metabolic rate. | [6] |
| 25 µ g/100 g body weight | Rats | Prevents body weight gain in high-fat diet-fed rats by increasing energy expenditure. | [7] |
Differential Effects on Hepatic Gene Expression
T2 and T3 exhibit distinct profiles in the regulation of genes involved in hepatic lipid metabolism. This table highlights the differential expression of key genes.
| Gene | Effect of T3 | Effect of T2 | Experimental Model |
| SREBP-1c | Down-regulation | Down-regulation | Diet-induced obese mice |
| Fatty Acid Synthase (FAS) | No significant change | Significant reduction | Diet-induced obese mice |
| Acetyl-CoA Carboxylase (ACC) | Significant enhancement | Significant reduction | Diet-induced obese mice |
Modulation of Mitochondrial Respiration
A significant aspect of T2's action is its rapid, non-genomic effect on mitochondrial function. This table compares the effects of T2 and T3 on the activity of mitochondrial respiratory chain complexes.
| Mitochondrial Complex | Effect of T3 | Effect of T2 | Experimental Model |
| Complex I | Significant enhancement | Less intense enhancement than T3 | Hypothyroid rats |
| Complex II | Significant enhancement | Selective restoration to euthyroid levels | Hypothyroid rats |
| Complex IV (Cytochrome c oxidase) | - | Stimulation | In vitro |
| Complex V (ATP synthase) | - | Increased abundance | Hypothyroid rats |
Signaling Pathways and Experimental Workflows
To visualize the intricate signaling networks and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thyroid hormone receptors. Binding characteristics and lack of hormonal dependency for nuclear localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 3,3'-Diiodo-L-thyronine: A Procedural Guide
Hazard Assessment and Regulatory Compliance
3,3'-Diiodo-L-thyronine, like many specialized research chemicals, must be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), prohibiting the disposal of such substances in regular trash or down the sewer system[1][2]. All laboratory personnel must be trained in the proper handling, storage, and disposal of hazardous materials[3].
Quantitative Data Summary
While specific disposal limits for this compound are not defined in the provided resources, general guidelines for laboratory chemical waste provide a framework for safe management. The following table summarizes key quantitative parameters for hazardous waste handling in a laboratory setting.
| Parameter | Guideline | Citation |
| Maximum Accumulation Volume | Never exceed 55 gallons of hazardous waste in a satellite accumulation area. | [3][4] |
| Acute Hazardous Waste Limit | Do not accumulate more than one quart of acute hazardous waste. | [3] |
| Container Fill Level | Fill containers to no more than 90% of their capacity. | [2] |
| pH for Sewer Disposal (with permission) | Discharged material must be between pH 5.5 and 9.0. | [4][5] |
| Empty Container Rinsing | Triple rinse with a solvent equal to approximately 5% of the container's volume. | [3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of collection, storage, and transfer.
1. Waste Collection and Segregation:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid for collecting waste this compound[2][6][7]. Plastic containers are often preferred over glass to minimize the risk of breakage[1].
-
Segregation: Do not mix this compound waste with incompatible materials. Store it separately from strong oxidizing agents, acids, and bases[8]. In general, segregate waste by hazard class (e.g., flammable, corrosive, reactive, toxic)[7][9].
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the date of waste generation, and the principal investigator's name and contact information[1][6]. Do not use abbreviations or chemical formulas on the primary label[1].
2. Waste Storage:
-
Designated Area: Store the waste container in a designated satellite accumulation area that is close to the point of generation and under the direct supervision of laboratory personnel[2][9].
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak[3][4].
-
Closed Containers: Keep the waste container securely closed at all times, except when adding waste[4][6].
3. Disposal and Removal:
-
Contact EHS: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup[1][3].
-
Documentation: Complete a hazardous waste information form as required by your institution, listing all chemical constituents and their approximate quantities[1].
-
Transportation: Do not transport hazardous waste yourself. Trained EHS or contractor personnel will handle the removal of the waste from your laboratory[3].
4. Empty Container Disposal:
-
Decontamination: An empty container that has held this compound must be decontaminated before it can be disposed of as regular trash. This typically involves triple rinsing the container with a suitable solvent that can dissolve the compound[3][6]. The resulting rinsate must be collected and disposed of as hazardous waste[3][6].
-
Defacing Labels: After rinsing, deface or remove all hazardous chemical labels from the empty container[3].
-
Final Disposal: The decontaminated and defaced container can then be disposed of in the regular trash[3].
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. vumc.org [vumc.org]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 8. fishersci.com [fishersci.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling 3,3'-Diiodo-L-thyronine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3,3'-Diiodo-L-thyronine. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Disclaimer: Safety Data Sheets (SDS) for this compound present some conflicting hazard information. While one source indicates it is harmful if swallowed, another classifies it as non-hazardous.[1] In the absence of conclusive data, a cautious approach is recommended, adhering to the more stringent safety precautions outlined below.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include potential acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Recommended Personal Protective Equipment
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Chemically resistant gloves. Due to a lack of specific permeation data for this compound, it is recommended to use nitrile gloves for incidental splash protection and to change them immediately upon contact. For extended contact, consider double-gloving or using a more robust glove material such as butyl rubber, and consult a glove manufacturer's resistance guide for similar chemical structures.[3][4][5] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 or higher-rated particulate respirator is recommended.[6][7] Ensure proper fit and use in accordance with institutional and regulatory guidelines. |
| Skin and Body Protection | A laboratory coat or gown should be worn. Ensure it is clean and buttoned. For tasks with a higher risk of spillage, a chemically resistant apron may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure when working with this compound.
Preparation:
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust and potential vapors.[8]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are readily available.
-
Review SDS: Always review the Safety Data Sheet for this compound before use.[8]
Handling:
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: If weighing the solid compound, do so in a ventilated balance enclosure or a fume hood to prevent inhalation of dust. Use anti-static weigh paper or a container.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[2]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[8]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8] |
| Spillage | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[9] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including unused this compound, contaminated weigh paper, and disposable labware, in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated chemical waste stream.
Disposal Procedure:
-
All waste containing this compound must be disposed of as hazardous chemical waste.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8] Do not dispose of this compound down the drain or in the regular trash.[2]
Visual Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound, from preparation to disposal.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. 3,3 ,5-Triiodo- L -thyronine powder, BioReagent, cell culture mammalian 55-06-1 [sigmaaldrich.com]
- 7. 3,3 ,5-Triiodo- L -thyronine powder, BioReagent, cell culture mammalian 55-06-1 [sigmaaldrich.com]
- 8. isotope.com [isotope.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
